5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1-[(4-methoxyphenyl)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-19-13-5-2-11(3-6-13)9-18-10-17-14-8-12(16)4-7-15(14)18/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZCHLFDJFGYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650574 | |
| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-11-5 | |
| Record name | 5-Bromo-1-[(4-methoxyphenyl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways leading to 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into the strategic considerations behind two primary synthetic routes, offering detailed experimental protocols and an analysis of the underlying chemical principles. This document is intended to serve as a practical resource for researchers engaged in the synthesis and derivatization of benzimidazole scaffolds.
Introduction to the Benzimidazole Core
The benzimidazole moiety is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds. Its structural resemblance to purine nucleobases allows it to interact with various biological targets. The strategic introduction of substituents onto the benzimidazole ring system, such as the bromo group at the 5-position and the 4-methoxybenzyl group at the N1-position, allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The 4-methoxybenzyl (PMB) group, in particular, is a versatile substituent that can serve as a protecting group, readily cleaved under specific conditions, or as an integral part of the final molecular architecture contributing to target engagement.[1][2]
Strategic Synthesis Pathways
The synthesis of this compound can be efficiently achieved through two principal strategies: a Two-Step Synthesis involving the initial formation of the benzimidazole core followed by N-alkylation, and a more convergent One-Pot Synthesis where the benzimidazole ring is formed and N-substituted in a single procedural sequence.
Pathway 1: Two-Step Synthesis - A Methodical Approach
This classic and reliable approach first constructs the 5-bromo-1H-benzo[d]imidazole intermediate, which is subsequently N-alkylated with 4-methoxybenzyl chloride. This method offers distinct advantages in terms of purification and characterization of the intermediate, ensuring the integrity of the core structure before proceeding to the final step.
The initial and crucial step is the formation of the benzimidazole ring. This is typically achieved through the condensation of 4-bromo-1,2-benzenediamine with a one-carbon source, such as trimethyl orthoformate, in the presence of an acid catalyst.
Causality Behind Experimental Choices:
-
Starting Material: 4-bromo-1,2-benzenediamine is the logical precursor, containing the necessary diamine functionality and the desired bromine substituent at the correct position.
-
Reagent: Trimethyl orthoformate serves as a convenient and effective source of the C2 carbon of the benzimidazole ring.
-
Catalyst: An acid catalyst, such as hydrochloric acid, is essential to protonate the orthoformate, facilitating the cyclization reaction.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is often used to ensure the solubility of the reactants.
Experimental Protocol: Synthesis of 5-Bromo-1H-benzo[d]imidazole [3]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Bromo-1,2-benzenediamine | 1.0 | 187.04 | 3.0 g (16.0 mmol) |
| Trimethyl orthoformate | - | 106.12 | 44 mL |
| N,N-Dimethylformamide (DMF) | - | 73.09 | 22 mL |
| Concentrated HCl | - | 36.46 | 1.5 mL |
| Saturated NaHCO₃ (aq) | - | - | As needed |
| Deionized Water | - | - | 200 mL |
| Ethyl Acetate | - | - | 200 mL |
Procedure:
-
To a solution of 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in N,N-dimethylformamide (22 mL), add trimethyl orthoformate (44 mL).
-
Concentrate the mixture under reduced pressure.
-
Add concentrated hydrochloric acid (1.5 mL) and stir the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with deionized water (200 mL).
-
Adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate (200 mL).
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-bromo-1H-benzo[d]imidazole as an off-white solid.
Characterization Data for 5-Bromo-1H-benzo[d]imidazole:
-
Appearance: Off-white solid
-
LC-MS (m/z): 197 [M+H]⁺[3]
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.61 (d, J=25.6 Hz, 1H), 8.26 (s, 1H), 7.79 (d, J=47.2 Hz, 1H), 7.55 (dd, J₁=7.6 Hz, J₂=40 Hz, 1H), 7.33 (t, J=8.8 Hz, 1H).[3]
The second step involves the nucleophilic substitution reaction between the deprotonated 5-bromo-1H-benzo[d]imidazole and 4-methoxybenzyl chloride. The choice of base and solvent is critical for achieving high regioselectivity and yield.
Causality Behind Experimental Choices:
-
Base: A moderately strong base such as potassium carbonate or sodium hydride is used to deprotonate the N-H of the benzimidazole, forming the more nucleophilic benzimidazolide anion. The choice of base can influence the regioselectivity of alkylation in unsymmetrical benzimidazoles.
-
Alkylating Agent: 4-Methoxybenzyl chloride is the electrophile that introduces the desired substituent at the nitrogen atom.
-
Solvent: Anhydrous polar aprotic solvents like DMF or acetonitrile are preferred to dissolve the reactants and facilitate the Sₙ2 reaction.
Experimental Protocol: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 5-Bromo-1H-benzo[d]imidazole | 1.0 | 197.04 | 1.0 g (5.07 mmol) |
| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | 1.05 g (7.61 mmol) |
| 4-Methoxybenzyl chloride | 1.1 | 156.61 | 0.87 g (5.58 mmol) |
| Anhydrous Acetonitrile | - | 41.05 | 20 mL |
Procedure:
-
To a stirred suspension of 5-bromo-1H-benzo[d]imidazole (1.0 g, 5.07 mmol) and potassium carbonate (1.05 g, 7.61 mmol) in anhydrous acetonitrile (20 mL), add 4-methoxybenzyl chloride (0.87 g, 5.58 mmol) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
Caption: Two-step synthesis pathway.
Pathway 2: One-Pot Synthesis - An Efficient and Convergent Route
The one-pot synthesis offers a more streamlined approach by combining the condensation and N-substitution reactions in a single reaction vessel. This method is often preferred for its operational simplicity and improved time efficiency.[4][5] The reaction proceeds via the condensation of 4-bromo-1,2-diaminobenzene with 4-methoxybenzaldehyde, followed by an in-situ oxidative cyclization.
Causality Behind Experimental Choices:
-
Reactants: 4-bromo-1,2-diaminobenzene and 4-methoxybenzaldehyde are the direct precursors for the target molecule.
-
Catalyst/Oxidant: A variety of catalysts and oxidants can be employed to promote the reaction, including Lewis acids, Brønsted acids, or metal-based catalysts.[5][6] In some cases, aerobic oxidation can be utilized. The choice of catalyst is crucial for achieving high yields and minimizing side products.
-
Solvent: Solvents such as ethanol, methanol, or even solvent-free conditions can be employed depending on the specific catalytic system.[4][5]
Experimental Protocol: One-Pot Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Bromo-1,2-diaminobenzene | 1.0 | 187.04 | 1.0 g (5.34 mmol) |
| 4-Methoxybenzaldehyde | 1.0 | 136.15 | 0.73 g (5.34 mmol) |
| p-Toluenesulfonic acid (p-TsOH) | 0.1 | 172.20 | 0.09 g (0.53 mmol) |
| Toluene | - | 92.14 | 25 mL |
Procedure:
-
To a solution of 4-bromo-1,2-diaminobenzene (1.0 g, 5.34 mmol) and 4-methoxybenzaldehyde (0.73 g, 5.34 mmol) in toluene (25 mL), add p-toluenesulfonic acid (0.09 g, 0.53 mmol).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: One-pot synthesis pathway.
Purification and Characterization
Regardless of the synthetic route chosen, the final product requires purification to remove any unreacted starting materials, intermediates, or byproducts. Column chromatography on silica gel is the most common method for purification.
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure and confirming the presence of all expected protons and carbons. For a similar compound, 5-bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine, the following ¹H-NMR data was reported (400 MHz, CDCl₃): δ = 7.93 (d, J = 7.9 Hz, 2H), 7.70 (d, J = 29.8 Hz, 1H), 7.08 (d, J = 7.4 Hz, 1H), 6.94–6.91 (m, 3H), 6.82 (s, 2H), 3.80 (s, 3H).[1] The expected spectrum for the target molecule would be similar, with a key singlet for the C2-H of the benzimidazole ring.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful incorporation of all substituents.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups in the molecule.
Conclusion
This technical guide has outlined two robust and reliable synthetic pathways for the preparation of this compound. The choice between the two-step and one-pot synthesis will depend on the specific requirements of the researcher, including the desired scale of the reaction, available resources, and the importance of isolating and characterizing the benzimidazole intermediate. Both methods, when executed with care, provide efficient access to this valuable heterocyclic compound, paving the way for further exploration of its potential applications in various scientific disciplines.
References
- Marco, J. L.; Hueso-Rodriguez, J. A. Tetrahedron Lett.1988, 29, 2459.
- Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid. Chemistry Journal of Moldova, 2022.
- Thakuria, H.; Das, G.
- ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova, 2022.
- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 2021, 26(22), 7001.
-
p-Methoxybenzyl (PMB) Protective Group. Chem-Station. ([Link])
- THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. HETEROCYCLES, 2004, 63(11), 2537-2555.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
Introduction
5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole is a heterocyclic organic compound of significant interest within contemporary chemical and pharmaceutical research. As a derivative of benzimidazole, a bicyclic molecule composed of fused benzene and imidazole rings, it belongs to a class of compounds renowned for their diverse pharmacological activities.[1] The strategic incorporation of a bromo substituent on the benzimidazole core and a 4-methoxybenzyl group at the N1 position introduces specific electronic and steric features that can profoundly influence its molecular interactions and, consequently, its biological profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of these properties, grounded in established chemical principles, and presents detailed, field-proven experimental protocols for their accurate determination. The methodologies described are designed to be self-validating, ensuring the generation of robust and reproducible data critical for advancing research and development endeavors.
Molecular Structure and Core Properties
The structural attributes of this compound are fundamental to its physicochemical nature. A clear understanding of its molecular framework is the first step in predicting and interpreting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃BrN₂O | [2][3] |
| Molecular Weight | 317.19 g/mol | [3] |
| CAS Number | 1020253-11-5 | [2][3] |
Diagram of the Molecular Structure:
Caption: Apparatus for Simple Distillation.
Solubility
The solubility of a compound in various solvents is a critical parameter, influencing its suitability for different applications, from reaction conditions and purification to formulation and biological testing. T[4]he principle of "like dissolves like" provides a general guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. Given its structure, this compound is expected to exhibit varied solubility. The benzimidazole core provides polarity, while the benzyl and bromo groups contribute to its non-polar character.
[4]Predicted Solubility Profile:
-
Good Solubility: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to the polar nature of the benzimidazole ring. *[5] Moderate to Good Solubility: In alcohols such as methanol and ethanol. Benzimidazoles are generally soluble in alcohols. *[4][6] Limited Solubility: In non-polar solvents like hexanes.
-
Poor Solubility: In water, although the imidazole nitrogen can act as a hydrogen bond acceptor.
Experimental Protocol: Equilibrium Shake-Flask Method for Quantitative Solubility
This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
[4]Apparatus and Materials:
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
This compound sample
-
Solvents of interest
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that a saturated solution is formed at equilibrium. 2[4]. Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finely suspended particles, centrifugation may be necessary to achieve clear separation of the solid and liquid phases.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. T[4]his step is critical to avoid overestimation of the solubility.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (HPLC or UV-Vis).
-
Analysis: Analyze the concentration of the diluted sample using the chosen analytical method.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for the Shake-Flask Solubility Method.
pKa (Acid Dissociation Constant)
The pKa is a measure of the acidity or basicity of a compound. For this compound, the most relevant pKa will be that of the protonated imidazole ring. This value is crucial as it determines the charge state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and interaction with biological targets. T[7]he pKa can be determined by monitoring a pH-dependent property, which typically yields a sigmoidal curve where the inflection point corresponds to the pKa.
[8]#### Experimental Protocol: pKa Determination by pH Titration and UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.
Apparatus and Materials:
-
UV-Vis Spectrophotometer
-
pH meter, calibrated
-
Quartz cuvettes
-
Micropipettes
-
Volumetric flasks
-
Stir plate and stir bar
-
Aqueous buffers of known pH ranging from acidic to basic
-
Standardized acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
This compound sample
-
Co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable co-solvent.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation for Measurement: For each buffer, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the co-solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.
-
pH Measurement: Accurately measure the pH of each final solution.
-
UV-Vis Spectra Acquisition: Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range.
-
Data Analysis:
-
Identify a wavelength where the absorbance changes significantly between the fully protonated and deprotonated forms of the molecule.
-
Plot the absorbance at this wavelength as a function of pH.
-
The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve. [8] * Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.
-
Caption: Workflow for pKa Determination via UV-Vis Spectrophotometry.
Purity Assessment by Chromatography
Ensuring the purity of a compound is paramount for the reliability of any subsequent experimental data. Thin-Layer Chromatography (TLC) is a rapid, qualitative method for assessing purity and monitoring reaction progress, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.
Experimental Protocol: Thin-Layer Chromatography (TLC)
Apparatus and Materials:
-
TLC plates (silica gel coated) *[1] TLC developing chamber
-
Capillary spotters
-
Mobile phase (a mixture of solvents, e.g., ethyl acetate/hexane or benzene/acetone) *[1][9] UV lamp for visualization
-
Iodine chamber (alternative visualization)
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent.
-
Spotting: Use a capillary spotter to apply a small spot of the solution onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp or in an iodine chamber.
-
Analysis: A pure compound should ideally show a single spot. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and is characteristic for a given compound and mobile phase.
The physicochemical properties of this compound are integral to its scientific exploration and potential application. This guide has provided a framework for understanding these properties and detailed, robust protocols for their experimental determination. By adhering to these methodologies, researchers can generate high-quality, reliable data, thereby ensuring the integrity of their scientific findings and accelerating the progress of their research and development programs.
References
- Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.).
- Determination of melting and boiling points. (n.d.).
- Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. [metaphactory] - SemOpenAlex. (n.d.).
- Melting point determination. (n.d.).
- Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC | Request PDF - ResearchGate. (n.d.).
- Melting and boiling point Laboratory Guide - HUBERLAB. (n.d.).
- Determination of the Melting and Boiling Points of Compounds - YouTube. (2014, October 6).
- Determination of Melting points and Boiling points - Learning Space. (n.d.).
- An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents - Benchchem. (n.d.).
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.).
- What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? | Request PDF - ResearchGate. (n.d.).
- SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE - IJCRT.org. (2022, April 4).
- On the basicity of conjugated nitrogen heterocycles in different media - FULIR. (n.d.).
- How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. (n.d.).
- Experiment 1 — Properties of Organic Compounds. (n.d.).
- Handbook for estimating physicochemical properties of organic compounds. (n.d.).
- Solubility of Benzimidazoles in Alcohols | Request PDF - ResearchGate. (n.d.).
- Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry. (2023, February 3).
- Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene - ResearchGate. (n.d.).
- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS - Chemistry LibreTexts. (n.d.).
- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH. (2019, September 15).
- This compound. (n.d.).
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. (n.d.).
- (PDF) SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NEW BENZIMIDAZOLE DERIVATIVES - ResearchGate. (2017, September 5).
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. (2020, June 10).
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide - The Royal Society of Chemistry. (n.d.).
- Records of Natural Products-SI - ACG Publications. (n.d.).
- 5-Bromo-4-hydroxy-3-methoxy-2-methylbenzaldehyde | C9H9BrO3 - PubChem. (n.d.).
- This compound - Pharmaffiliates. (n.d.).
- Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole - ResearchGate. (n.d.).
- Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation - PubMed Central. (n.d.).
- 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem. (n.d.).
- c7dt02584j1.pdf - The Royal Society of Chemistry. (n.d.).
-
Synthesis, Characterization, and Antifungal Activity of Novel Benzoim[10]idazo[1,2-d]tr[11][8]iazine Derivatives - MDPI. (n.d.). Retrieved from
- Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - RSC Publishing. (2022, August 10).
- Physicochemical Properties of Imidazole | Download Scientific Diagram - ResearchGate. (n.d.).
- 4887-88-1|5-Bromo-1H-benzo[d]imidazole|BLD Pharm. (n.d.).
Sources
- 1. ijpsm.com [ijpsm.com]
- 2. labsolu.ca [labsolu.ca]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. metaphactory [semopenalex.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. researchgate.net [researchgate.net]
- 11. alnoor.edu.iq [alnoor.edu.iq]
An In-Depth Technical Guide to 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole (CAS: 1020253-11-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust and detailed synthetic pathway including the preparation of its precursor, and offers a thorough characterization profile with predicted spectroscopic data based on analogous structures. Furthermore, this guide explores the compound's significant potential in drug discovery, particularly as a versatile scaffold in the burgeoning field of targeted protein degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs). The strategic placement of the bromine atom and the functional role of the 4-methoxybenzyl (PMB) protecting group are discussed in the context of advanced drug design and synthesis.
Introduction: The Strategic Importance of Substituted Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs with a wide range of biological activities, including antiviral, anticancer, and antihypertensive agents[1][2][3]. Its structural similarity to endogenous purine nucleotides allows it to interact with a variety of biological targets.
This compound emerges as a particularly valuable derivative for drug discovery. It combines three key structural features:
-
The Benzimidazole Core: Provides a rigid, aromatic framework with hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets.
-
A Bromo Substituent: The bromine atom at the 5-position is a versatile synthetic handle. It is strategically positioned for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
A 4-Methoxybenzyl (PMB) Group: The PMB group serves as a robust protecting group for the imidazole nitrogen. Its electron-donating nature can also influence the electronic properties of the benzimidazole ring. Importantly, the PMB group can be cleaved under specific oxidative or acidic conditions, allowing for subsequent modification at the N1 position.
This unique combination of features makes this compound an ideal starting material for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a compound is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 1020253-11-5 | [4][5] |
| Molecular Formula | C₁₅H₁₃BrN₂O | [4] |
| Molecular Weight | 317.19 g/mol | [4] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Purity | Typically ≥98% | [6] |
| Storage Conditions | 2-8°C, protect from light | [4] |
| InChI | 1S/C15H13BrN2O/c1-19-13-5-2-11(3-6-13)9-18-10-17-14-8-12(16)4-7-15(14)18/h2-8,10H,9H2,1H3 | [6] |
Structural Diagram
Caption: Structure of this compound.
Synthesis and Mechanism
The most direct and widely applicable method for the synthesis of this compound is the N-alkylation of 5-bromo-1H-benzimidazole with 4-methoxybenzyl chloride. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.
Synthetic Workflow
Caption: Overall synthetic workflow for the target compound.
Detailed Experimental Protocols
Part 1: Synthesis of 5-Bromo-1H-benzimidazole (Precursor)
This protocol is based on the well-established Phillips condensation reaction.
-
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Formic acid (≥95%)
-
Hydrochloric acid (HCl), 4M
-
Sodium hydroxide (NaOH) solution, 10%
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a 250 mL round-bottom flask, add 4-bromo-1,2-phenylenediamine (10.0 g, 53.5 mmol).
-
Carefully add formic acid (25 mL, ~660 mmol).
-
Add 4M HCl (15 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Slowly and carefully pour the cooled mixture into 200 mL of ice-cold water.
-
Neutralize the mixture by the dropwise addition of 10% NaOH solution with vigorous stirring until the pH is approximately 7-8. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Dry the solid under vacuum at 50-60 °C to yield 5-bromo-1H-benzimidazole as an off-white to light brown solid[7][8].
-
Part 2: Synthesis of this compound
This protocol employs a standard N-alkylation procedure using sodium hydride as the base.
-
Materials:
-
5-Bromo-1H-benzimidazole (from Part 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Methoxybenzyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq., ~1.3 g of 60% dispersion) in anhydrous DMF (50 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 5-bromo-1H-benzimidazole (1.0 eq., 5.0 g, 25.4 mmol) in anhydrous DMF (30 mL) and add it dropwise to the NaH suspension over 20 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution will be observed as the benzimidazole anion is formed.
-
Cool the mixture back to 0 °C.
-
Add 4-methoxybenzyl chloride (1.1 eq., 4.3 g, 27.9 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water (10 mL) at 0 °C.
-
Pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
-
Characterization and Spectroscopic Analysis
While no publicly available, experimentally-derived spectra for this specific compound were found, the following data are predicted based on the known spectral properties of the benzimidazole core, the 5-bromo substituent, and the 4-methoxybenzyl group. These predictions serve as a guide for researchers in confirming the identity and purity of the synthesized compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | s | 1H | H at C2 (imidazole ring) |
| ~7.75 | d, J≈1.5 Hz | 1H | H at C4 (benzimidazole ring) |
| ~7.40 | d, J≈8.5 Hz | 1H | H at C7 (benzimidazole ring) |
| ~7.25 | dd, J≈8.5, 1.5 Hz | 1H | H at C6 (benzimidazole ring) |
| ~7.15 | d, J≈8.8 Hz | 2H | Ar-H ortho to CH₂ (PMB group) |
| ~6.85 | d, J≈8.8 Hz | 2H | Ar-H ortho to OCH₃ (PMB group) |
| ~5.30 | s | 2H | N-CH₂ (benzyl) |
| 3.78 | s | 3H | O-CH₃ (methoxy) |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~159.5 | C-OCH₃ (PMB ring) |
| ~144.0 | C2 (imidazole ring) |
| ~143.5, ~134.0 | C8, C9 (benzimidazole ring fusion) |
| ~128.5 | Quaternary C (PMB ring, CH₂ attachment) |
| ~128.0 | Ar-CH ortho to CH₂ (PMB group) |
| ~125.5 | C6 (benzimidazole ring) |
| ~122.0 | C4 (benzimidazole ring) |
| ~116.0 | C5-Br (benzimidazole ring) |
| ~114.5 | Ar-CH ortho to OCH₃ (PMB group) |
| ~111.0 | C7 (benzimidazole ring) |
| 55.3 | O-CH₃ (methoxy) |
| ~48.0 | N-CH₂ (benzyl) |
Mass Spectrometry (MS)
-
Expected [M+H]⁺: For C₁₅H₁₃BrN₂O, the expected monoisotopic mass for the [M+H]⁺ ion would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
-
For ⁷⁹Br: ~317.03
-
For ⁸¹Br: ~319.03
-
Applications in Drug Discovery: A Versatile PROTAC Building Block
The classification of this compound as a "Protein Degrader Building Block" by chemical suppliers strongly indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[6]. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system[9][10][11].
The Role in PROTAC Synthesis
A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is an ideal scaffold to build upon for any of these components, but most commonly as a precursor to the POI ligand.
Caption: General structure of a PROTAC molecule.
The synthetic utility of the subject compound in this context is twofold:
-
Elaboration into a POI Ligand: The bromine atom at the C5 position can be used in a cross-coupling reaction to attach a larger, more complex moiety that is designed to bind to the protein of interest. For example, a Suzuki coupling could introduce a biaryl system, or a Sonogashira coupling could introduce an alkyne for further "click" chemistry modifications.
-
Linker Attachment Point: After deprotection of the PMB group, the N1 position becomes available for the attachment of a linker, which is then connected to the E3 ligase ligand. Alternatively, the linker could be attached via functionalization of the bromo-position.
The benzimidazole core itself is a known pharmacophore for various targets, including kinases, making this building block particularly relevant for developing PROTACs against oncogenic proteins.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its well-defined structure, featuring a versatile bromine handle and a stable nitrogen protecting group, facilitates the construction of complex molecular architectures. The detailed synthetic protocols provided herein offer a reliable pathway for its preparation. While its primary application is inferred to be in the synthesis of targeted protein degraders, the inherent biological relevance of the benzimidazole scaffold suggests its utility could extend to a broader range of therapeutic targets. This guide serves as a foundational resource for researchers aiming to leverage this potent building block in the development of next-generation therapeutics.
References
-
Pharmaffiliates. This compound. [Link]
-
Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. PubMed Central. [Link]
- US Patent US5200422A.
-
Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. PubMed. [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PubMed Central. [Link]
- WO Patent WO2001077083A1. Process for preparing substituted benzimidazole compounds.
- CN Patent CN110452177A. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- US Patent US20060116519A1. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- WO Patent WO2004092142A1. An improved process for manufacture of substituted benzimidazoles.
-
Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. PubMed Central. [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]
-
RSC Medicinal Chemistry. Semantic Scholar. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
-
PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]
-
Recent advances in targeted protein degraders as potential therapeutic agents. PubMed Central. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. [Link]
-
Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. PubMed Central. [Link]
-
Medicinal chemistry of benzimidazole, a versatile pharmacophore. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 1020253-11-5 [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 5-Bromo-1H-benzo[d]imidazole | 4887-88-1 [sigmaaldrich.com]
- 8. 4887-88-1|5-Bromo-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 9. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzimidazole scaffold, a fused bicyclic system comprising benzene and imidazole rings, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its structural similarity to endogenous purine bases allows for favorable interactions with a variety of biological macromolecules.[3] This technical guide delves into the burgeoning field of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole derivatives, a class of compounds poised for significant therapeutic application. We will explore their synthetic pathways, dissect their anticipated biological activities based on robust structure-activity relationship (SAR) data from analogous compounds, and propose the underlying mechanisms of action. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, providing both a theoretical framework and practical methodological insights.
Introduction: The Benzimidazole Core - A Foundation for Diverse Bioactivity
The benzimidazole nucleus is a cornerstone in the development of numerous clinically significant drugs, exhibiting a wide spectrum of therapeutic effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] The versatility of the benzimidazole scaffold lies in its amenability to substitution at various positions, most notably at the N-1, C-2, and C-5 positions, which profoundly influences its biological profile.[4] The introduction of a bromine atom at the C-5 position and a methoxybenzyl group at the N-1 position, as in the titular compounds, is a strategic design choice aimed at enhancing lipophilicity and modulating electronic properties to optimize target engagement and pharmacokinetic parameters.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically follows a multi-step reaction sequence, leveraging established heterocyclic chemistry protocols. A general and adaptable synthetic route is outlined below.
Diagram: General Synthetic Workflow
Caption: A generalized synthetic route to the target compounds.
Experimental Protocol: Synthesis of 5-Bromo-1H-benzo[d]imidazole (Intermediate)
This protocol describes a common method for the synthesis of the core benzimidazole intermediate.
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Formic acid (or other suitable carboxylic acid/aldehyde)
-
Hydrochloric acid (4N)
-
Ammonia solution
-
Ethanol
Procedure:
-
A mixture of 4-bromo-1,2-phenylenediamine (1 equivalent) and formic acid (2 equivalents) in 4N hydrochloric acid is refluxed for 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a dilute ammonia solution to precipitate the product.[5]
-
The resulting solid is filtered, washed with cold water, and dried.
-
The crude product is then recrystallized from ethanol to yield pure 5-bromo-1H-benzo[d]imidazole.
Experimental Protocol: N-Alkylation to Yield this compound
Materials:
-
5-Bromo-1H-benzo[d]imidazole
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-bromo-1H-benzo[d]imidazole (1 equivalent) in acetonitrile, potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature.
-
4-Methoxybenzyl chloride (1.1 equivalents) is then added dropwise to the suspension.
-
The reaction mixture is heated to reflux and maintained for 12-16 hours, with reaction progress monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the final compound.
Anticipated Biological Activities and Mechanisms of Action
While specific biological data for this compound is not extensively published, a wealth of information on structurally related compounds allows for well-founded predictions of its therapeutic potential.
Anticancer Activity
Benzimidazole derivatives are well-documented as potent anticancer agents.[6][7] The presence of the 5-bromo and N-benzyl substitutions is expected to confer significant cytotoxic activity.
Predicted Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Many benzimidazole derivatives exert their anticancer effects by binding to the colchicine site of β-tubulin, thereby inhibiting microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
-
Kinase Inhibition: Certain benzimidazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[9] The 4-methoxybenzyl group may facilitate binding to the ATP-binding pocket of specific kinases.
-
Topoisomerase Inhibition: Some benzimidazole compounds can intercalate with DNA and inhibit the activity of topoisomerases, leading to DNA damage and cell death.[10]
-
VEGFR-2 Inhibition: The 1-benzyl-5-bromo moiety has been identified in other heterocyclic scaffolds as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11]
Diagram: Proposed Anticancer Mechanisms
Sources
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ymerdigital.com [ymerdigital.com]
- 6. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION | Journal of the Chilean Chemical Society [jcchems.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 10. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 11. mdpi.com [mdpi.com]
Whitepaper: A Strategic Guide to Unveiling the Therapeutic Targets of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
Authored For: Drug Discovery and Development Professionals From: Senior Application Scientist, Advanced Therapeutics Division Subject: Hypothesis-Driven Target Identification and Validation Strategies
Executive Summary
The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically successful therapeutic agents.[1][2][3] Its structural resemblance to endogenous purine nucleotides allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This guide focuses on a specific, rationally designed derivative, 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole , to delineate a comprehensive, hypothesis-driven strategy for identifying and validating its potential therapeutic targets. By analyzing its structural motifs—the benzimidazole core, a lipophilic N-benzyl substituent, and a halogen modification—we can infer a high probability of interaction with key oncogenic and cellular signaling pathways. This document provides the strategic framework and detailed experimental protocols necessary to systematically explore these possibilities.
The Benzimidazole Scaffold: A Foundation of Therapeutic Versatility
The benzimidazole core is a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings.[2][5] This configuration is electronically rich and sterically adaptable, capable of participating in a variety of non-covalent interactions crucial for high-affinity binding to protein targets. These include:
-
Hydrogen Bonding: The imidazole nitrogens can act as both hydrogen bond donors and acceptors.
-
π-π Stacking: The aromatic system readily engages with aromatic residues like phenylalanine, tyrosine, and tryptophan in protein binding sites.
-
Hydrophobic Interactions: The benzene portion provides a lipophilic surface for interacting with hydrophobic pockets.[1]
This chemical versatility has enabled the development of benzimidazole-based drugs targeting a wide range of diseases, from proton-pump inhibitors like omeprazole to anthelmintics like albendazole and targeted cancer therapies.[3][5]
Molecular Profile and Target Hypotheses for this compound
Analyzing the subject molecule reveals three key structural features that inform our primary therapeutic hypotheses.
-
The N-(4-methoxybenzyl) Group: Large, lipophilic substituents at the N-1 position are characteristic of potent kinase inhibitors.[6] This group can occupy hydrophobic regions of ATP-binding pockets, providing affinity and selectivity.
-
The 5-Bromo Substitution: Halogenation, particularly bromination, at the C5 or C6 position can enhance binding affinity through halogen bonding and increase membrane permeability, often improving cytotoxic potential.[7]
-
The Benzimidazole Core: As established, this core is a proven pharmacophore for targeting ATP-binding sites in kinases, the colchicine-binding site in tubulin, and the NAD+ binding domain in PARP enzymes.[8][9][10][11]
Based on this structural analysis and extensive literature on related analogs, we propose three primary, high-probability target classes for investigation.
Primary Hypotheses:
-
Hypothesis A: Inhibition of Protein Kinases: The compound acts as an ATP-competitive inhibitor of protein kinases involved in oncogenic signaling.
-
Hypothesis B: Disruption of Microtubule Dynamics: The compound binds to β-tubulin, inhibiting its polymerization and arresting the cell cycle.
-
Hypothesis C: Inhibition of PARP Enzymes: The compound targets Poly (ADP-ribose) polymerase, interfering with DNA damage repair pathways.
Putative Therapeutic Targets and Signaling Pathways
Protein Kinases: The Master Regulators of Cell Fate
The benzimidazole scaffold is a well-established framework for designing potent protein kinase inhibitors.[11] These enzymes regulate virtually all cellular processes, and their dysregulation is a hallmark of cancer. The N-benzyl substitution on our lead compound strongly suggests a potential interaction with the ATP-binding site of various kinases.[6]
Potential Kinase Targets:
-
Tyrosine Kinases: Receptors like EGFR, VEGFR, and PDGFR, or non-receptor kinases like Src and Abl.
-
Serine/Threonine Kinases: Key signaling nodes such as BRAF, Aurora Kinases, and CDKs.
Proposed Mechanism: The compound likely functions as a Type I ATP-competitive inhibitor, where the benzimidazole core mimics the adenine ring of ATP to bind the kinase hinge region, while the methoxybenzyl group extends into a hydrophobic pocket to confer affinity and selectivity.
Tubulin Polymerization: Arresting the Engine of Cell Division
Many benzimidazole derivatives, including FDA-approved anthelmintics, exert potent anticancer activity by inhibiting microtubule formation.[5][12] Microtubules are essential for forming the mitotic spindle during cell division, and their disruption triggers cell cycle arrest and apoptosis.[12]
Proposed Mechanism: The compound is hypothesized to bind to the colchicine-binding site on β-tubulin. This binding event sterically hinders the polymerization of α/β-tubulin heterodimers into microtubules, leading to microtubule network collapse, G2/M phase cell cycle arrest, and eventual apoptosis.[8][13][14]
PARP Inhibition: Exploiting Synthetic Lethality in Cancer
Poly (ADP-ribose) polymerases (PARPs) are critical enzymes in the base excision repair (BER) pathway for single-strand DNA breaks.[9][15][16] Inhibiting PARP in cancers with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to a synthetic lethal phenotype, making PARP a highly validated cancer target. Benzimidazole derivatives have been successfully developed as potent PARP-1 inhibitors.[9][16][17]
Proposed Mechanism: The benzimidazole core can act as a nicotinamide mimic, competitively inhibiting the binding of the NAD+ substrate to the catalytic domain of PARP-1.[9][18] This prevents the recruitment of other DNA repair factors, leading to the accumulation of unresolved single-strand breaks, which collapse replication forks and create cytotoxic double-strand breaks.
Experimental Strategies for Target Identification and Validation
A multi-tiered approach is essential to move from hypothesis to a validated target. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.
Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm direct target engagement in an intact cellular environment by measuring changes in protein thermal stability upon ligand binding.
Rationale: This method provides physiological-context evidence of a drug-target interaction, bridging the gap between in vitro binding and cellular activity.
Methodology:
-
Cell Culture: Grow the selected cancer cell line (e.g., HeLa, A549) to ~80% confluency.
-
Treatment: Treat cells with the benzimidazole compound (e.g., at 10x IC50) or vehicle (DMSO) for 2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease/phosphatase inhibitors.
-
Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Separation: Centrifuge the samples at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, stabilized proteins. Analyze the protein levels for a hypothesized target (e.g., BRAF, Tubulin) via Western Blot or for global changes via Mass Spectrometry (MS-CETSA).
-
Data Interpretation: A positive result is a rightward shift in the melting curve for a specific protein in the drug-treated sample compared to the vehicle control, indicating stabilization upon binding.
Protocol: In Vitro Kinase Panel Screening
Objective: To determine the inhibitory activity and selectivity profile of the compound against a broad panel of protein kinases.
Rationale: This is a gold-standard method to rapidly test Hypothesis A and identify specific kinase targets while also assessing off-target liabilities.
Methodology:
-
Compound Preparation: Prepare a stock solution of the benzimidazole compound in 100% DMSO.
-
Assay Service: Submit the compound to a commercial service provider (e.g., Eurofins, Reaction Biology) for screening against their kinase panel (e.g., >300 kinases). A standard initial screening concentration is 1 µM or 10 µM.
-
Assay Principle: Assays are typically radiometric (³³P-ATP incorporation) or fluorescence-based, measuring the consumption of ATP or the phosphorylation of a substrate.
-
Data Analysis: Results are provided as '% Inhibition' at the tested concentration.
-
Follow-up: For hits showing significant inhibition (>50%), perform dose-response curves to determine the IC50 (half-maximal inhibitory concentration) value for each sensitive kinase.
Table 1: Example Data Summary for Kinase Panel Follow-up
| Kinase Target | IC50 (nM) | Cancer Indication |
|---|---|---|
| BRAF V600E | 50 | Melanoma, Colorectal Cancer |
| VEGFR2 | 120 | Multiple Solid Tumors (Anti-angiogenic) |
| Aurora A | 250 | Leukemia, Solid Tumors |
| SRC | 800 | Solid Tumors |
Protocol: Tubulin Polymerization Assay
Objective: To directly measure the effect of the compound on the in vitro polymerization of purified tubulin.
Rationale: This biochemical assay provides direct, unambiguous evidence for or against Hypothesis B.
Methodology:
-
Reagents: Use a commercially available kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin (>99%), GTP, and a polymerization buffer.
-
Assay Setup: In a 96-well plate, add polymerization buffer, GTP, and either the benzimidazole compound, a positive control (e.g., Paclitaxel for polymerization, Nocodazole for inhibition), or a vehicle control (DMSO).
-
Initiation: Warm the plate to 37°C and add purified tubulin to each well to initiate polymerization.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The change in absorbance is directly proportional to the amount of polymerized tubulin (microtubules).
-
Data Analysis: Plot absorbance vs. time. A potent inhibitor will show a significantly reduced rate and extent of polymerization compared to the vehicle control. Calculate the IC50 from a dose-response curve.
Conclusion and Future Directions
The structural features of This compound provide a strong, rational basis for hypothesizing its interaction with high-value therapeutic target classes, particularly protein kinases, tubulin, and PARP enzymes. The systematic application of the outlined experimental workflow—progressing from broad target engagement confirmation with CETSA to specific biochemical and cellular mechanism-of-action studies—will enable a robust and efficient elucidation of its therapeutic potential. Positive results from these assays will pave the way for lead optimization, in vivo efficacy studies in relevant cancer models, and the development of a novel therapeutic candidate.
References
- Ahmad, I., et al. (2021). Benzimidazole: A promising scaffold for antiviral agents. Journal of Biomolecular Structure and Dynamics.
- Anonymous. (2015). Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. PubMed.
- Anonymous. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry - ACS Publications.
- Anonymous. (2022). Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Bentham Science.
- Bansal, Y., & Silakari, O. (2014). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
- Anonymous. (2025). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed.
- El-Sayed, N. F., et al. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering.
- Hassan, M., et al. (2024). Current Achievements of Benzimidazole: A Review.
- Hu, M., et al. (2022). Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors.
- Kamal, A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. ResearchGate.
- Li, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.
- Wagiha, N., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.
- Tan, C. H., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. PubMed.
- Kumar, S., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed.
- Kumar, D., et al. (2013). Anticancer activity of new compounds using benzimidazole as a scaffold. PubMed.
- Anonymous. (2025). Recent Progress of the research on the benzimidazole PARP-1 inhibitors. ResearchGate.
- Sharma, A., et al. (2024). Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). Ingenta Connect.
- Skalitzky, D. J., et al. (2003). Resistance-Modifying Agents. 9. Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase. Journal of Medicinal Chemistry - ACS Publications.
- Wagh, D. D., & Kankate, R. S. (2025). Different targets of benzimidazole as anticancer agents. ResearchGate.
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Thangavelu, P., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Al-Ostath, A. I. A., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central.
- Anonymous. (2025). Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs.
- Anonymous. (2025). Spectroscopic, computational, cytotoxicity, and docking studies of 6‐bromobenzimidazole as anti‐breast cancer agent. ResearchGate.
- Goud, N. S., et al. (2020). Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Semantic Scholar.
- Al-Sultan, S. Q., et al. (2025). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki.
- Al-Sultan, S. Q., et al. (2025). Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki.
- Romagnoli, R., et al. (2013). Benzimidazole derivatives as kinase inhibitors. PubMed.
- Reddy, T. S., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research.
- Phelps, C. B., et al. (2020). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl). NIH.
- Anonymous. (2018). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
- Anonymous. (2018). Imidazole: Having Versatile Biological Activities. SciSpace.
- Anonymous. This compound.
- Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. IJPPR.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC - PubMed Central.
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ace.as-pub.com [ace.as-pub.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Speculated Mechanism of Action of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1][2] 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole is a distinct derivative within this class, whose specific mechanism of action has yet to be fully elucidated. This technical guide synthesizes current knowledge on benzimidazole pharmacology to speculate on the most probable mechanisms of action for this compound. By analyzing its structural features—the benzimidazole core, the N-1 4-methoxybenzyl (PMB) group, and the C-5 bromo substituent—we propose three primary putative mechanisms: (1) disruption of microtubule dynamics, (2) inhibition of key oncogenic kinases, and (3) interference with DNA integrity and associated enzymatic processes. For each proposed mechanism, we provide a detailed rationale grounded in structure-activity relationships and outline a comprehensive, self-validating experimental workflow to rigorously test these hypotheses. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and similar heterocyclic compounds.
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
Benzimidazoles are bicyclic aromatic compounds composed of a fused benzene and imidazole ring.[1] This heterocyclic system is a versatile pharmacophore due to its ability to engage in various biological interactions, including hydrogen bonding, π–π stacking, and metal ion coordination.[1] Consequently, benzimidazole derivatives have been developed into a range of FDA-approved drugs with diverse applications, such as anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and anticancer agents (e.g., bendamustine).[3]
In oncology, the benzimidazole scaffold has been extensively explored, leading to the discovery of compounds that exert their cytotoxic effects through multiple mechanisms.[4][5] These include, but are not limited to, the inhibition of tubulin polymerization, modulation of critical signaling pathways like PI3K/AKT and MAPK, and interaction with DNA and topoisomerases.[4][5][6] The specific biological activity and mechanism of action are highly dependent on the nature and position of substituents on the benzimidazole ring system.[3]
This compound incorporates three key structural features:
-
The Benzimidazole Core: The foundational heterocyclic system known for its broad biological activity.
-
A C-5 Bromo Substituent: Halogenation at this position can significantly influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets.
-
An N-1 4-Methoxybenzyl (PMB) Group: This bulky, lipophilic group can dictate the molecule's steric profile and hydrophobicity, potentially directing its interaction towards specific protein pockets or cellular compartments. While often used as a protecting group in synthesis[7], its presence in a final compound is crucial for its pharmacological profile.
This guide will dissect the potential contributions of these structural motifs to propose and validate the compound's mechanism of action.
Putative Mechanism 1: Disruption of Microtubule Dynamics
A predominant mechanism of action for many anticancer benzimidazoles is the disruption of microtubule formation.[6] These compounds often bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This leads to the breakdown of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis.[6][8]
Mechanistic Rationale
The structural similarity of the benzimidazole core to purine bases allows it to interact with nucleotide-binding sites on proteins, including the GTP-binding site on tubulin. The substituents at the N-1 and C-2 (or C-5/C-6) positions are critical for defining the potency and specificity of this interaction. For instance, nocodazole and its analogues, which are potent microtubule disruptors, feature substitutions that enhance their binding to the tubulin pocket.[8] The bulky 4-methoxybenzyl group on this compound could sterically and hydrophobically favor binding within the colchicine site on β-tubulin, mimicking the activity of other successful microtubule-targeting benzimidazoles.
Proposed Signaling Pathway
Caption: Proposed pathway for microtubule disruption by the target compound.
Experimental Validation Workflow
A multi-step approach is required to validate this hypothesis, starting with cellular effects and progressing to direct molecular interactions.
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or MCF-7) at a density of 2x10^5 cells/well in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 hours. Include nocodazole as a positive control.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Analysis: Analyze the DNA content using a flow cytometer. An accumulation of cells in the G2/M phase would support the hypothesis.
-
Assay Setup: Use a commercially available fluorescence-based tubulin polymerization assay kit. The assay measures the increase in fluorescence as tubulin polymerizes into microtubules.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Treatment: Add varying concentrations of the test compound, a vehicle control, and positive (paclitaxel) and negative (nocodazole) controls to the reaction mixture in a 96-well plate.
-
Measurement: Measure the fluorescence intensity at 37°C every minute for 60 minutes.
-
Analysis: Inhibition of the fluorescence signal increase by the compound indicates direct inhibition of tubulin polymerization.
Caption: Experimental workflow to test for microtubule disruption activity.
Putative Mechanism 2: Oncogenic Kinase Inhibition
Benzimidazole derivatives are known to function as "privileged scaffolds" for designing kinase inhibitors.[9] They can act as ATP-competitive inhibitors targeting a wide range of kinases involved in cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases (e.g., EGFR, HER2), and kinases in the PI3K/AKT/mTOR and MAPK pathways.[4][10]
Mechanistic Rationale
The benzimidazole core can mimic the adenine moiety of ATP, allowing it to fit into the ATP-binding pocket of kinases. The substituents determine the selectivity and potency. The 4-methoxybenzyl group at N-1 and the bromo group at C-5 could confer selectivity for specific kinase targets. For example, the lipophilic PMB group might interact with hydrophobic regions of the kinase active site, while the bromo group could form halogen bonds, enhancing binding affinity. Inhibition of these pathways would block downstream signaling required for cell growth and survival, leading to cell cycle arrest (e.g., G1 phase arrest) and apoptosis.[4]
Proposed Signaling Pathway
Caption: Proposed pathway for inhibition of oncogenic kinase signaling.
Experimental Validation Workflow
This hypothesis can be tested by screening the compound against a panel of kinases and then validating the inhibition of the identified targets in a cellular context.
-
Service: Submit the compound to a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠).
-
Screening: Request a screen against a broad panel of recombinant human kinases (e.g., >100 kinases) at a fixed concentration (e.g., 10 µM). The assay typically measures the remaining kinase activity in the presence of the compound.
-
Analysis: Identify "hits" as kinases with significant inhibition (e.g., >50% inhibition).
-
Dose-Response: For the primary hits, perform follow-up dose-response assays to determine the IC50 values.
-
Cell Culture and Treatment: Culture cancer cells known to be dependent on the identified "hit" kinase (e.g., MCF-7 for PI3K/AKT pathway). Treat cells with the compound at concentrations around its IC50 for a short duration (e.g., 1-6 hours).
-
Lysate Preparation: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated (active) form of the target kinase's downstream substrate (e.g., phospho-AKT, phospho-S6K).
-
Analysis: Also probe for the total protein levels of the substrate and a loading control (e.g., GAPDH) to ensure equal loading. A dose-dependent decrease in the level of the phosphorylated substrate, without a change in the total substrate, confirms target engagement and inhibition in a cellular context.
Caption: Experimental workflow to test for kinase inhibition activity.
Putative Mechanism 3: DNA Intercalation and Topoisomerase Inhibition
The planar aromatic system of the benzimidazole ring allows some derivatives to intercalate into the DNA minor groove, particularly in AT-rich regions.[11] This interaction can physically block the progression of DNA and RNA polymerases, inhibiting replication and transcription. Furthermore, some benzimidazoles stabilize the covalent complex between topoisomerase enzymes (Topo I or II) and DNA, leading to DNA strand breaks and subsequent apoptosis.[5]
Mechanistic Rationale
The flat, bicyclic structure of this compound is conducive to π-stacking interactions with DNA base pairs. The C-5 bromo-substituent could further enhance DNA binding affinity. If the compound acts as a topoisomerase poison, it would trap the enzyme-DNA cleavage complex, transforming a transient break into a permanent, cytotoxic DNA lesion. This mode of action is characteristic of several established chemotherapeutic agents.
Proposed Mechanism Diagram
Caption: Proposed pathway for DNA damage via intercalation or topoisomerase inhibition.
Experimental Validation Workflow
This hypothesis can be investigated using biophysical methods to confirm DNA binding and enzymatic assays to assess topoisomerase inhibition.
-
Sample Preparation: Prepare a solution of calf thymus DNA (ctDNA) in a suitable buffer. Prepare a stock solution of the compound in DMSO.
-
Titration: Record the UV-Vis absorption spectrum of the compound alone. Then, perform a titration by adding increasing concentrations of ctDNA to the compound solution and record the spectrum after each addition.
-
Analysis: A hypochromic shift (decrease in absorbance) and a bathochromic shift (redshift in λmax) in the compound's spectrum upon addition of DNA are indicative of intercalative binding.
-
Assay Setup: Use a kit containing supercoiled plasmid DNA (substrate), human Topoisomerase I, and reaction buffer.
-
Reaction: Set up reactions containing the supercoiled plasmid, the enzyme, and varying concentrations of the compound. Include a positive control (e.g., camptothecin) and a no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes. The enzyme will "relax" the supercoiled plasmid into its open circular form.
-
Analysis by Gel Electrophoresis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of the enzyme will result in the persistence of the supercoiled DNA band. Stabilization of the cleavage complex will result in linear DNA.
Caption: Experimental workflow to test for DNA interaction and topoisomerase inhibition.
Summary and Forward Outlook
This compound is a promising molecule that belongs to a well-validated class of therapeutic agents. Based on extensive literature on structurally related compounds, we have speculated three plausible and experimentally testable mechanisms of action for its potential anticancer activity:
-
Disruption of Microtubule Dynamics: Leading to G2/M cell cycle arrest.
-
Inhibition of Oncogenic Kinases: Blocking pro-proliferative and survival signaling pathways.
-
DNA Damage: Through direct DNA intercalation or inhibition of topoisomerase enzymes.
It is conceivable that the compound may act through a combination of these mechanisms, a common feature of many benzimidazole derivatives.[5] The proposed experimental workflows provide a clear and logical path to dissecting these possibilities, from observing broad cellular effects to identifying direct molecular targets. The insights gained from these studies will be critical for the further development of this compound as a potential therapeutic candidate and for the rational design of next-generation benzimidazole-based drugs.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Vertex AI Search.
- Understanding the Role of Benzimidazoles in Innovative Cancer Tre
- Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. Asian Journal of Research in Chemistry.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Vertex AI Search.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H). Vertex AI Search.
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH.
- Synthesis and antitumor activities of novel dibenzo[b,d]furan-imidazole hybrid compounds. Vertex AI Search.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central.
- Synthesis of Anticancer Agents from 2-Bromo-6-methyl-1H-benzo[d]imidazole Deriv
- This compound. Vertex AI Search.
- Imidazole: Having Vers
- Benzimidazole, Information on biological activity | Request PDF.
- This compound.
- A Review on “Imidazole and Various Biological Activities”. IJPPR.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubMed Central.
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
Sources
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Preliminary Screening of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole in Cancer Cell Lines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive framework for the initial evaluation of the novel benzimidazole derivative, 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, as a potential anti-cancer agent. We detail the strategic selection of cancer cell lines, robust methodologies for assessing cytotoxicity and proliferation, and the underlying scientific rationale for each experimental step. This document serves as a technical resource for researchers aiming to conduct a rigorous and reproducible preliminary screening of novel chemical entities in an oncology setting.
Introduction: The Rationale for Investigating Benzimidazole Derivatives in Oncology
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its structural similarity to endogenous purines allows it to interact with various biomolecules, leading to a diverse pharmacological profile. In the context of oncology, benzimidazole derivatives have been shown to exert anti-cancer effects through multiple mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell growth and survival.
The specific compound, this compound, has been synthesized and characterized, with its structure confirmed by techniques such as 1H NMR, 13C NMR, and mass spectrometry. The introduction of a bromo substituent at the 5-position and a 4-methoxybenzyl group at the N1 position of the benzimidazole ring is hypothesized to enhance its biological activity and selectivity. This guide outlines the critical first steps in evaluating the anti-cancer potential of this novel compound.
Strategic Selection of Cancer Cell Lines
The initial phase of screening involves a carefully selected panel of human cancer cell lines to assess the breadth and selectivity of the compound's activity. The choice of cell lines should be guided by the desire to represent diverse cancer histotypes and molecular profiles.
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive (ER+), wild-type p53 |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER-, PR-, HER2-), mutant p53 |
| A549 | Lung Carcinoma | KRAS mutation |
| HCT116 | Colorectal Carcinoma | Wild-type p53 |
| HT-29 | Colorectal Carcinoma | Mutant p53 |
| HeLa | Cervical Adenocarcinoma | HPV-positive |
This panel provides a preliminary indication of the compound's potential spectrum of activity and any selectivity towards specific cancer subtypes or genetic backgrounds.
Experimental Workflow: From Compound Handling to Data Analysis
A systematic and reproducible workflow is paramount for generating high-quality, reliable data. The following sections detail the essential experimental protocols.
Compound Preparation and Stock Solution
Proper handling and preparation of the test compound are critical to ensure accurate and consistent results.
Protocol:
-
Compound Source: this compound (CAS No. 1245636-05-9).
-
Solvent Selection: Due to its predicted low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Stock Solution Preparation:
-
Accurately weigh 10 mg of the compound.
-
Dissolve in an appropriate volume of sterile, cell culture-grade DMSO to create a 10 mM stock solution.
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Working Solutions: Prepare fresh serial dilutions of the stock solution in the appropriate cell culture medium immediately before each experiment. The final DMSO concentration in the culture wells should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Culture and Maintenance
Adherence to standard aseptic cell culture techniques is fundamental for maintaining healthy and viable cell lines.
Protocol:
-
Media and Reagents: Use the recommended growth medium and supplements for each cell line (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Incubation Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells regularly upon reaching 70-80% confluency to ensure they remain in the exponential growth phase.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density for each cell line and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Workflow for Preliminary Screening:
Caption: Logical progression from initial screening to mechanistic studies.
Conclusion
The preliminary screening of this compound is a critical first step in evaluating its potential as a novel anti-cancer therapeutic. The methodologies outlined in this guide provide a robust framework for generating reliable and reproducible data. Positive results from this initial phase will pave the way for more in-depth mechanistic studies to elucidate the compound's mode of action and to further assess its therapeutic potential.
References
-
Title: Benzimidazole: A milestone in the field of medicinal chemistry Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Recent Advances of Benzimidazole-Based Scaffolds as Anticancer Agents Source: Archiv der Pharmazie URL: [Link]
-
Title: Synthesis and Characterization of New Benzimidazole Derivatives Source: Journal of Heterocyclic Chemistry URL: [Link]
-
Title: this compound Source: PubChem URL: [Link]
-
Title: MTT Assay for Cell Viability and Proliferation Source: Journal of Visualized Experiments URL: [Link]
A Technical Guide to the Spectroscopic Characterization of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis of this compound is also detailed, providing a complete workflow for its preparation and characterization.
Introduction
Benzimidazoles are a class of heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings.[1] Their unique structural features allow for a wide range of chemical modifications, leading to diverse pharmacological activities.[1] As such, benzimidazole derivatives are integral to the development of therapeutics, including anthelmintics and proton pump inhibitors.[1] The title compound, this compound (Molecular Formula: C₁₅H₁₃BrN₂O, Molecular Weight: 317.19 g/mol , CAS: 1020253-11-5), is a subject of interest due to its potential applications stemming from the combination of the benzimidazole core, a bromo substituent, and a methoxybenzyl group.[2][3]
Accurate structural elucidation is paramount in chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.[4][5] This guide will delve into the theoretical principles and practical application of these techniques for the comprehensive analysis of this compound.
Synthesis of this compound
The synthesis of N-substituted benzimidazoles can be achieved through various methods. A common and effective approach involves the condensation of an o-phenylenediamine with an aldehyde, followed by N-alkylation. For the title compound, a plausible synthetic route is the reaction of 4-bromo-1,2-phenylenediamine with formic acid to form 5-bromobenzimidazole, which is then N-alkylated with 4-methoxybenzyl chloride.
Experimental Protocol:
A typical procedure for the N-alkylation of a benzimidazole is as follows:
-
To a solution of 5-bromobenzimidazole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the benzimidazolide anion.
-
Add 4-methoxybenzyl chloride (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Caption: Synthetic workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[6][7] By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise arrangement of atoms can be determined.
¹H NMR Spectroscopy
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1-8.3 | s | 1H | H-2 |
| ~7.8-8.0 | d | 1H | H-4 |
| ~7.4-7.6 | d | 1H | H-7 |
| ~7.2-7.4 | dd | 1H | H-6 |
| ~7.1-7.3 | d | 2H | H-2', H-6' |
| ~6.8-7.0 | d | 2H | H-3', H-5' |
| ~5.4-5.6 | s | 2H | -CH₂- |
| ~3.8 | s | 3H | -OCH₃ |
Interpretation:
-
Benzimidazole Protons: The proton at the 2-position (H-2) is expected to appear as a singlet in the downfield region (δ 8.1-8.3 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The protons on the benzene ring of the benzimidazole core (H-4, H-6, and H-7) will show characteristic splitting patterns based on their coupling with neighboring protons.
-
4-Methoxybenzyl Protons: The two sets of aromatic protons on the 4-methoxybenzyl group will appear as doublets, characteristic of a para-substituted benzene ring. The benzylic methylene protons (-CH₂-) will be observed as a singlet, and the methoxy protons (-OCH₃) will also be a singlet, typically around 3.8 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~159-161 | C-4' |
| ~144-146 | C-2 |
| ~143-145 | C-7a |
| ~135-137 | C-3a |
| ~128-130 | C-1' |
| ~127-129 | C-2', C-6' |
| ~124-126 | C-6 |
| ~121-123 | C-4 |
| ~115-117 | C-5 |
| ~114-116 | C-3', C-5' |
| ~112-114 | C-7 |
| ~55-57 | -OCH₃ |
| ~48-50 | -CH₂- |
Interpretation:
The carbon atoms of the aromatic rings will resonate in the downfield region (δ 110-160 ppm). The quaternary carbons (C-3a, C-7a, C-1', and C-4') will generally have lower intensities. The carbon of the methoxy group will appear around 55-57 ppm, and the benzylic carbon will be in the 48-50 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10] The vibrational frequencies of different bonds are characteristic of those bonds.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) |
| 1610-1580 | C=C stretch | Aromatic |
| 1515-1450 | C=C stretch | Aromatic |
| 1475-1435 | C-H bend | Aliphatic |
| 1300-1200 | C-N stretch | Aromatic amine |
| 1250-1200 | C-O stretch | Aryl ether |
| 1100-1000 | C-O stretch | Aryl ether |
| 850-800 | C-H bend | para-disubstituted benzene |
| 750-700 | C-Br stretch | Aryl bromide |
Interpretation:
The IR spectrum will be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aliphatic C-H stretches below 3000 cm⁻¹. The presence of the aromatic rings will be confirmed by the C=C stretching absorptions in the 1610-1450 cm⁻¹ region. The strong C-O stretching bands of the aryl ether and the C-N stretching of the imidazole ring will also be prominent features. The C-Br stretch is expected in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.[11]
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 316 and 318 with an intensity ratio of approximately 1:1, which is characteristic of a compound containing one bromine atom.
-
Major Fragments:
-
m/z 197/199: Loss of the 4-methoxybenzyl group (C₈H₉O•).
-
m/z 121: Formation of the 4-methoxybenzyl cation (C₈H₉O⁺).
-
m/z 91: Tropylium ion (C₇H₇⁺), a common fragment from benzyl groups.
-
Caption: Predicted mass spectrometry fragmentation pathway.
Conclusion
This technical guide has outlined the expected spectroscopic data (NMR, IR, and MS) for this compound based on established principles and data from closely related compounds. The provided synthesis protocol offers a reliable method for its preparation. The comprehensive analysis presented herein serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating the unambiguous identification and characterization of this important benzimidazole derivative.
References
- Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Deriv
- NMR Spectroscopy: Principles, Types & Applic
- Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. (n.d.). Longdom Publishing.
- Silverstein, R. M. (2005). The Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Spectrometric Identification of Organic Compounds. (n.d.). Google Books.
- Spectrometric Identification of Organic Compounds, 8th Edition. (n.d.). Wiley.
- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). SERC (Carleton).
- Spectrometric Identification of Organic Compounds. (n.d.). Barnes & Noble.
- NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes.
- This compound. (n.d.).
- NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. (n.d.).
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC - NIH.
- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
- Interpretation of Infrared Spectra: A Practical and Systematic Approach. (2025).
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).
- Interpret
- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.).
- Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2024). ACS Omega.
- Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (n.d.). PMC - NIH.
- Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).
- Mass Spectrometry - Fragmentation P
- Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC.
Sources
- 1. routledge.com [routledge.com]
- 2. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. biblio.com [biblio.com]
- 5. Spectrometric Identification of Organic Compounds - Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce - Google 圖書 [books.google.com.hk]
- 6. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
- 9. Interpretation of Infrared Spectra, A Practical Approach [serc.carleton.edu]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Impact of the Bromine Substituent on 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2][3] Strategic functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical properties and biological activities. This technical guide provides an in-depth exploration of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, a derivative that combines two key structural motifs: a bromine atom at the 5-position and a 4-methoxybenzyl group at the N1-position. We will dissect the synthetic pathway, analyze the physicochemical characteristics, and elucidate the profound impact of the bromine substituent on the molecule's electronic properties, potential for non-covalent interactions, and inferred biological relevance. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of structure-activity relationships in benzimidazole chemistry.
Introduction: The Benzimidazole Core and the Significance of Halogenation
Benzimidazoles are bicyclic heterocyclic compounds, consisting of a fusion between benzene and imidazole rings. This privileged scaffold is found in a wide array of therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[1][2][3][4] The versatility of the benzimidazole nucleus stems from its ability to interact with various biological targets, often through hydrogen bonding and π-π stacking interactions.[3]
The introduction of halogen atoms, particularly bromine, into pharmacologically active molecules is a well-established strategy in drug design.[5] Bromination can significantly alter a molecule's properties by:
-
Modulating Lipophilicity: Increasing the molecule's ability to cross biological membranes.
-
Altering Electronic Properties: The electron-withdrawing nature of bromine can influence the acidity/basicity of the heterocyclic ring and its susceptibility to metabolic pathways.
-
Introducing Halogen Bonding: A non-covalent interaction where the bromine atom acts as an electrophilic region (a "σ-hole"), capable of interacting with nucleophilic sites on biological macromolecules. This directional interaction can enhance binding affinity and selectivity for a target.
This guide focuses on the specific interplay of a bromine atom at the 5-position and a 4-methoxybenzyl group at the N1-position of the benzimidazole core, providing a comprehensive analysis of their combined influence.
Synthesis and Characterization
The synthesis of this compound is a two-step process, beginning with the formation of the brominated benzimidazole core, followed by N-alkylation.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-1H-benzo[d]imidazole
This procedure is adapted from established methods for benzimidazole synthesis.[6]
-
To a solution of 4-bromo-1,2-benzenediamine (1.0 eq) in N,N-dimethylformamide (DMF), add trimethyl orthoformate (2.5 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
The product will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum to yield 5-bromo-1H-benzo[d]imidazole as an off-white solid.[6]
Step 2: Synthesis of this compound
This N-alkylation follows general procedures for benzimidazole derivatization.
-
Suspend 5-bromo-1H-benzo[d]imidazole (1.0 eq) in DMF.
-
Add potassium carbonate (K₂CO₃) (1.5 eq) to the suspension to act as a base.
-
To this mixture, add 4-methoxybenzyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical and Spectroscopic Characterization
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃BrN₂O | [7] |
| Molecular Weight | 317.2 g/mol | [7] |
| CAS Number | 1020253-11-5 | [7] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Purity | Commercially available at 98% purity. | [7] |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzimidazole and the 4-methoxybenzyl rings. The benzylic protons (CH₂) should appear as a singlet, and the methoxy protons (OCH₃) will also be a singlet. The protons on the brominated benzimidazole ring will exhibit characteristic splitting patterns.
-
¹³C NMR: The carbon NMR will show signals for all 15 carbon atoms. The presence of the electron-withdrawing bromine will cause a downfield shift for the carbon atom to which it is attached. The full assignment can be confirmed using 2D NMR techniques like HSQC and HMBC.[8][9]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H aromatic stretching, C=N and C=C ring stretching, and C-O stretching from the methoxy group.
The Impact of the Bromine Substituent
The introduction of a bromine atom at the 5-position of the benzimidazole ring has a multifaceted impact on the molecule's properties.
Electronic Effects
The bromine atom exerts a dual electronic effect:
-
Inductive Effect (-I): Bromine is more electronegative than carbon and thus withdraws electron density from the aromatic ring through the sigma bond. This deactivating effect can influence the pKa of the benzimidazole nitrogen and the molecule's overall reactivity.
-
Mesomeric Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system. However, for halogens, the inductive effect typically outweighs the mesomeric effect.
The net result is a modification of the electron density distribution across the benzimidazole core, which can impact its ability to participate in hydrogen bonding and other intermolecular interactions.
Steric and Lipophilic Contributions
The bromine atom is larger than a hydrogen atom, introducing steric bulk at the 5-position. This can influence the preferred conformation of the molecule and its ability to fit into the binding pockets of biological targets. Furthermore, the bromine atom significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially improve its pharmacokinetic profile.
Halogen Bonding
A key consequence of the bromine substitution is the potential for halogen bonding. This is a directional, non-covalent interaction between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic site (e.g., a carbonyl oxygen, an amine nitrogen, or a π-system) on a target protein or enzyme.
Caption: Illustration of a potential halogen bond with the bromine atom.
The strength of this interaction is generally greater for bromine than for chlorine, making it a significant factor in molecular recognition and binding affinity. The presence of the electron-donating 4-methoxybenzyl group can further modulate the electronic environment of the benzimidazole ring, potentially influencing the strength of the halogen bond.
The Role of the 1-(4-Methoxybenzyl) Substituent
The 4-methoxybenzyl group at the N1 position is not merely a bulky substituent; it plays a critical role in defining the molecule's overall properties:
-
Electronic Influence: The methoxy group is electron-donating through resonance, which can partially counteract the electron-withdrawing effect of the bromine atom on the benzimidazole ring system.
-
Conformational Effects: The benzyl group introduces a degree of conformational flexibility. The dihedral angle between the benzimidazole ring and the benzyl ring will be influenced by steric hindrance and electronic interactions, which in turn dictates the overall shape of the molecule.
-
Solubility and Pharmacokinetics: The 4-methoxybenzyl group can influence the molecule's solubility and its interactions with metabolic enzymes, thereby affecting its pharmacokinetic profile.
Inferred Biological Activity and Structure-Activity Relationships (SAR)
While no specific biological data for this compound has been found in the reviewed literature, we can infer its potential activities based on extensive research on related compounds.
-
Anticancer Potential: Numerous 5-substituted and N1-substituted benzimidazole derivatives have demonstrated potent anticancer activity.[1][2] For instance, some derivatives act as topoisomerase inhibitors, interfering with DNA replication in cancer cells.[3] The bromine atom in our target molecule could enhance binding to the active site of such enzymes through halogen bonding, potentially leading to increased efficacy.
-
Antimicrobial Activity: The benzimidazole scaffold is a well-known antimicrobial pharmacophore. The increased lipophilicity conferred by the bromine atom could enhance the molecule's ability to penetrate bacterial or fungal cell walls, potentially leading to significant antimicrobial activity.
-
Kinase Inhibition: Benzimidazole derivatives are known to be effective kinase inhibitors. The specific substitution pattern on our target molecule may confer selectivity for certain kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.
Key SAR Insights from Related Compounds:
-
Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are known to greatly influence biological activity.[4][10]
-
The nature of the substituent at the 5-position can significantly impact activity. For example, in some series, electron-withdrawing groups at this position have been shown to be beneficial.[11]
-
The N1-substituent often plays a crucial role in orienting the molecule within a binding pocket and can be tailored to enhance selectivity and potency.
Conclusion
This compound represents a strategically designed molecule that leverages the established pharmacological importance of the benzimidazole scaffold. The bromine substituent at the 5-position is not a passive addition but an active modulator of the molecule's electronic, steric, and lipophilic properties. Its potential to engage in halogen bonding offers a compelling avenue for enhancing interactions with biological targets. The interplay between the electron-withdrawing bromine and the electron-donating 4-methoxybenzyl group creates a unique electronic environment that warrants further investigation. While experimental data on this specific compound is limited in the public domain, the analysis of its structural components, based on extensive literature on related derivatives, strongly suggests its potential as a valuable probe for chemical biology and a promising lead for drug discovery efforts, particularly in the areas of oncology and infectious diseases. Further synthesis and biological evaluation of this compound and its analogues are highly encouraged to fully elucidate its therapeutic potential.
References
-
ResearchGate. (n.d.). Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. Retrieved from [Link]
- El Kihel, A., et al. (2012). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527.
-
ResearchGate. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
- Fun, H.-K., et al. (2008). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2260.
-
National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][6][8][12]thiadiazole. PubMed Central. Retrieved from [Link]
- Obaid, R. J., et al. (2023). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Arabian Journal of Chemistry, 16(2), 104505.
- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11.
- Chemical Review and Letters. (2024). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D.
-
National Center for Biotechnology Information. (n.d.). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). PubMed Central. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. PubMed Central. Retrieved from [Link]
- Scientific Scholar. (2023). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Arabian Journal of Chemistry, 16(2), 104505.
-
ResearchGate. (2025). Recent progress of research on anti‐tumor agents using benzimidazole as the structure unit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[ d]imidazol- 1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. PubMed. Retrieved from [Link]
- Medicine Science. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science, 11(2), 527-534.
-
MDPI. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[8][9]imidazo[1,2-d][6][7][8]triazine Derivatives. Molecules, 23(11), 2946.
-
National Center for Biotechnology Information. (n.d.). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (2012). 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PubMed Central. Retrieved from [Link]
- MDPI. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Molecules, 29(12), 2901.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Halogenation of 4-hydroxy/amino-3-methoxyphenyl acetamide TRPV1 agonists showed enhanced antagonism to capsaicin. PubMed. Retrieved from [Link]
-
ResearchGate. (2010). 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Impact of 2-Bromo-5,6-Dichloro-1-β-d-Ribofuranosyl Benzimidazole Riboside and Inhibitors of DNA, RNA, and Protein Synthesis on Human Cytomegalovirus Genome Maturation. PubMed Central. Retrieved from [Link]
Sources
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicinescience.org [medicinescience.org]
- 5. Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. labsolu.ca [labsolu.ca]
- 8. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[ d]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Protocol for N-Alkylation of 5-bromo-1H-benzimidazole with 4-methoxybenzyl chloride
Abstract
This application note provides a comprehensive, field-proven protocol for the N-alkylation of 5-bromo-1H-benzimidazole with 4-methoxybenzyl chloride. N-substituted benzimidazoles are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This protocol details a robust and efficient method for the synthesis of 5-bromo-1-(4-methoxybenzyl)-1H-benzimidazole, a key intermediate for further chemical elaboration. We will delve into the mechanistic rationale behind the choice of reagents and conditions, providing a scientifically rigorous guide for researchers in drug development and organic synthesis.
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds.[3][4] The ability to functionalize the nitrogen atoms of the benzimidazole ring is crucial for modulating the biological and physicochemical properties of these molecules.[2][5] N-alkylation, in particular, is a fundamental synthetic transformation that allows for the introduction of diverse substituents, leading to the generation of libraries of compounds for biological screening.[6][7]
The reaction between 5-bromo-1H-benzimidazole and 4-methoxybenzyl chloride is a classic example of a nucleophilic substitution reaction. The benzimidazole nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride. The presence of a base is essential to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity and facilitating the reaction.[8] The choice of base and solvent system can significantly impact the reaction's efficiency and yield. This protocol will utilize potassium carbonate as a moderately strong and easy-to-handle base in N,N-dimethylformamide (DMF), a polar aprotic solvent that effectively dissolves the reactants and promotes the reaction.
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of 5-bromo-1H-benzimidazole.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. |
| 5-bromo-1H-benzimidazole | ≥98% | Commercially Available | 4887-88-1 |
| 4-methoxybenzyl chloride | ≥98% | Commercially Available | 824-94-2 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | 68-12-2 |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| n-Hexane | ACS Grade | Commercially Available | 110-54-3 |
| Deionized Water | In-house | 7732-18-5 | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | 7757-82-6 |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen inlet/outlet
-
Stir plate
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass funnel
-
Filter paper
-
Beakers and graduated cylinders
Experimental Protocol
Safety Precautions:
-
4-methoxybenzyl chloride is corrosive and a lachrymator. It causes severe skin burns and eye damage.[9][10] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
-
N,N-Dimethylformamide (DMF) is a potential reproductive toxin. Avoid inhalation and skin contact.
-
Always handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.[13]
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-benzimidazole (1.0 g, 5.08 mmol).
-
Add anhydrous potassium carbonate (1.40 g, 10.16 mmol, 2.0 equivalents).
-
Place the flask under an inert atmosphere of nitrogen.
-
-
Addition of Solvent and Reagent:
-
Add anhydrous N,N-dimethylformamide (DMF) (20 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the solids.
-
Slowly add 4-methoxybenzyl chloride (0.87 g, 5.59 mmol, 1.1 equivalents) to the stirring suspension using a syringe.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
TLC System: Ethyl acetate/n-Hexane (3:7 v/v).
-
Visualization: UV light (254 nm).
-
The reaction is complete when the starting material (5-bromo-1H-benzimidazole) is no longer visible by TLC (typically 2-4 hours).
-
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by slowly adding deionized water (40 mL) to the flask. This may cause some effervescence.
-
Transfer the mixture to a 100 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with deionized water (2 x 20 mL) and then with brine (saturated aqueous sodium chloride solution) (1 x 20 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent using a glass funnel and filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane (e.g., 10% to 30% ethyl acetate) as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) can be employed to obtain the pure product.[14]
-
Data Presentation
| Parameter | Value |
| Reactant 1 (5-bromo-1H-benzimidazole) | |
| Molecular Weight | 197.04 g/mol |
| Amount | 1.0 g (5.08 mmol) |
| Reactant 2 (4-methoxybenzyl chloride) | |
| Molecular Weight | 156.61 g/mol |
| Amount | 0.87 g (5.59 mmol) |
| Base (Potassium Carbonate) | |
| Molecular Weight | 138.21 g/mol |
| Amount | 1.40 g (10.16 mmol) |
| Solvent (DMF) | 20 mL |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Expected Product | 5-bromo-1-(4-methoxybenzyl)-1H-benzimidazole |
| Molecular Weight of Product | 317.19 g/mol |
| Theoretical Yield | 1.61 g |
Experimental Workflow
Caption: A step-by-step experimental workflow for the N-alkylation protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reaction time.- Inactive base or reagents. | - Extend the reaction time and continue monitoring by TLC.- Use freshly opened or properly stored anhydrous reagents. |
| Low Yield | - Incomplete reaction.- Loss of product during work-up or purification. | - Ensure the reaction goes to completion.- Be careful during extractions and transfers.- Optimize purification conditions. |
| Formation of Side Products | - Presence of moisture.- Over-alkylation (less common with this substrate). | - Use anhydrous solvents and reagents.- Ensure the reaction is performed under an inert atmosphere. |
Conclusion
This protocol provides a reliable and efficient method for the N-alkylation of 5-bromo-1H-benzimidazole with 4-methoxybenzyl chloride. The use of potassium carbonate as a base offers a milder and more user-friendly alternative to stronger bases like sodium hydride, while still providing good to excellent yields. By following this detailed procedure and adhering to the safety precautions, researchers can confidently synthesize the target compound, a valuable intermediate for the development of novel therapeutic agents.
References
-
PTC N-Alkylation of Very Polar Heterocycle. (n.d.). PTC Organics. Retrieved January 18, 2026, from [Link]
-
Phase Transfer Catalysis. (2026, January 5). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 18, 2026, from [Link]
-
Facile Synthesis of N-Substituted Benzimidazoles. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
PTC N-Alkylation of a Water-Soluble Heterocycle Salt. (n.d.). PTC Organics, Inc. Retrieved January 18, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
N-Heterocyclic Olefins as Efficient Phase-Transfer Catalysts for Base-Promoted Alkylation Reactions. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]
-
N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. (2016, May 26). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (n.d.). Chemistry Journal of Moldova. Retrieved January 18, 2026, from [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022, November 26). TSI Journals. Retrieved January 18, 2026, from [Link]
-
N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
N‐Alkylation of benzimidazole. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. (2021, June 21). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]
-
Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- CN101391982A - Alkylation reaction method of benzimidazoles compounds. (n.d.). Google Patents.
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023, July 28). ACS Omega. Retrieved January 18, 2026, from [Link]
-
one-pot synthesis of new benzoimidazoline derivatives promoted by potassium carbonate. (2014, December 12). HETEROCYCLES. Retrieved January 18, 2026, from [Link]
-
5-Bromo-1H-benzimidazole. (n.d.). Oakwood Chemical. Retrieved January 18, 2026, from [Link]
-
Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
One-Pot Synthesis of New Benzimidazole Derivatives Promoted by Potassium Carbonate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
7-Bromo-5-methoxy-1-methyl-1H-benzimidazole. (2026, January 10). PubChem. Retrieved January 18, 2026, from [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021, November 17). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023, July 11). Journal of Pharmaceutical Chemistry. Retrieved January 18, 2026, from [Link]
-
Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (2025, December 11). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Characterization of a Novel 5-HT4 Receptor Antagonist of the Azabicycloalkyl Benzimidazolone Class: DAU 6285. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. Retrieved January 18, 2026, from [Link]
-
N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′- (3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. combi-blocks.com [combi-blocks.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. echemi.com [echemi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Antimicrobial Studies of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold in Antimicrobial Drug Discovery
The benzimidazole ring system is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological properties.[1] Numerous benzimidazole-based drugs are clinically used to treat various diseases, highlighting their therapeutic potential.[1][2] In the ongoing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, benzimidazole derivatives have emerged as a promising class of compounds.[3] Their biological activities are extensive, including antibacterial, antifungal, antiviral, and antiparasitic effects.[1][4] The functionalization at various positions of the benzimidazole ring allows for the fine-tuning of their biological activity, making them an attractive framework for the development of new antimicrobial drugs.[1]
This document provides a detailed guide for investigating the antimicrobial potential of a specific derivative, 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole . While specific studies on this particular compound are not extensively reported, this guide offers a comprehensive framework based on established protocols for evaluating the antimicrobial efficacy of novel benzimidazole derivatives.
Compound Profile: this compound
-
Chemical Structure:
-
Formula: C₁₅H₁₃BrN₂O
-
Molecular Weight: 317.19 g/mol
-
CAS Number: 1020253-11-5[5]
-
-
Rationale for Antimicrobial Investigation: The structure of this compound incorporates several chemical features that suggest potential antimicrobial activity based on structure-activity relationship (SAR) studies of similar compounds:
-
Benzimidazole Core: The fundamental bicyclic structure is a well-established pharmacophore with inherent antimicrobial properties.[1][3]
-
Bromo Substituent: The presence of a halogen, such as bromine, at the 5-position of the benzimidazole ring has been shown in some derivatives to enhance antimicrobial potency.[6]
-
Methoxybenzyl Group: The N-1 substitution with a 4-methoxybenzyl group can influence the compound's lipophilicity and steric properties, which may affect its ability to penetrate microbial cell membranes and interact with molecular targets.
-
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This is a standard and widely accepted technique for assessing the in vitro antimicrobial activity of a compound.[2]
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO) for initial stock solution
-
Microbial Strains:
-
Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 27853)[2]
-
Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
-
Growth Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
-
Equipment:
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35-37°C for bacteria, 30°C for fungi)
-
Microplate reader (optional, for spectrophotometric reading)
-
Vortex mixer
-
Sterile tubes and pipette tips
-
Experimental Workflow
Caption: Workflow for MIC Determination.
Step-by-Step Procedure
-
Preparation of Test Compound Stock Solution:
-
Dissolve a precisely weighed amount of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this adjusted suspension in the appropriate growth medium (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an appropriate volume of the stock solution to the first well to achieve the desired starting concentration, and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of DMSO used) should also be included.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
Data Interpretation
-
MIC Determination: The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection of the wells. The well with the lowest concentration of the compound that remains clear is the MIC value.
-
Quantitative Analysis (Optional): A microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of potential MIC values for this compound against a panel of standard microbial strains. This data is for illustrative purposes to guide researchers in their data presentation.
| Microbial Strain | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 |
| Enterococcus faecalis | Gram-positive | 16 |
| Escherichia coli | Gram-negative | 32 |
| Pseudomonas aeruginosa | Gram-negative | >64 |
| Candida albicans | Fungus | 16 |
Potential Mechanism of Action
While the specific mechanism of action for this compound is unknown, benzimidazole derivatives have been reported to exert their antimicrobial effects through various pathways, including:
-
Inhibition of DNA gyrase, leading to the disruption of DNA synthesis.[1]
-
Disruption of microbial cell wall or membrane integrity.[7]
-
Inhibition of essential enzymes involved in metabolic pathways.
Further studies, such as enzyme inhibition assays or cell membrane permeability assays, would be required to elucidate the precise mechanism of action for this compound.
Conclusion
This document provides a comprehensive guide for the investigation of the antimicrobial properties of this compound. The provided protocols and background information are based on established methodologies for the evaluation of novel benzimidazole derivatives. While specific data for this compound is limited, its chemical structure suggests that it is a promising candidate for antimicrobial screening. The successful application of these protocols will enable researchers to generate robust and reliable data to assess its potential as a novel antimicrobial agent.
References
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- RSC Advances.
- Asian Journal of Research in Chemistry.
- PubMed.
- Molecules.
- BMC Chemistry. Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs.
- Drug Design, Development and Therapy.
- International Journal of Molecular Sciences.
- Indian Journal of Pharmaceutical Sciences.
- Journal of Applied Bacteriology. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox).
- Labsolu.ca. This compound.
- Journal of Medicinal Chemistry. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections.
- Pharmaffiliates. This compound.
- ResearchGate. 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents.
- Nanotechnology Perceptions. Introduction To Imidazole And Its Antimicrobial Activity: A Review.
Sources
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nano-ntp.com [nano-ntp.com]
Application Notes & Protocols: A Comprehensive Guide to Assessing the Cytotoxicity of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, bearing a resemblance to naturally occurring purine nucleotides. This structural similarity allows benzimidazole derivatives to interact with a wide array of biological targets, exhibiting a broad spectrum of pharmacological activities.[1][2] Numerous studies have highlighted their potential as anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, DNA intercalation, and modulation of key signaling pathways involved in cancer progression.[1][2][3][4] The compound of interest, 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, is a novel derivative whose cytotoxic effects warrant thorough investigation to determine its therapeutic promise.
The primary objective of this guide is to provide a robust experimental workflow to quantify the cytotoxicity of this compound, elucidate its mechanism of action, and establish a foundation for further preclinical development.
PART 1: STRATEGIC EXPERIMENTAL DESIGN
A multi-faceted approach is essential for a comprehensive cytotoxicity assessment. We will employ a panel of assays to measure different cellular endpoints, providing a more complete picture of the compound's effects.
Rationale for Assay Selection
-
Metabolic Viability (MTT Assay): This initial screening assay provides a rapid assessment of the compound's effect on cell viability by measuring mitochondrial reductase activity, an indicator of metabolic health.[5][6]
-
Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of overt cytotoxicity and membrane disruption.[7][8]
-
Apoptosis Induction (Annexin V/PI Staining): To determine if the compound induces programmed cell death, this flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Cell Line Selection: A Critical Decision
The choice of cell lines is paramount for clinically relevant results. A panel of cell lines representing different cancer types is recommended to assess the compound's spectrum of activity.[11][12]
Recommended Cell Lines:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, well-characterized. |
| HeLa | Cervical Adenocarcinoma | A robust and widely used cancer cell line. |
| HepG2 | Hepatocellular Carcinoma | A well-differentiated human liver cancer cell line. |
| A549 | Lung Carcinoma | A human lung adenocarcinoma epithelial cell line. |
| HEK-293 | Human Embryonic Kidney | Often used as a non-cancerous control to assess selective toxicity.[13] |
The selection should be guided by the specific research question and the intended therapeutic application of the compound.[14][15]
PART 2: DETAILED EXPERIMENTAL PROTOCOLS
Preparation of Test Compound
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).[16]
-
Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.5%).
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[17]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[18]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[19] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released upon cell lysis, in the culture supernatant.[7]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls on the same plate:
-
Vehicle Control: Cells treated with vehicle only.
-
High Control (Maximum LDH Release): Cells treated with lysis buffer 45 minutes before the assay endpoint.[20]
-
Culture Medium Background: Medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.[20]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.[20][21]
-
Stop Reaction and Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (e.g., 490 nm).[21]
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).[10][22][23]
Materials:
-
6-well plates or T25 flasks
-
Selected cancer cell lines
-
Complete culture medium
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[23]
-
Washing: Wash the cells twice with cold PBS by centrifugation.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[23] Gently vortex.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[22]
PART 3: DATA ANALYSIS AND INTERPRETATION
Calculating Cell Viability and Cytotoxicity
-
MTT Assay:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
LDH Assay:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.[24] It is the concentration of the drug that is required to inhibit a biological process by 50%.[24] To determine the IC50 value, plot the percentage of cell viability or inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression analysis.[25][26]
Example Data Table:
| Compound Conc. (µM) | % Cell Viability (MCF-7) | % Cell Viability (HeLa) | % Cell Viability (HepG2) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | 95.2 | 98.1 | 96.5 |
| 1 | 82.5 | 85.3 | 88.1 |
| 10 | 51.3 | 55.8 | 60.2 |
| 50 | 25.7 | 30.1 | 35.4 |
| 100 | 10.4 | 12.9 | 15.8 |
| IC50 (µM) | ~10.5 | ~12.0 | ~14.5 |
Interpreting Apoptosis Data
Flow cytometry data from the Annexin V/PI assay will generate quadrant plots:
-
Lower-Left (Annexin V-/PI-): Viable cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
An increase in the percentage of cells in the lower-right and upper-right quadrants with increasing compound concentration indicates the induction of apoptosis.
PART 4: VISUALIZING EXPERIMENTAL WORKFLOWS
MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
LDH Assay Workflow
Caption: Simplified mechanism of apoptosis detection by Annexin V/PI.
Conclusion
This comprehensive guide provides a robust framework for the systematic evaluation of the cytotoxic properties of this compound. By employing a combination of viability, cytotoxicity, and apoptosis assays, researchers can gain a detailed understanding of the compound's anticancer potential. Adherence to these detailed protocols and a thorough understanding of the underlying scientific principles will ensure the generation of high-quality, reproducible data, paving the way for further development of this promising benzimidazole derivative.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(20), e1954. [Link]
-
Al-Busaidi, I. J., Ali, A., Alam, M. S., & Khan, M. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 983385. [Link]
-
Inan, Z. D. Ş., Bostancı, H. E., Kapancık, S., Işık, A., & Kaplancıklı, Z. A. (2023). Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. [Link]
-
Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Methods in Molecular Biology, 979, 205–212. [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Rastogi, N., & Sharma, P. K. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(6-S), 164-175. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
protocols.io. (2021). LDH cytotoxicity assay. [Link]
-
CLYTE Technologies. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
El-Sayed, R. A., El-Gamal, M. I., Al-Mutairi, F. M., & Abdel-Maksoud, M. S. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Molecular Diversity, 29(2), 1821-1849. [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
-
Atmaca, H., Uzun, L., Karakuş, S., Özalp-Yaman, Ş., & Çavuşoğlu, B. K. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. [Link]
-
El-Damasy, D. A., Abd-Elhameed, R. H., El-Sayed, M. A. A., & El-Adl, K. (2023). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances, 13(52), 36625-36652. [Link]
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
Li, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals, 17(2), 161. [Link]
-
Wankhede, S. B., et al. (2023). Synthesis, Characterization and Evaluation of Cytotoxic Activity of Some Benzimidazole-Oxazole Derivatives. Bulletin of Environment, Pharmacology and Life Sciences, 12(12), 22-29. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 437-444. [Link]
-
Elmaaty, A. A., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Molecular Structure, 1250, 131753. [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Gazdar, A. F., Gao, B., & Minna, J. D. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384. [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
Riedl, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 332. [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(15), 5786. [Link]
-
Kumar, G. V. S., et al. (2018). Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs. Chemistry Central Journal, 12(1), 5. [Link]
-
Szymański, J., et al. (2023). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 24(13), 10698. [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellbiologics.com [cellbiologics.com]
- 22. kumc.edu [kumc.edu]
- 23. bosterbio.com [bosterbio.com]
- 24. clyte.tech [clyte.tech]
- 25. researchgate.net [researchgate.net]
- 26. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for the Purification of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
Introduction
5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole is a key heterocyclic scaffold utilized in the development of various therapeutic agents and functional organic materials. The precise biological activity and material properties of this compound are intrinsically linked to its purity. Synthetic preparations of this molecule can contain a variety of impurities, including unreacted starting materials, reaction byproducts, and isomers, which can interfere with downstream applications and lead to erroneous experimental results.
This comprehensive guide provides a detailed overview of robust purification techniques for this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established chemical principles and are designed to be self-validating, ensuring the attainment of high-purity material.
Understanding the Synthetic Landscape and Impurity Profile
A common and efficient route to synthesize this compound involves a two-step process. Understanding this synthesis is crucial for anticipating the likely impurities that will need to be removed.
Step 1: Synthesis of 5-Bromo-1H-benzimidazole. [1][2] This initial step typically involves the condensation of 4-bromo-1,2-benzenediamine with an appropriate one-carbon source, such as trimethyl orthoformate in the presence of an acid catalyst.[1]
Step 2: N-Alkylation of 5-Bromo-1H-benzimidazole. The second step is the alkylation of the benzimidazole nitrogen with 4-methoxybenzyl chloride in the presence of a base.
This synthetic pathway can lead to a crude product containing several key impurities:
-
Unreacted 5-Bromo-1H-benzimidazole: Incomplete alkylation will leave the starting benzimidazole in the crude mixture.
-
Unreacted 4-bromo-1,2-benzenediamine: From the first step, any unreacted diamine can carry through.
-
Excess 4-methoxybenzyl chloride and its hydrolysis product, 4-methoxybenzyl alcohol: The alkylating agent is often used in excess.
-
Isomeric Product (6-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole): Alkylation can potentially occur at either nitrogen of the imidazole ring, leading to a mixture of regioisomers.
-
Di-alkylated Benzimidazolium Salt: A minor byproduct where both nitrogen atoms of the imidazole ring are alkylated.
-
Oxidation Products: o-Phenylenediamines are susceptible to oxidation, which can result in colored impurities.
A successful purification strategy must be designed to systematically remove each of these potential contaminants.
A Multi-Step Purification Strategy
A robust purification workflow for this compound integrates several complementary techniques. The following diagram illustrates the logical flow of the purification process.
Caption: A multi-step workflow for the purification of this compound.
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
Principle: Benzimidazoles are basic compounds due to the lone pair of electrons on the non-protonated nitrogen atom of the imidazole ring. This basicity allows for their selective extraction into an acidic aqueous phase, leaving neutral organic impurities behind. The pKa of the conjugate acid of benzimidazole is approximately 7, making it a moderately strong base.[3]
This technique is highly effective for removing unreacted 4-bromo-1,2-benzenediamine (which is also basic) and neutral impurities like excess 4-methoxybenzyl chloride and its alcohol byproduct.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).
-
Mixing and Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated benzimidazole product and any unreacted basic starting materials will partition into the aqueous layer.
-
Organic Layer Wash: Drain the lower aqueous layer. Wash the remaining organic layer with another portion of 1 M HCl to ensure complete extraction of all basic components.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts. The neutral impurities remain in the organic layer, which can be discarded.
-
Basification and Precipitation: Cool the combined aqueous layer in an ice bath and slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (NaOH), with stirring until the solution becomes basic (confirm with pH paper). The neutral this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the solid thoroughly under vacuum.
Protocol 2: High-Resolution Purification by Column Chromatography
Principle: Column chromatography is a powerful technique for separating compounds with different polarities. For N-substituted benzimidazoles, silica gel is a commonly used stationary phase. The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically employed.
This method is essential for separating the target compound from its regioisomer (6-bromo isomer) and any remaining neutral impurities that were not fully removed by the acid-base extraction.
Step-by-Step Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the partially purified product from the acid-base extraction in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully load the dry, product-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 10-20% ethyl acetate in hexane). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with similar polarities.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
| Parameter | Recommended Starting Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separation of moderately polar organic compounds. |
| Mobile Phase | Ethyl Acetate / Hexane Gradient | A gradient from low to high polarity allows for the separation of a wider range of impurities. |
| Initial Eluent | 10-20% Ethyl Acetate in Hexane | Starts with low polarity to elute non-polar impurities first. |
| Final Eluent | 30-50% Ethyl Acetate in Hexane | Increases polarity to elute the more polar target compound and its isomers. |
Protocol 3: Final Polishing by Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the target compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
This final step is crucial for obtaining a highly crystalline and pure product, removing any remaining trace impurities and potentially improving the compound's handling characteristics.
Step-by-Step Protocol:
-
Solvent Selection: Based on the solubility of benzimidazole derivatives, ethanol or a mixture of ethanol and water are good starting points for solvent screening.[4] Mixtures of ethyl acetate and hexane are also effective.[4]
-
Dissolution: Place the purified solid from column chromatography in a flask and add a minimal amount of the chosen hot solvent to completely dissolve the compound.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Solvent System | Suitability | Notes |
| Ethanol | Good for moderately polar benzimidazoles. | If the compound is too soluble, adding water dropwise to the hot solution until it becomes slightly cloudy can induce crystallization upon cooling. |
| Ethyl Acetate / Hexane | Effective for less polar benzimidazoles. | Dissolve in a minimum of hot ethyl acetate and add hexane until turbidity persists. |
| Acetone / Water | An alternative polar solvent system. | Similar to the ethanol/water system. |
Characterization and Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems indicates high purity.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and the absence of proton or carbon signals from impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The successful synthesis of this compound for research and development purposes is critically dependent on a rigorous purification strategy. By employing a logical, multi-step approach that combines acid-base extraction, column chromatography, and recrystallization, researchers can effectively remove a wide range of process-related impurities. The detailed protocols provided in these application notes offer a robust framework for obtaining this valuable compound in high purity, thereby ensuring the reliability and accuracy of subsequent scientific investigations.
References
-
ResearchGate. Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. [Link]
-
ResearchGate. Solubility of Benzimidazoles in Alcohols | Request PDF. [Link]
-
National Institutes of Health. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
ResearchGate. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]
-
DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
ResearchGate. Synthesis and Characterization of Some New Benzimidazole Derivatives. [Link]
-
Indian Academy of Sciences. Note A green synthesis of benzimidazoles. [Link]
-
Pharmaffiliates. This compound. [Link]
-
ResearchGate. imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF. [Link]
-
Scholars Research Library. An Overview About Synthetic and Biological Profile of Benzimidazole. [Link]biological-profile-of-benzimidazole.pdf)
Sources
Application Notes and Protocols: A Framework for Characterizing the Bioactivity of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
Introduction: The Benzimidazole Scaffold as a Foundation for Novel Therapeutics
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] Its structural similarity to naturally occurring purine bases allows benzimidazole derivatives to interact with a wide array of biological targets, including enzymes and receptors.[1] This versatility has led to their development as potent therapeutic agents for various diseases, with a particularly profound impact on oncology.[2][3] Numerous studies have demonstrated that substituted benzimidazoles can exert potent anticancer effects through diverse mechanisms, such as the inhibition of tubulin polymerization, suppression of topoisomerase activity, and modulation of critical cell signaling pathways that govern cell proliferation and survival.[1][3]
Given this context, a novel derivative such as 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole represents a promising candidate for investigation. The functionalization of the core benzimidazole structure with a bromo group and a methoxybenzyl moiety offers unique steric and electronic properties that may confer potent and selective bioactivity. This document provides a comprehensive, tiered framework for the initial characterization of this compound's effects in cell-based models. We will proceed from broad, phenotypic screening to more focused, mechanistic assays designed to elucidate its mode of action, providing researchers with the foundational protocols to rigorously evaluate its therapeutic potential.
A Tiered Strategy for Cellular Characterization
A logical, stepwise approach is essential for efficiently characterizing a novel compound. We propose a three-tiered strategy that begins with assessing general cytotoxicity and progressively narrows the focus to specific molecular mechanisms. This approach ensures that resources are directed toward the most promising activities of the compound.
Figure 1: A tiered experimental workflow for characterizing a novel benzimidazole derivative.
Tier 1 Protocol: Assessment of Anti-Proliferative Activity
The initial step is to determine if this compound exhibits cytotoxic or anti-proliferative effects against cancer cells. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[4]
Protocol 1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well, flat-bottom cell culture plates
-
This compound, dissolved in DMSO to create a 10 mM stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound dose, and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
| Treatment Group | Compound Conc. (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Untreated Control | 0 | 1.25 | 102% |
| Vehicle (DMSO) | 0 | 1.22 | 100% |
| Test Compound | 0.1 | 1.18 | 97% |
| Test Compound | 1 | 0.95 | 78% |
| Test Compound | 10 | 0.61 | 50% |
| Test Compound | 50 | 0.24 | 20% |
| Test Compound | 100 | 0.10 | 8% |
| Table 1: Example data from an MTT assay used to calculate the IC50 value. |
Tier 2 Protocols: Elucidating the Mode of Action
If the compound demonstrates significant anti-proliferative activity, the next logical step is to investigate the underlying mechanism. Two fundamental cellular processes to examine are apoptosis (programmed cell death) and cell cycle progression.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
Scientific Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[7] Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[8]
Figure 2: Principle of Annexin V and Propidium Iodide staining for apoptosis detection.
Procedure:
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate or T25 flask and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or non-enzymatic dissociation solution to maintain membrane integrity. Centrifuge the collected cells at 300 x g for 5 minutes.[9]
-
Washing: Wash the cell pellet twice with cold 1X PBS to remove any residual medium.[7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of ~1 x 10^6 cells/mL.[8][9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock).[9]
-
Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Scientific Rationale: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from progressing through division. PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[10] This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[10]
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound at relevant concentrations (e.g., IC50) for a duration appropriate to observe cell cycle changes (e.g., 24 hours).
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[11][12]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a PBS-based staining solution containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is crucial as PI can also bind to double-stranded RNA, and its removal ensures DNA-specific staining.[10][12]
-
PI Staining: Add PI to the cell suspension to a final concentration of 50 µg/mL.[11]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL-2). Use software like ModFit or FlowJo to model the cell cycle distribution and quantify the percentage of cells in each phase.[11]
Tier 3 Protocols: Investigating a Specific Molecular Target
Based on the broader class of benzimidazole compounds, a plausible mechanism of action for a novel derivative is the inhibition of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[13][14]
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Scientific Rationale: This assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to kinase activity.[15][16] A decrease in luminescence in the presence of the test compound indicates inhibition of the kinase.
Procedure:
-
Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO.[15]
-
Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the specific kinase of interest and its corresponding substrate peptide.[15]
-
Pre-incubation: Incubate for 10-20 minutes at room temperature to allow the compound to bind to the kinase.[17]
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate for 30-60 minutes at 30°C.
-
ADP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.[16]
-
Signal Generation: Add a kinase detection reagent that converts the ADP produced into a luminescent signal. Incubate for 30 minutes.[16]
-
Measurement: Read the luminescence on a plate reader. Plot the signal against the inhibitor concentration to determine the IC50 value.
| Kinase Target | Test Compound IC50 (nM) | Staurosporine IC50 (nM) |
| CDK2/Cyclin A | 85 | 15 |
| VEGFR2 | 1500 | 20 |
| PI3Kα | >10,000 | 50 |
| Akt1 | 450 | 25 |
| Table 2: Example kinase profiling data. Staurosporine is used as a non-selective kinase inhibitor control.[15] |
Protocol 5: Western Blot Analysis of Signaling Pathway Activation
Scientific Rationale: If the compound is hypothesized to inhibit a kinase pathway (e.g., PI3K/AKT/mTOR), Western blotting can be used to measure the phosphorylation status of key downstream proteins.[18] A decrease in the phosphorylated form of a protein (e.g., phospho-Akt) relative to its total protein level upon treatment with the compound provides strong evidence of pathway inhibition.[19]
Figure 3: A simplified PI3K/AKT/mTOR signaling pathway, a common target for anticancer benzimidazoles.
Procedure:
-
Cell Lysis: Treat cells with the test compound for a short duration (e.g., 1-6 hours) to observe changes in phosphorylation. Lyse the cells in 1X SDS sample buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[20]
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt) or a loading control like GAPDH.
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for the initial cell-based characterization of this compound. By progressing through this tiered assay system, researchers can efficiently determine the compound's anti-proliferative efficacy, elucidate its primary mode of action regarding cell death and cycle progression, and begin to identify its molecular targets within key cellular signaling pathways. The data generated from these protocols will provide the critical foundation needed to justify further preclinical development, including more extensive kinase profiling, in vivo efficacy studies, and ADME/Tox assessments.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Gnanasekar, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Tan, C., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Al-Oqail, M. M. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Al-Salahi, R., et al. (2025). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. PubMed. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Preprints.org. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Retrieved from [Link]
-
ScienceDirect. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. promega.com [promega.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Versatile Scaffold: 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole in Modern Medicinal Chemistry
Introduction: The Benzimidazole Core and Its Strategic Functionalization
The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatile nature of this heterocyclic system stems from its ability to mimic natural purine bases, allowing for interactions with a diverse array of biological targets. The strategic functionalization of the benzimidazole core is a key approach in the design of novel therapeutic agents. This guide focuses on a particularly valuable building block: 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole . This compound is engineered for versatility, incorporating two key features that empower medicinal chemists to rapidly generate and explore diverse chemical libraries.
The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide range of molecular fragments through well-established palladium-catalyzed cross-coupling reactions. This allows for systematic exploration of the structure-activity relationship (SAR) at this position. Concurrently, the 4-methoxybenzyl (PMB) group at the N1 position acts as a reliable protecting group for the benzimidazole nitrogen. This protection facilitates various chemical transformations on other parts of the molecule and can be selectively removed under specific conditions to yield the free N-H benzimidazole, which is often crucial for biological activity.
This document provides a comprehensive overview of the synthesis, derivatization, and potential applications of the this compound scaffold, complete with detailed experimental protocols for its synthesis and subsequent modification.
Strategic Synthesis of the Scaffold
The synthesis of this compound is a multi-step process that begins with the formation of the benzimidazole core, followed by the introduction of the N-protecting group.
Protocol 1: Synthesis of 5-Bromo-1H-benzo[d]imidazole
This protocol outlines the synthesis of the unprotected benzimidazole core, which is the precursor for the N-alkylation step. The reaction involves the cyclization of 4-bromo-1,2-benzenediamine with a one-carbon synthon, such as trimethyl orthoformate, under acidic conditions.[3]
Materials:
-
4-bromo-1,2-benzenediamine
-
Trimethyl orthoformate
-
N,N-Dimethylformamide (DMF)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-benzenediamine (e.g., 3 g, 16 mmol) in DMF (22 mL).[3]
-
Add trimethyl orthoformate (44 mL) to the solution.[3]
-
Concentrate the mixture under reduced pressure to remove excess trimethyl orthoformate.
-
Add concentrated hydrochloric acid (1.5 mL) to the residue and stir the reaction mixture at room temperature for 1 hour.[3]
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with deionized water (200 mL).[3]
-
Neutralize the solution by carefully adding saturated aqueous sodium bicarbonate until the pH reaches 7.[3]
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 5-bromo-1H-benzo[d]imidazole as a solid.[3]
Causality and Insights: The use of trimethyl orthoformate in the presence of an acid catalyst is a common and efficient method for the formation of the benzimidazole ring from an o-phenylenediamine. The acid protonates the orthoformate, generating a reactive electrophile that is attacked by the amino groups of the diamine, leading to cyclization and subsequent aromatization.
Protocol 2: N-Alkylation to afford this compound
This protocol describes the introduction of the 4-methoxybenzyl (PMB) protecting group onto the nitrogen of the benzimidazole ring.
Materials:
-
5-Bromo-1H-benzo[d]imidazole
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 5-Bromo-1H-benzo[d]imidazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the benzimidazolide anion.
-
Slowly add 4-methoxybenzyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound.
Causality and Insights: The deprotonation of the benzimidazole N-H by a suitable base generates a nucleophilic anion that readily undergoes an Sₙ2 reaction with the electrophilic 4-methoxybenzyl chloride. The PMB group is chosen for its stability under a variety of reaction conditions and its susceptibility to cleavage under specific oxidative or acidic conditions that often leave other protecting groups intact.[4]
Caption: Synthetic workflow for the preparation of the target scaffold.
Application in Library Synthesis: Derivatization of the Scaffold
The true utility of this compound lies in its capacity for rapid and diverse functionalization. The 5-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino groups.
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[5]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the 5-aryl or 5-heteroaryl derivative.
Causality and Insights: The palladium catalyst undergoes oxidative addition into the C-Br bond of the benzimidazole. Following transmetalation with the boronate species (activated by the base) and reductive elimination, the new C-C bond is formed, and the catalyst is regenerated. The choice of ligand on the palladium catalyst can be crucial for achieving high yields, especially with challenging substrates.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds between an aryl halide and an amine.[6][7]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality and Insights: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which forms the C-N bond, and to prevent β-hydride elimination, a common side reaction.
Caption: Derivatization strategies for the benzimidazole scaffold.
Biological Evaluation: Protocols for Screening
Based on the known activities of benzimidazole derivatives, compounds synthesized from the this compound scaffold can be screened against a variety of biological targets. Below are representative protocols for anticancer and antimicrobial evaluation.
Protocol 5: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzimidazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
Protocol 6: Antimicrobial Activity (Broth Microdilution Assay)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[9]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized benzimidazole derivatives
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Data Presentation: A Survey of Benzimidazole Bioactivity
While specific data for derivatives of this compound is emerging, the broader class of substituted benzimidazoles demonstrates significant therapeutic potential. The following tables summarize representative bioactivity data for various benzimidazole derivatives to guide the screening of new compounds.
Table 1: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound Class | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 2-Aryl-1H-benzo[d]imidazoles | MCF-7 (Breast) | 0.16 - 3.6 | [11] |
| 2-Aryl-1H-benzo[d]imidazoles | A549 (Lung) | 0.15 - 9.44 | [7] |
| 2-(Hydroxyphenyl)-1H-benzo[d]imidazole | MCF-7 (Breast) | 0.73 | [8] |
| 2-(Hydroxyphenyl)-1H-benzo[d]imidazole | MDA-MB-231 (Breast) | 20.4 | [8] |
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-(Indol-3-yl)-1H-benzo[d]imidazoles | S. aureus (MRSA) | < 1 - 7.8 | [9] |
| 2-(Indol-3-yl)-1H-benzo[d]imidazoles | C. albicans | 3.9 | [9] |
| 5-Bromoindole Carboxamides | E. coli | 0.35 - 1.25 | [10] |
| 5-Bromoindole Carboxamides | P. aeruginosa | 0.35 - 1.25 | [10] |
Conclusion
The this compound scaffold is a strategically designed building block that offers significant advantages for medicinal chemistry and drug discovery. Its pre-installed synthetic handles—a versatile bromine atom for cross-coupling and a cleavable N-protecting group—facilitate the rapid and efficient synthesis of diverse compound libraries. The established protocols for its synthesis and derivatization, coupled with the known broad-spectrum biological activity of the benzimidazole core, make it an invaluable tool for researchers and scientists. By leveraging this scaffold, the exploration of novel chemical space and the development of next-generation therapeutic agents can be significantly accelerated.
References
- Rehman, S. U., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega.
- Wang, Y., et al. (2021). Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)
- Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Fujii, N., et al. (2003). 5-amino-imidazole carboxamide riboside increases glucose transport and cell-surface GLUT4 content in skeletal muscle from subjects with type 2 diabetes. Diabetes.
- Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry.
- BenchChem. (2025). Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles.
- Mane, Y. D., et al. (2021). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. Medicinal Chemistry Research.
- Hasanpourghadi, M., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Abdel-rahman, H. M., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
- Akolkar, S., et al. (2018). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry.
- Krasavin, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives.
- Al-Ostath, A. I. A., et al. (2017). Synthesis and Characterization of Some New Benzimidazole Derivatives.
- BenchChem. (2025). Synthesis of Anticancer Agents from 2-Bromo-6-methyl-1H-benzo[d]imidazole Derivatives.
- Varpe, D. D. (2023). Medicinal chemistry of benzimidazole, a versatile pharmacophore. Current Trends in Pharmacy and Pharmaceutical Chemistry.
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
- Hanson, J. R. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules.
- Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget.
- Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Szymański, P., et al. (2021). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells.
-
Li, Y., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[11]imidazo[1,2-d][3][11]triazine Derivatives. Molecules.
- G., V., et al. (2018). QSAR studies on imidazoles and sulfonamides as antidiabetic agents. Journal of Applied Pharmaceutical Science.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
- Irie, K., et al. (1991). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles.
-
Wikipedia. Suzuki reaction. [Link]
Sources
- 1. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 5-amino-imidazole carboxamide riboside increases glucose transport and cell-surface GLUT4 content in skeletal muscle from subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 5-(Arylideneamino)-1 H-Benzo[ d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole in Human Plasma and Urine by LC-MS/MS
Abstract
This application note presents a comprehensive guide to the development and validation of a robust and sensitive bioanalytical method for the quantification of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole in human plasma and urine. The methodologies detailed herein leverage Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification, ensuring high selectivity and sensitivity. We provide detailed protocols for sample preparation using both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), catering to different laboratory preferences and sample complexities. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies of this compound.
Introduction
This compound is a substituted benzimidazole derivative of interest in pharmaceutical research. The benzimidazole scaffold is a core structure in a variety of pharmacologically active compounds.[1][2] Accurate quantification of this compound in biological matrices such as plasma and urine is paramount for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug development and regulatory submissions.[3]
The inherent complexity of biological samples necessitates efficient sample preparation techniques to remove interfering substances and concentrate the analyte of interest.[4][5] This note details two effective sample preparation strategies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The subsequent analysis by LC-MS/MS provides the requisite sensitivity and specificity for accurate quantification.[6][7] All proposed methodologies are designed to be validated in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[3][8]
Physicochemical Properties and Analytical Considerations
While specific experimental data for this compound is not extensively published, we can infer its likely physicochemical properties based on its structure and related benzimidazole compounds.
-
Structure: The molecule consists of a benzimidazole core substituted with a bromine atom and a 4-methoxybenzyl group.
-
Expected Properties: The presence of the benzimidazole ring suggests a basic character. The 4-methoxybenzyl group will increase its lipophilicity compared to the unsubstituted benzimidazole core. These properties are key in designing the extraction and chromatographic methods. For instance, the basicity of the benzimidazole moiety allows for efficient extraction under alkaline conditions.[3][9]
| Property | Predicted Value/Characteristic | Implication for Analysis |
| Molecular Weight | 317.19 g/mol [8] | Guides mass spectrometer settings. |
| Lipophilicity (logP) | Moderately high | Favorable for reverse-phase HPLC and extraction into organic solvents. |
| pKa | Likely in the range of 4-6 (basic) | Dictates pH for optimal extraction and chromatographic retention. |
| Solubility | Poorly soluble in water, soluble in organic solvents. | Informs choice of reconstitution solvents. |
Internal Standard (IS) Selection
The use of a suitable internal standard is crucial for correcting for variability in sample preparation and instrument response.[6]
Alternative (for early-stage research): In the absence of a SIL-IS, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used. A potential candidate is 5-Bromo-1-methyl-1H-benzo[d]imidazole (CAS: 53484-15-4)[11], which shares the core structure and bromine substitution, but will have a different retention time and mass-to-charge ratio.
Sample Preparation Methodologies
The choice between LLE and SPE will depend on the sample volume, required throughput, and the degree of sample cleanup needed.
Liquid-Liquid Extraction (LLE) Protocol for Human Plasma
LLE is a classic, cost-effective method for sample cleanup.[4] This protocol is designed to extract the moderately lipophilic and basic analyte from the plasma matrix.
-
Alkalinization: Raising the pH of the plasma with a basic solution (e.g., sodium carbonate) deprotonates the benzimidazole nitrogen, making the analyte more neutral and readily extractable into an organic solvent.
-
Solvent Selection: Ethyl acetate is a common and effective solvent for extracting a wide range of drug compounds, including benzimidazoles.[9]
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean polypropylene tube.
-
Add 20 µL of the internal standard working solution.
-
Add 100 µL of 0.1 M sodium carbonate solution to alkalinize the sample. Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LLE workflow for plasma samples.
Solid-Phase Extraction (SPE) Protocol for Human Urine
SPE offers a more thorough cleanup than LLE and can be easily automated for high-throughput applications.[5] A mixed-mode cation exchange polymer-based sorbent is recommended for this analyte.
-
Sorbent Choice: A mixed-mode sorbent with both reversed-phase and strong cation exchange properties will provide a dual retention mechanism. The reversed-phase character will retain the lipophilic parts of the molecule, while the cation exchange will interact with the protonated basic benzimidazole ring at an acidic pH.
-
pH Adjustment: Acidifying the urine sample ensures that the analyte is protonated and can bind to the cation exchange sorbent.
-
Wash Steps: The wash steps are designed to remove endogenous interferences. An acidic wash maintains the analyte's charge and retention, while an organic wash removes less polar interferences.
-
Elution: A basic organic solvent will neutralize the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing for its elution.
-
Thaw urine samples at room temperature and centrifuge to remove particulates.
-
Pipette 500 µL of urine into a clean tube.
-
Add 50 µL of the internal standard working solution.
-
Add 500 µL of 2% formic acid in water. Vortex for 30 seconds.
-
Condition the SPE cartridge (e.g., mixed-mode cation exchange, 30 mg) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
SPE workflow for urine samples.
LC-MS/MS Analysis
The following parameters are a starting point for method development and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate. | A gradient elution is necessary to ensure good peak shape and elution of the analyte. |
| Injection Volume | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms in the benzimidazole ring are readily protonated. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
Predicted MRM Transitions:
The exact MRM transitions must be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer. However, based on the structure of this compound (C15H13BrN2O, MW: 317.19) and known fragmentation patterns of benzimidazoles[4][12], we can predict the following:
-
Precursor Ion ([M+H]+): m/z 317.0/319.0 (due to the bromine isotopes)
-
Potential Product Ions: Fragmentation is likely to occur at the benzyl linkage. A major product ion would be the 4-methoxybenzyl cation at m/z 121.1. Another potential product ion would result from the loss of the 4-methoxybenzyl group, leaving the 5-bromobenzimidazole cation at m/z 197.0/199.0.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Analyte | 317.0 | 121.1 (quantifier), 197.0 (qualifier) |
| IS (example) | 211.0/213.0 | To be determined experimentally |
Bioanalytical Method Validation
A full validation of the developed method must be performed according to regulatory guidelines (e.g., FDA).[3][8][13] The following parameters should be assessed:
| Parameter | Acceptance Criteria (FDA Guidance) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank biological matrix. |
| Calibration Curve | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples at four concentration levels (LLOQ, low, mid, high). |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in processed samples. |
Conclusion
This application note provides a detailed framework for the development and validation of a bioanalytical method for the quantification of this compound in human plasma and urine. The proposed LLE and SPE protocols, coupled with sensitive and selective LC-MS/MS analysis, offer a robust starting point for researchers. Adherence to the principles of bioanalytical method validation outlined herein will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.
References
-
Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
Simultaneous Determination of Benzimidazoles and Their Metabolites in Plasma Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry: Application to Pharmacokinetic Studies in Rabbits. ResearchGate. [Link]
-
This compound. Pharmaffiliates. [Link]
-
LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. National Institutes of Health. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. PubMed. [Link]
-
Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. [Link]
-
Bioanalytical sample preparation is an essential component in the proper analysis of biological samples. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. [Link]
-
Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors. [Link]
-
Development of a liquid chromatography-tandem mass spectrometry with pressurized liquid extraction method for the determination of benzimidazole residues in edible tissues. PubMed. [Link]
-
Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine. ResearchGate. [Link]
-
Physicochemistry. Wiley-VCH. [Link]
-
5-Bromo-2-methoxybenzaldehyde. PubChem. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health. [Link]
-
The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]
-
Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Agilent. [Link]
-
Review of methodology for the determination of benzimidazole residues in biological matrices. PubMed. [Link]
-
This compound, min 98%, 1 gram. CP Lab Safety. [Link]
-
Biopure™ fully stable 13C isotope labeled calibrants. Romer Labs. [Link]
-
Stable labeled standards. Shimadzu Chemistry & Diagnostics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. labsolu.ca [labsolu.ca]
Application Notes & Protocols: In Vitro Evaluation of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole Against Drug-Resistant Pathogens
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel chemical entities with potent activity against multidrug-resistant (MDR) pathogens. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial effects[1]. This document provides a comprehensive framework and detailed protocols for the initial in vitro evaluation of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole , a novel benzimidazole derivative, against a panel of clinically relevant, drug-resistant bacteria. The methodologies described herein are grounded in international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and data integrity for researchers in drug discovery and development.
Foundational Principles & Experimental Rationale
The Benzimidazole Scaffold: A Justification for Investigation
Benzimidazole derivatives are heterocyclic aromatic compounds that have garnered significant attention due to their diverse pharmacological properties. Their structural similarity to naturally occurring nucleotides enables them to interact with a variety of biological macromolecules. Numerous studies have demonstrated that modifications to the benzimidazole core can yield compounds with significant antibacterial and antifungal activity[1][2]. The rationale for testing this compound stems from this established potential. The specific substitutions—a bromine atom and a methoxybenzyl group—are designed to modulate the compound's lipophilicity and electronic properties, which can critically influence its ability to penetrate bacterial membranes and interact with intracellular targets.
Strategic Selection of Pathogens: Targeting the Resistance Challenge
An effective evaluation of a novel antimicrobial agent requires testing against pathogens that represent the most significant clinical threats. The choice of organisms should be driven by their resistance mechanisms.
-
Methicillin-Resistant Staphylococcus aureus (MRSA): A leading cause of both hospital- and community-acquired infections. MRSA's primary resistance mechanism is the acquisition of the mecA gene, which encodes a modified Penicillin-Binding Protein (PBP2a) that has a low affinity for beta-lactam antibiotics, rendering them ineffective[3][4][5]. Testing against MRSA (e.g., ATCC 43300) is essential to determine efficacy against this high-priority Gram-positive pathogen.
-
Pseudomonas aeruginosa: A notoriously difficult-to-treat Gram-negative bacterium responsible for severe opportunistic infections. Its resistance is multifactorial, relying on a highly impermeable outer membrane, a sophisticated network of efflux pumps that actively expel antibiotics, and the production of antibiotic-inactivating enzymes like AmpC β-lactamases[6]. A standard strain like ATCC 27853 is used for baseline susceptibility.
-
Carbapenem-Resistant Enterobacteriaceae (CRE): This group, including strains of Klebsiella pneumoniae and Escherichia coli, has been designated a critical threat due to its resistance to carbapenems, often considered last-resort antibiotics.
The Cornerstone of Trustworthiness: Controls and Validation
Every protocol described is a self-validating system, which is achieved through the rigorous use of controls.
-
Positive Control: An established antibiotic with known activity against the test strains (e.g., Vancomycin for MRSA, Ciprofloxacin for P. aeruginosa) is tested in parallel. This validates that the experimental conditions are suitable for detecting antimicrobial activity.
-
Negative (Growth) Control: Wells containing only the bacterial inoculum and broth, without any antimicrobial agent. This ensures the viability and robust growth of the microorganism under the assay conditions[7].
-
Sterility Control: Wells containing only the sterile broth medium. This control verifies the sterility of the medium and the aseptic technique used during the experiment[7].
-
Quality Control (QC) Strains: The inclusion of reference strains with known and narrow MIC ranges (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) is mandatory. These strains are used to verify the accuracy and precision of the testing method, ensuring that reagents, equipment, and operator technique meet established standards[8]. Results are only considered valid if the MICs for the QC strains fall within their acceptable ranges as defined by CLSI or EUCAST.
Core Protocols: Primary Antimicrobial Susceptibility Testing
The initial stage of evaluation focuses on determining the potency of the compound by identifying the minimum concentration required to inhibit or kill the target pathogens.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution assay is the gold-standard method for quantitative antimicrobial susceptibility testing, as recommended by both CLSI and EUCAST[9][10][11]. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Causality: DMSO is a common solvent for organic compounds; however, its final concentration in the assay should not exceed 1-2% to avoid solvent-induced toxicity to the bacteria.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test pathogen. b. Suspend the colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL[12]. d. Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Trustworthiness: Standardizing the inoculum density is critical; a lower or higher density can lead to falsely low or high MIC values, respectively.
-
Plate Preparation and Serial Dilution: a. Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate. b. Add an appropriate volume of the compound stock solution to the first well to achieve the highest desired concentration (e.g., 256 µg/mL) and mix thoroughly. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last well in the series.
-
Inoculation and Controls: a. Add the diluted bacterial inoculum (from step 2d) to each well containing the compound dilutions. b. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate[13].
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth[7][12].
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a secondary assay that determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. It distinguishes bactericidal (killing) from bacteriostatic (inhibiting) activity.
-
Perform MIC Assay: Complete the MIC assay as described in Protocol 2.1.
-
Subculturing: From each well that showed no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count[14].
Advanced Protocols: Deeper Mechanistic & Dynamic Insights
Protocol: Time-Kill Kinetic Assay
This dynamic assay provides critical information on the rate of antimicrobial activity, definitively classifying the compound as bactericidal or bacteriostatic. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL over a 24-hour period[14][15].
-
Preparation: Prepare flasks containing CAMHB with the test compound at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-drug growth control.
-
Inoculation: Inoculate each flask with the test pathogen to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: Incubate the flasks at 35°C with agitation. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate the dilutions onto nutrient agar plates.
-
Incubation and Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the Log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ drop in CFU/mL from the initial inoculum is indicative of bactericidal activity[16].
Protocol: Checkerboard Assay for Synergy Analysis
This assay evaluates the interaction between the novel compound and a conventional antibiotic. The interaction can be synergistic (effect is greater than the sum of individual effects), additive, indifferent, or antagonistic[17][18].
Caption: Schematic of a checkerboard assay setup.
-
Plate Setup: In a 96-well plate, prepare 2-fold serial dilutions of the novel compound (Compound A) horizontally and 2-fold serial dilutions of a standard antibiotic (Compound B) vertically[19][20]. The result is a matrix where each well has a unique concentration combination.
-
Controls: Include rows and columns with each agent alone to redetermine their individual MICs under the exact same conditions[18].
-
Inoculation & Incubation: Inoculate the plate with the test pathogen (~5 x 10⁵ CFU/mL) and incubate as for a standard MIC test.
-
Data Analysis: After incubation, read the plate to find the MIC of each agent alone and the MIC of each agent in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
FICI = FICₐ + FIC₈ = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone) [17]
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0[21]
-
Antagonism: FICI > 4.0
-
Data Presentation & Interpretation
Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Example MIC and MBC Data Summary
| Pathogen Strain | Resistance Profile | Compound MIC (µg/mL) | Compound MBC (µg/mL) | MBC/MIC Ratio | Control Drug MIC (µg/mL) |
|---|---|---|---|---|---|
| S. aureus ATCC 43300 | MRSA | [Result] | [Result] | [Calculate] | Vancomycin: [Result] |
| P. aeruginosa ATCC 27853 | Wild-Type | [Result] | [Result] | [Calculate] | Ciprofloxacin: [Result] |
| E. coli ATCC 25922 | QC Strain | [Result] | [Result] | [Calculate] | Ciprofloxacin: [Result] |
Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Table 2: Example FICI Data Summary for Synergy
| Pathogen Strain | Combination | MIC (A alone) | MIC (B alone) | MIC (A in combo) | MIC (B in combo) | FICI | Interpretation |
|---|
| S. aureus ATCC 43300 | Compound + Oxacillin | [Result] | [Result] | [Result] | [Result] | [Calculate] | [Synergy?] |
Hypothetical Mechanism of Action
While the precise mechanism of this compound requires dedicated investigation, studies on related benzimidazole structures suggest potential targets. Molecular docking analyses of similar compounds have implicated interference with critical bacterial enzymes such as (p)ppGpp synthetases, the cell division protein FtsZ, or pyruvate kinases[2]. Inhibition of such pathways would disrupt essential processes like the stringent response, cell division, or central metabolism, leading to bacterial death.
Caption: Hypothetical inhibition of a key bacterial pathway.
Conclusion
The protocols outlined in this application note provide a robust, tiered approach for the comprehensive in vitro evaluation of this compound. By adhering to standardized methodologies (MIC, MBC) and employing advanced characterization assays (Time-Kill, Checkerboard), researchers can generate high-quality, reproducible data. This information is critical for establishing the compound's antimicrobial potential, understanding its spectrum of activity and mode of action, and making informed decisions for its progression through the drug development pipeline in the fight against antimicrobial resistance.
References
-
Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.[Link]
-
PubMed, National Library of Medicine. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.[Link]
-
ESCMID. European Committee on Antimicrobial Susceptibility Testing (EUCAST).[Link]
-
Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay.[Link]
-
Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[Link]
-
National Library of Medicine. New and simplified method for drug combination studies by checkerboard assay.[Link]
-
EUCAST. European Committee on Antimicrobial Susceptibility Testing - Home.[Link]
-
Emery Pharma. Time-Kill Kinetics Assay.[Link]
-
Nelson Labs. Time-Kill Evaluations.[Link]
-
MDPI. Molecular Mechanisms of Drug Resistance in Staphylococcus aureus.[Link]
-
Scribd. Time Kill Assay | PDF | Antimicrobial.[Link]
-
National Library of Medicine. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection.[Link]
-
Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.[Link]
-
Mantacc. The Mechanism of MRSA Drug Resistance and Its Detection.[Link]
-
Clinical and Laboratory Standards Institute (CLSI). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method...[Link]
-
Wikipedia. Methicillin-resistant Staphylococcus aureus.[Link]
-
Emery Pharma. Antimicrobial Synergy Study – Checkerboard Testing.[Link]
-
EUCAST. Guidance Documents.[Link]
-
National Library of Medicine. Methods for in vitro evaluating antimicrobial activity: A review.[Link]
-
EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.[Link]
-
Bio-protocol. In Vitro Antimicrobial Activity Assay.[Link]
-
National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method.[Link]
-
MI - Microbiology. Broth Microdilution.[Link]
-
ResearchGate. (PDF) New and simplified method for drug combination studies by checkerboard assay.[Link]
-
National Library of Medicine. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat.[Link]
-
National Library of Medicine. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.[Link]
-
Accugen Laboratories, Inc. Kill Time (Time Kill) Study Microbiology Testing Lab.[Link]
-
Frontiers. The Building Blocks of Antimicrobial Resistance in Pseudomonas aeruginosa: Implications for Current Resistance-Breaking Therapies.[Link]
-
National Library of Medicine. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives.[Link]
-
Indian Journal of Pharmaceutical Sciences. Synthesis and antimicrobial activity of novel benzo[4',5']- imidazo[1',2':1,2]pyrrolo[3,4.[Link]
-
National Library of Medicine. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives.[Link]
-
Indian Journal of Pharmaceutical Sciences. Design, synthesis and antimicrobial evaluation of benzimidazole containing 4-thiazolidinone based 5-arylidene derivatives.[Link]4thiazolidinone-based-5arylidene-derivatives.pdf)
Sources
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 5. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Building Blocks of Antimicrobial Resistance in Pseudomonas aeruginosa: Implications for Current Resistance-Breaking Therapies [frontiersin.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. szu.gov.cz [szu.gov.cz]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. emerypharma.com [emerypharma.com]
- 15. scribd.com [scribd.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. emerypharma.com [emerypharma.com]
- 19. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. actascientific.com [actascientific.com]
Application Notes and Protocols for the Synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Benzimidazole Scaffold as a Cornerstone in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological targets through various non-covalent interactions, such as hydrogen bonding, π–π stacking, and metal coordination. This versatility has led to the development of a wide array of clinically approved drugs with diverse therapeutic applications, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.[1][2] The amenability of the benzimidazole core to substitution at various positions, particularly N-1, C-2, C-5, and C-6, provides a fertile ground for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3]
This guide focuses on the synthesis of a key intermediate, 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole , and its subsequent derivatization for SAR studies. The strategic inclusion of a bromine atom at the 5-position serves as a crucial handle for several reasons. Halogen atoms can modulate the electronic properties and lipophilicity of the molecule, and often participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to biological targets.[4] Furthermore, the bromine substituent can serve as a synthetic handle for further diversification through cross-coupling reactions.
The 4-methoxybenzyl (PMB) group at the N-1 position is incorporated not merely as a protecting group, but as a key pharmacophoric element. The N-benzyl moiety is a common feature in many biologically active benzimidazoles, and the methoxy substituent on the phenyl ring can influence metabolic stability and receptor interactions.[5] This guide provides detailed, field-proven protocols for the synthesis of the core scaffold and outlines a strategic framework for generating a library of derivatives for comprehensive SAR analysis, particularly in the context of anticancer drug discovery.
Synthetic Strategy and Experimental Protocols
The synthesis of this compound derivatives is a multi-step process that begins with the formation of the benzimidazole core, followed by N-alkylation and subsequent diversification. The overall synthetic workflow is depicted below.
Caption: General synthetic workflow for the preparation of this compound derivatives.
Part 1: Synthesis of 5-Bromo-1H-benzo[d]imidazole (Intermediate 1)
The initial step involves the cyclization of 4-bromo-1,2-phenylenediamine with formic acid. This is a classic Phillips benzimidazole synthesis, which is robust and high-yielding.
Reaction Principle: The reaction proceeds via the formation of an N-formyl intermediate from the diamine and formic acid, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzimidazole ring.
Detailed Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-bromo-1,2-phenylenediamine (10.0 g, 53.5 mmol) and 90% formic acid (50 mL).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the mixture by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This should be done in a fume hood as the reaction is exothermic and generates fumes.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL).
-
-
Purification:
-
The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol (95%).
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.
-
Expected Yield: 85-95% of a white to off-white solid.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5]
-
Part 2: Synthesis of this compound (Target Scaffold)
This step involves the N-alkylation of the previously synthesized 5-bromo-1H-benzimidazole with 4-methoxybenzyl chloride. The choice of base and solvent is critical for achieving good yield and regioselectivity.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the benzimidazole nitrogen, leading to the formation of the corresponding anion. This enhances the nucleophilicity of the nitrogen for the subsequent alkylation reaction. Potassium carbonate (K₂CO₃) is a milder base and can also be used, often requiring higher temperatures or longer reaction times. The choice between NaH and K₂CO₃ can depend on the scale of the reaction and the desired reaction kinetics.[6][7]
-
Solvent: Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it readily dissolves the benzimidazole salt and the alkylating agent, facilitating the reaction. Anhydrous conditions are crucial when using NaH to prevent its reaction with water.
-
Regioselectivity: For unsymmetrical benzimidazoles like the 5-bromo derivative, N-alkylation can potentially occur at either N-1 or N-3 (which tautomerizes to the N-1 of the 6-bromo isomer). In practice, the alkylation of 5-substituted benzimidazoles often leads to a mixture of 1,5- and 1,6-isomers. The ratio of these isomers can be influenced by the electronic nature of the substituent at the 5-position and the reaction conditions. For a bromo substituent, a mixture is expected, which may require chromatographic separation.
Detailed Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (80 mL). Add 60% sodium hydride dispersion in mineral oil (2.56 g, 64.0 mmol, 1.2 eq) portion-wise with stirring.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 5-bromo-1H-benzimidazole (10.5 g, 53.3 mmol, 1.0 eq) in anhydrous DMF (20 mL) dropwise to the NaH suspension over 30 minutes. After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution will be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 4-methoxybenzyl chloride (9.98 g, 63.7 mmol, 1.2 eq) in anhydrous DMF (20 mL) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow, dropwise addition of ice-cold water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product will likely be a mixture of 1,5- and 1,6-isomers. Purify the desired this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Expected Yield: 60-75% of a solid product.
-
Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Structure-Activity Relationship (SAR) Studies
Once the core scaffold, this compound, is synthesized, a library of derivatives can be generated to explore the SAR. The primary points of diversification are the C-2 and C-5 positions.
Caption: Logical workflow for conducting SAR studies on the benzimidazole scaffold.
Key Positions for Modification and Their Rationale:
-
C-2 Position: This is a highly versatile position for introducing a wide range of substituents. Modifications at C-2 have been shown to significantly impact the biological activity of benzimidazoles. For example, introducing various aryl or heteroaryl groups can modulate interactions with the target protein, while incorporating amine or thioether linkages can alter solubility and hydrogen bonding capabilities.
-
C-5 Position: The bromine atom at this position is not just a modulator of physicochemical properties but also a key synthetic handle. It can be readily functionalized using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a diverse array of aryl, heteroaryl, or alkynyl groups. This allows for the exploration of how substituents at this position influence target binding and overall activity.[4]
-
N-1 Position (4-methoxybenzyl group): While this group is kept constant in the initial library synthesis, its role can be investigated in later stages of lead optimization. Modifications to the benzyl ring, such as altering the position or nature of the substituent (e.g., replacing methoxy with other electron-donating or -withdrawing groups), can fine-tune the electronic properties and steric bulk, which can be crucial for optimizing activity and selectivity.
Example SAR Table for Anticancer Activity
The following table provides a hypothetical yet representative summary of SAR data for a series of this compound derivatives, which could be generated from such a study.
| Compound | R¹ (at C-2) | R² (at C-5) | IC₅₀ (μM) vs. MCF-7 Cancer Cell Line | Notes |
| Scaffold | H | Br | > 100 | The core scaffold is inactive. |
| 1a | Phenyl | Br | 15.2 | Introduction of a phenyl group at C-2 confers moderate activity. |
| 1b | 4-Fluorophenyl | Br | 8.5 | Electron-withdrawing group at the para position of the C-2 phenyl ring improves activity.[8] |
| 1c | 4-Methoxyphenyl | Br | 25.8 | Electron-donating group at the para position of the C-2 phenyl ring reduces activity. |
| 2a | H | Phenyl | 50.6 | Substitution at C-5 is less tolerated than at C-2 for this series. |
| 2b | Phenyl | Phenyl | 5.1 | Combination of phenyl groups at both C-2 and C-5 shows synergistic improvement in activity. |
| 2c | 4-Fluorophenyl | 4-Pyridyl | 1.8 | Introduction of a heteroaromatic ring at C-5 significantly enhances potency, possibly due to improved solubility and/or new hydrogen bonding interactions. |
Note: The IC₅₀ values presented are for illustrative purposes and are based on general trends observed in benzimidazole SAR studies.
Conclusion and Future Directions
The synthetic protocols and SAR strategies outlined in this application note provide a robust framework for the exploration of this compound derivatives as a source of novel therapeutic agents. The systematic modification of the C-2 and C-5 positions allows for a comprehensive investigation of the chemical space around this privileged scaffold. The data generated from these studies can be used to build quantitative structure-activity relationship (QSAR) models to guide the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties. Further studies should focus on identifying the specific molecular targets of the most active compounds and evaluating their efficacy in in vivo models of disease.
References
- Bukhari, S. N. A., et al. (2016). Structure activity relationship (SAR) of benzimidazole derivatives having anti-inflammatory activity. Journal of the Serbian Chemical Society, 81(1), 1-22.
- Gaba, M., et al. (2010). Synthesis and biological evaluation of 5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 45(7), 2849-2854.
- Hunt, J. T., et al. (2009). Discovery of 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines as potent and selective inhibitors of Lck kinase. Bioorganic & Medicinal Chemistry Letters, 19(14), 3854-3857.
- Thakurdesai, P., et al. (2007). Synthesis and anti-inflammatory activity of some novel 1,2,6-trisubstituted benzimidazoles. Bioorganic & Medicinal Chemistry, 15(2), 999-1005.
- Zischinsky, G., et al. (2010). Discovery of potent and selective bradykinin B1 receptor antagonists from a benzimidazole library. Bioorganic & Medicinal Chemistry Letters, 20(2), 620-623.
- Ansari, K. F., & Lal, C. (2009). Synthesis and evaluation of some new benzimidazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(10), 4028-4033.
- Satija, G., et al. (2022). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry, 59(5), 843-871.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2024). RSC Medicinal Chemistry.
- Anticancer activity of new compounds using benzimidazole as a scaffold. (2014). Medicinal Chemistry Research, 23(12), 5134-5145.
- Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. (2021). The Journal of Organic Chemistry, 86(23), 16388-16401.
- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021). Molecules, 26(22), 6985.
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2021). RSC Advances, 11(20), 11988-12019.
- Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. (2019). Pakistan Journal of Pharmaceutical Sciences, 32(5), 2165-2170.
-
This compound. Pharmaffiliates. Available at: [Link]
-
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses. Available at: [Link]
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2019). International Journal of Pharmaceutical Sciences and Research, 10(8), 3646-3656.
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
- Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. (2022). GSC Biological and Pharmaceutical Sciences, 20(3), 272-279.
- IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. (1969). Proceedings of the Indian Academy of Sciences - Section A, 69(3), 141-147.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 5. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. By explaining the causality behind experimental choices, this document provides robust, field-proven insights to help you improve yield, purity, and overall success.
The benzimidazole scaffold is a critical pharmacophore in medicinal chemistry, and N-substituted derivatives like this compound are key intermediates in the development of various therapeutic agents.[1][2][3] The synthesis, typically an N-alkylation, appears straightforward but is often plagued by issues that can hinder progress. This guide provides a structured approach to troubleshooting and optimization.
Section 1: Reaction Overview and Mechanism
The core transformation is the N-alkylation of 5-bromo-1H-benzimidazole with a 4-methoxybenzyl halide. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is required to deprotonate the benzimidazole N-H, creating a nucleophilic benzimidazolide anion that subsequently attacks the electrophilic benzylic carbon of the alkylating agent.[4][5]
General Reaction Scheme:
Caption: General scheme for the N-alkylation of 5-bromo-1H-benzimidazole.
Mechanism of N-Alkylation
The process involves two primary steps: deprotonation and nucleophilic attack. The choice of base and solvent is critical to facilitate these steps efficiently.
Caption: Mechanism of the SN2 N-alkylation reaction.
Section 2: Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific experimental problems directly.
Problem 1: Low or No Product Yield
Q: My reaction has stalled with significant starting material remaining, according to TLC analysis. What are the most likely causes?
A: This is a common issue often traced back to four key areas:
-
Inefficient Deprotonation: The N-H of benzimidazole has a pKa of ~13.2, requiring a sufficiently strong base for complete deprotonation. If you are using a weak base like potassium carbonate (K₂CO₃), the equilibrium may not fully favor the formation of the nucleophilic anion.
-
Poor Reagent Quality: Impurities in either the 5-bromo-1H-benzimidazole or the 4-methoxybenzyl halide can inhibit the reaction.[6] The halide can degrade over time, especially if exposed to moisture.
-
Solution: Verify the purity of your starting materials by NMR or melting point. If necessary, purify the starting materials before use. 5-bromo-1H-benzimidazole can be recrystallized.[7]
-
-
Suboptimal Temperature: While many N-alkylations proceed at room temperature, this specific transformation often requires heating to achieve a reasonable rate, especially with less reactive chlorides or weaker bases.
-
Solution: If using K₂CO₃ in DMF or acetonitrile, try heating the reaction to 60-80 °C. Monitor the progress by TLC to determine the optimal reaction time and avoid potential degradation at higher temperatures.[8]
-
-
Incorrect Solvent Choice: The solvent must be able to dissolve the starting materials and facilitate the SN2 reaction. Polar aprotic solvents are ideal.
Q: I am observing no product formation at all. What fundamental checks should I perform?
A: If there is a complete lack of product, a systematic check of your setup and reagents is necessary.
-
Check Your Base: If using sodium hydride (NaH), it is often sold as a 60% dispersion in mineral oil. The NaH can form a passivating layer of sodium hydroxide on its surface if not stored properly.
-
Action: Use fresh NaH from a newly opened container. Before adding your benzimidazole, you can wash the NaH with anhydrous hexanes to remove the mineral oil, but this must be done with extreme care under an inert atmosphere.
-
-
Check Your Alkylating Agent: 4-methoxybenzyl chloride can hydrolyze to the corresponding alcohol if exposed to moisture.
-
Action: Run a quick ¹H NMR of your alkylating agent to ensure it is the correct compound and has not degraded.
-
-
Ensure Anhydrous Conditions (if using NaH): Water will quench the NaH and the benzimidazolide anion.
-
Action: Use flame-dried glassware and anhydrous solvents. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[4]
-
Problem 2: Formation of Multiple Products / Impurities
Q: My crude NMR shows a complex mixture of products instead of a clean desired product. What are the likely side reactions?
A: While regioselectivity is not an issue for this specific substrate (the N1 and N3 positions are equivalent due to tautomerism[9]), other side reactions can occur:
-
Over-alkylation (Quaternization): Although the second nitrogen on the product is significantly less nucleophilic, prolonged reaction times, high temperatures, and a large excess of the alkylating agent could potentially lead to the formation of a quaternary benzimidazolium salt. This is generally a minor pathway but can be a source of impurity.
-
Solution: Use a controlled stoichiometry, typically with 1.0 to 1.2 equivalents of the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed.[4]
-
-
Ring Opening: Under very harsh conditions (e.g., high temperatures with a strong base and excess alkyl halide), the benzimidazole ring can be susceptible to N-alkylation induced ring opening.[8][10]
-
Solution: Avoid excessive heating. Most successful preparations of this compound do not require temperatures above 80-90 °C.[11]
-
-
Impurities from Starting Materials: The most common source of impurities is often the starting materials themselves. For instance, the synthesis of 5-bromo-1H-benzimidazole starts from 4-bromo-1,2-benzenediamine, which is susceptible to oxidation and can lead to colored impurities.[6]
-
Solution: Purify the starting 5-bromo-1H-benzimidazole if it appears discolored. Running the reaction under an inert atmosphere can also prevent oxidation during the synthesis.[6]
-
Problem 3: Product Purification and Isolation Challenges
Q: The product and starting material have very similar Rf values on the TLC plate, making column chromatography difficult. How can I improve separation?
A: This is a common challenge as the primary difference in polarity comes from the conversion of the N-H group to an N-benzyl group.
-
Optimize Solvent System: Systematically test different solvent systems for your column. A common eluent is a gradient of ethyl acetate in hexanes. Try adding a small percentage (~1%) of a more polar solvent like methanol or a modifier like triethylamine to the eluent system. Triethylamine can help reduce tailing of basic compounds on silica gel.
-
Recrystallization: This is often the most effective method for purifying the final product.[7]
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol). Slowly add a cold anti-solvent in which the product is insoluble (e.g., hexanes, water) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then in a refrigerator, to induce the formation of pure crystals.[12]
-
-
Acid-Base Extraction: If unreacted starting material is the main impurity, you can exploit the acidic N-H proton. Dissolve the crude mixture in a solvent like ethyl acetate. Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The deprotonated 5-bromo-1H-benzimidazole will move to the aqueous layer, while your desired product remains in the organic layer. Follow this with a water wash and brine wash before drying and concentrating.
Section 3: Optimized Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the synthesis.
Protocol A: Potassium Carbonate in DMF (General Purpose)
This is a reliable and operationally simple method.
-
Reaction Setup: To a round-bottom flask, add 5-bromo-1H-benzimidazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 4-methoxybenzyl chloride (1.1 eq) dropwise.
-
Reaction: Heat the mixture to 70 °C and stir under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete in 4-8 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography or recrystallization as described in the troubleshooting section.
Protocol B: Sodium Hydride in THF/DMF (High-Yield)
This method uses a stronger base and requires anhydrous conditions but often gives higher yields.[4][5]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion, 1.2 eq) and anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 5-bromo-1H-benzimidazole (1.0 eq) in anhydrous THF (or DMF for better solubility) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Reagent Addition: Cool the mixture back to 0 °C and add 4-methoxybenzyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Gentle heating (40-50 °C) may be required to push the reaction to completion.
-
Monitoring: Monitor by TLC until the starting material is consumed.
-
Quenching: Once complete, cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[5]
-
Work-up and Purification: Follow steps 5-7 from Protocol A.
Section 4: Data Summary Table
The choice of reaction parameters significantly impacts the outcome. This table summarizes common conditions and expected results based on literature precedents for similar N-alkylations.
| Base (eq) | Solvent | Temperature | Typical Time | Pros | Cons & Considerations |
| K₂CO₃ (2.0) | DMF | 60-80 °C | 4-12 h | Easy to handle, no special precautions | Slower reaction, may require heating |
| Cs₂CO₃ (1.5) | CH₃CN | Reflux | 3-8 h | High yields, milder than NaH | More expensive base |
| NaH (1.2) | THF / DMF | 0 °C to RT | 2-6 h | Fast reaction, high yield | Requires strict anhydrous/inert conditions[4][5] |
| KOH (3.0) | DMSO | RT | 6-12 h | Inexpensive base | Can introduce water, DMSO can be hard to remove |
Section 5: Visual Workflows
General Experimental Workflow
Caption: A standard workflow for synthesis, work-up, and purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
References
- BenchChem. Overcoming challenges in the synthesis of substituted benzimidazoles.
- ResearchGate. Imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF.
- BenchChem.
- ChemicalBook. 5-Bromo-1H-benzimidazole synthesis.
- BenchChem.
- BenchChem. Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
- PubMed Central. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV.
- Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- ResearchGate.
- Semantic Scholar.
- NIH. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1.
- PubMed Central. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections.
- Bentham Science.
- Selleck Chemicals. This compound.
- Google Patents. CN101391982A - Alkylation reaction method of benzimidazoles compounds.
- BenchChem.
- ACS.
- Sigma-Aldrich. 5-Bromo-1H-benzo[d]imidazole.
- Organic Syntheses. Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one.
Sources
- 1. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole in Aqueous Buffers
Welcome to the technical support center for 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound in aqueous buffers. Our goal is to equip you with the knowledge and tools to design and execute successful experiments.
Understanding the Challenge: Physicochemical Properties
This compound is a benzimidazole derivative with poor aqueous solubility, a common characteristic of this chemical class.[1] Its limited solubility stems from its molecular structure, which features a large, hydrophobic benzimidazole core and a substituted benzyl group. To effectively address solubility issues, it is crucial to understand the compound's key physicochemical properties.
Based on computational predictions, the estimated pKa and logP values for this compound are as follows:
| Property | Predicted Value | Implication for Solubility |
| pKa | ~3.5 - 4.5 | The compound is a weak base. It will be more soluble in acidic conditions (pH < pKa) where it can be protonated to form a more soluble salt. |
| logP | ~4.0 - 5.0 | The high logP value indicates significant hydrophobicity, leading to a preference for non-polar environments over aqueous media. |
These properties confirm that this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low solubility.[1] This understanding forms the basis for the rational selection of solubility enhancement strategies.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating out of my aqueous buffer?
A1: Precipitation is a common issue due to the compound's low intrinsic aqueous solubility. Several factors can contribute to this:
-
pH of the buffer: As a weak base, the compound is significantly less soluble at neutral or alkaline pH. If your buffer pH is above the compound's pKa, it will exist predominantly in its neutral, less soluble form.
-
Concentration: You may be exceeding the compound's maximum solubility in the chosen buffer system.
-
Temperature: Solubility can be temperature-dependent. A decrease in temperature can lead to precipitation.
-
Buffer composition: The ionic strength and specific ions in your buffer can influence solubility.
Q2: What is the best initial approach to dissolve the compound?
A2: A good starting point is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. This approach is often used for in vitro assays.[1]
Q3: Can I use DMSO as a stock solvent?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many poorly soluble compounds, including benzimidazole derivatives.[2] However, it is crucial to be mindful of the final concentration of DMSO in your assay, as it can have biological effects and may interfere with certain experimental systems. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: How can I improve the solubility without using organic co-solvents?
A4: If organic solvents are not suitable for your experiment, several other strategies can be employed, including pH adjustment, the use of cyclodextrins, or surfactants. These methods are discussed in detail in the protocols section.
Troubleshooting Common Issues
Issue 1: Compound precipitates immediately upon dilution from an organic stock solution into the aqueous buffer.
-
Cause: The aqueous buffer cannot accommodate the compound at the target concentration, even with a small amount of co-solvent. This is often referred to as "crashing out."
-
Solution:
-
Decrease the final concentration: Your target concentration may be too high.
-
Increase the percentage of co-solvent: While keeping the final co-solvent concentration as low as possible, a slight increase may be necessary.
-
Use a different solubilization strategy: Consider pre-complexing the compound with a cyclodextrin or using a surfactant-based formulation.
-
Issue 2: The compound appears to be dissolved initially but precipitates over time.
-
Cause: The solution is likely supersaturated and thermodynamically unstable. Over time, the compound crystallizes out of the solution.
-
Solution:
-
Employ precipitation inhibitors: Certain polymers can help maintain a supersaturated state.
-
Optimize the formulation: A combination of solubilization techniques (e.g., pH adjustment and a co-solvent) might provide better long-term stability.
-
Prepare fresh solutions: For some applications, it may be necessary to prepare the final working solution immediately before use.
-
Issue 3: Inconsistent results between experiments.
-
Cause: Variability in the preparation of the compound solution can lead to inconsistent effective concentrations.
-
Solution:
-
Standardize the protocol: Ensure that the procedure for preparing the stock and working solutions is consistent across all experiments. This includes the order of addition, mixing speed, and temperature.
-
Verify the concentration: After preparation, it is good practice to quantify the actual concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Experimental Protocols for Solubility Enhancement
The following protocols provide step-by-step guidance on various methods to improve the solubility of this compound. The choice of method will depend on the specific requirements of your experiment.
Decision Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Protocol 1: Co-Solvent Method
This is the most straightforward method for preparing solutions for in vitro experiments.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Target aqueous buffer
Procedure:
-
Prepare a concentrated stock solution:
-
Weigh out the required amount of the compound.
-
Add a minimal amount of DMSO or ethanol to dissolve the compound completely. A typical stock concentration is 10-50 mM. Gentle warming or vortexing may aid dissolution.
-
-
Dilute into aqueous buffer:
-
Serially dilute the stock solution into the pre-warmed (if applicable) aqueous buffer to achieve the final desired concentration.
-
Crucially, add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize local precipitation.
-
Ensure the final concentration of the organic co-solvent is low (typically ≤1%, and ideally <0.1%) and consistent across all experimental and control groups.
-
Table of Recommended Co-Solvents and Starting Concentrations:
| Co-Solvent | Typical Stock Concentration | Recommended Final Concentration in Assay | Notes |
| DMSO | 10-50 mM | < 1% (v/v) | Widely effective but can have off-target effects. Always use a vehicle control. |
| Ethanol | 10-20 mM | < 1% (v/v) | Generally less toxic than DMSO but may be less effective for highly hydrophobic compounds. |
| PEG 400 | 5-15 mM | < 2% (v/v) | A good option for in vivo studies due to its lower toxicity.[3] |
Protocol 2: pH Adjustment Method
This method leverages the weak basicity of the benzimidazole core.
Materials:
-
This compound
-
Aqueous buffer with a pH below the compound's pKa (e.g., pH 2-3)
-
HCl or other suitable acid for pH adjustment
Procedure:
-
Prepare an acidic buffer:
-
Prepare your desired buffer and adjust the pH to be at least 1-2 units below the predicted pKa of the compound (e.g., pH 2.5).
-
-
Dissolve the compound:
-
Directly add the compound to the acidic buffer.
-
Stir or sonicate until the compound is fully dissolved. The protonated form of the compound is more soluble.
-
-
Use in experiments:
-
This acidic solution can be used directly if the low pH is compatible with your experimental system.
-
Note: If you need to raise the pH for your experiment, be aware that the compound may precipitate as the pH approaches and surpasses its pKa. A combination approach with another solubilizer may be necessary in such cases. A study on a similar thiazolobenzimidazole showed that solubility increased with decreasing pH, consistent with a pKa of 3.55.[4]
-
Protocol 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[3][5]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Target aqueous buffer
Procedure:
-
Prepare the cyclodextrin solution:
-
Dissolve the cyclodextrin in the aqueous buffer at the desired concentration. Concentrations can range from 2% to 40% (w/v) depending on the required solubility enhancement.
-
-
Add the compound:
-
Add an excess of the compound to the cyclodextrin solution.
-
-
Equilibrate the mixture:
-
Stir or shake the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
-
Remove undissolved compound:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g for 15-30 minutes) to pellet the undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
-
-
Determine the concentration:
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Table of Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features | Typical Concentration Range |
| HP-β-CD | High aqueous solubility and low toxicity. Widely used in pharmaceutical formulations.[6] | 2% - 40% (w/v) |
| SBE-β-CD | High aqueous solubility and suitable for parenteral formulations. | 5% - 30% (w/v) |
| β-CD | Lower aqueous solubility compared to its derivatives, which can limit its effectiveness.[7] | Up to ~1.8% (w/v) at 25°C |
Protocol 4: Surfactant-Based Formulation
Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds.
Materials:
-
This compound
-
A non-ionic surfactant such as Polysorbate 80 (Tween® 80) or a polyoxyl castor oil derivative (Kolliphor® EL)
-
Target aqueous buffer
Procedure:
-
Prepare the surfactant solution:
-
Prepare a solution of the surfactant in the aqueous buffer at a concentration above its critical micelle concentration (CMC).
-
-
Dissolve the compound:
-
Add the compound to the surfactant solution.
-
Stir, sonicate, or gently heat the mixture to facilitate the dissolution of the compound into the micelles.
-
-
Equilibrate and clarify:
-
Allow the solution to equilibrate for several hours.
-
If necessary, filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Table of Recommended Surfactants:
| Surfactant | Type | Recommended Starting Concentration | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1% - 2% (v/v) | Commonly used in both research and pharmaceutical formulations.[8] |
| Polyoxyl 35 castor oil (Kolliphor® EL) | Non-ionic | 0.1% - 5% (v/v) | Effective solubilizer but may have biological activity. |
| Sodium Lauryl Sulfate (SLS) | Anionic | 0.1% - 1% (w/v) | A strong solubilizer, but its use may be limited by potential protein denaturation and cell toxicity.[8] |
Quantification of Solubilized Compound
It is highly recommended to quantify the concentration of your solubilized compound to ensure accuracy and reproducibility. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for this purpose.
General HPLC-UV Method for Benzimidazole Derivatives
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., phosphate buffer at pH 4.5).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the λmax of this compound (typically in the range of 280-310 nm for benzimidazoles).
-
Quantification: Generate a standard curve with known concentrations of the compound in the mobile phase.
Concluding Remarks
Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the compound's physicochemical properties and applying the appropriate solubilization techniques, researchers can prepare stable and effective solutions for their experiments. This guide provides a foundation for troubleshooting and developing robust formulation strategies. For further assistance, please consult the referenced literature.
References
- Moriwaki, C. et al. (2019). Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Brazilian Journal of Pharmaceutical Sciences, 55.
- Pescitelli, G. et al. (1993). Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin. Pharmaceutical Research, 10(11), 1617-1623.
- Loftsson, T. et al. (2021). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Molecules, 26(16), 4999.
- Gould, S. et al. (2021).
- Kolvari, E. et al. (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Journal of Applied Organometallic Chemistry, 3(2), 134-141.
- Fernández, M. A. et al. (2012). SOLUBILITY IMPROVEMENT OF AN ANTHELMINTIC BENZIMIDAZOLE CARBAMATE BY ASSOCIATION WITH DENDRIMERS. Brazilian Journal of Chemical Engineering, 29(1), 67-77.
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds. BenchChem.
- Fernández, M. A. et al. (2012). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. Brazilian Journal of Chemical Engineering, 29(1), 67-77.
- Li, M. et al. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics, 16(8), 1011.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. BenchChem.
- Domanska, U. et al. (2007). Solubility of Benzimidazoles in Alcohols.
- Kolvari, E. et al. (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Sami Publishing Company.
- Fernández, M. A. et al. (2012). Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
- Singh, A. et al. (2025). Formulation strategies for poorly soluble drugs.
- Domanska, U. et al. (2007). Solubility of Benzimidazoles in Alcohols.
- World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Pharmaceutical Research, 23(9), 1-8.
- ResearchGate. (2023). CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS.
- Wang, S. et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1899-1917.
- Garg, R. et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2016, 8480439.
- ResearchGate. (2025). Strategies for formulating and delivering poorly water-soluble drugs.
- Li, Y. et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 27(39), 4082-4093.
- Kumar, S. et al. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(1), 1-3.
- Domanska, U. et al. (2006). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Khan, I. et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6982.
- National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)
- National Center for Biotechnology Information. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PubChem.
- Arslan, H. et al. (2008). Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 109-116.
- Wróbel, T. M. et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1085-1099.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 1-(4-methoxybenzyl)-1H-benzo[d]imidazole
Welcome to the technical support center for the selective bromination of 1-(4-methoxybenzyl)-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution, troubleshoot common issues, and achieve optimal, reproducible results. We will delve into the causality behind experimental choices, ensuring a robust and self-validating protocol.
Reaction Overview and Mechanistic Considerations
The bromination of 1-(4-methoxybenzyl)-1H-benzo[d]imidazole is an electrophilic aromatic substitution targeting the benzimidazole core. The benzene ring of the benzimidazole moiety is electron-rich and susceptible to attack by an electrophilic bromine source. The primary challenge lies in controlling the regioselectivity and preventing over-bromination.
The possible sites for bromination on the benzimidazole ring are C4, C5, C6, and C7. The C2 position is generally less reactive towards electrophilic attack in N-substituted benzimidazoles. The precise location of substitution is influenced by the electronic effects of the fused benzene ring and steric hindrance from the N1-substituent.
Caption: Potential sites for electrophilic bromination on the benzimidazole core.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What's going wrong?
A1: Low conversion can stem from several factors:
-
Insufficiently Activated Brominating Agent: If you are using N-Bromosuccinimide (NBS), the reaction often requires a catalytic amount of acid or a polar protic solvent like acetic acid to generate a more potent electrophilic bromine species. In aprotic solvents like Dichloromethane (DCM) or Chloroform (CHCl3), the reaction may be sluggish.
-
Low Reaction Temperature: While low temperatures are excellent for controlling selectivity, they can also slow down the reaction rate. If you are running the reaction at 0°C or below, consider allowing it to slowly warm to room temperature.
-
Inadequate Molar Ratio: Ensure you are using at least a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. Under-dosing will naturally lead to incomplete conversion.
-
Deactivated Reagent: NBS can decompose over time, especially if exposed to moisture. Use a freshly opened bottle or test the activity of your current batch.
Solution Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity for a single monobrominated product?
A2: The formation of multiple products, typically a mixture of regioisomers and di- or poly-brominated species, is a common challenge.[1]
-
Over-bromination: This occurs when the reaction is too aggressive. The initially formed monobrominated product is often still reactive enough to undergo a second bromination.
-
Lack of Regiocontrol: The electronic properties of the benzimidazole ring may not strongly favor one position over others, leading to a mixture of C4/C7 and C5/C6 isomers.
Strategies for Improving Selectivity:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for better selectivity.[2] NBS maintains a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination.[3][4]
-
Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of NBS. This is the most critical factor in preventing di-bromination.[1]
-
Temperature Management: Start the reaction at a low temperature (e.g., 0°C) and allow it to warm slowly. This helps to control the reaction rate and favor the kinetically preferred product.[1]
-
Solvent Choice: The solvent can influence regioselectivity. A non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) may yield different isomer ratios compared to a polar protic solvent like acetic acid. Systematic screening is recommended.
-
Monitor Closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the slower, secondary bromination of the desired product.[1]
Q3: My reaction mixture turns very dark, and my final yield is low after purification. What side reactions might be occurring?
A3: A dark reaction mixture and low yield often point to decomposition or unwanted side reactions.
-
Oxidation: The 4-methoxybenzyl group, being electron-rich, can be susceptible to oxidation by the brominating agent, especially under harsh conditions (e.g., high temperature, excess bromine).[5]
-
Benzylic Bromination: While less common for electrophilic aromatic substitution conditions, radical conditions (e.g., presence of light or a radical initiator) could lead to bromination at the benzylic position (the CH₂ group).[6][7] Using NBS in a solvent like CCl₄ with light or AIBN favors this pathway, so these conditions should be avoided.[4][7]
-
Decomposition: Benzimidazole derivatives can be sensitive to strong acids and high temperatures.
Preventative Measures:
-
Run the reaction in the dark to minimize radical pathways.
-
Ensure the reaction temperature does not exceed room temperature unless necessary.
-
Use a high-purity solvent and reagent to avoid catalytic impurities that could promote side reactions.
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is better: NBS or elemental bromine (Br₂)?
A1: For achieving selective monobromination, N-Bromosuccinimide (NBS) is almost always the superior choice.[2]
| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Physical State | Crystalline solid | Fuming, corrosive liquid |
| Handling | Easy and safe to handle | Difficult and hazardous to handle[3] |
| Selectivity | High selectivity for monobromination | Prone to over-bromination and side reactions |
| Mechanism | Provides a low, constant concentration of Br₂ | High initial concentration of Br₂ |
Q2: What is the best solvent for this reaction?
A2: There is no single "best" solvent, as the optimal choice depends on the desired outcome.
-
Acetic Acid (AcOH): Often a good starting point. It acts as both a solvent and a catalyst, promoting the reaction while being polar enough to dissolve the starting material.
-
Dichloromethane (DCM) or Chloroform (CHCl₃): Good aprotic options. The reaction may be slower but can sometimes offer different regioselectivity. A co-solvent might be needed for solubility.
-
Acetonitrile (MeCN): A polar aprotic solvent that has been shown to be effective for NBS brominations, often leading to high para-selectivity in other aromatic systems.[8]
Q3: How should I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, the product(s), and any byproducts. The consumption of the starting material spot is the primary indicator of reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[9][10]
Q4: What are the best practices for work-up and purification?
A4:
-
Work-up: Once the reaction is complete (as determined by TLC), quench it by adding an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy any excess bromine. Then, neutralize the mixture with a base like sodium bicarbonate (NaHCO₃). Extract the product into an organic solvent like ethyl acetate or DCM.[11]
-
Purification: The crude product will likely require purification by flash column chromatography on silica gel.[12] A gradient elution system, starting with a non-polar eluent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired monobrominated product from unreacted starting material and any di-brominated byproducts.
Optimized Experimental Protocol
This protocol provides a robust starting point for the selective monobromination of 1-(4-methoxybenzyl)-1H-benzo[d]imidazole using NBS.
Materials:
-
1-(4-methoxybenzyl)-1H-benzo[d]imidazole
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methoxybenzyl)-1H-benzo[d]imidazole (1.0 equiv) in glacial acetic acid (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equiv) to the stirred solution in one portion.
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by TLC every 30-60 minutes until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice and an aqueous solution of sodium thiosulfate.
-
Neutralization & Extraction: Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
References
- Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Publishing.
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. PMC - NIH.
- Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Technical Support Center: Regioselective Bromination of 2-Phenyl-1H-imidazole. Benchchem.
- Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5. Aqueous bromination of benzimidazole, 1-methylbenzimidazole, and 2-methylbenzimidazole. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- N-Bromosuccinimide (NBS) vs. Bromine for Allylic Bromination: A Comparative Guide. Benchchem.
- (PDF) STUDY ON REACTION OF 2-ALLYLTHIOBENZIMIDAZOLE WITH BROMINE. ResearchGate.
- Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. NIH.
- Overcoming low reactivity of "N-Benzyl-2-bromo-3-methylbenzamide" in coupling reactions. Benchchem.
- Optimization of the Bromination Reaction | Download Table. ResearchGate.
- Benzylic Bromination. Chemistry Steps.
- Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.
- common side reactions during the formation of brominated dienes. Benchchem.
- Bromination - Common Conditions. Common Organic Chemistry.
- Review of methodology for the determination of benzimidazole residues in biological matrices. PubMed.
- 10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®.
- N-Bromosuccinimide (NBS). Organic Chemistry Portal.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central.
- An In-depth Technical Guide to N-Benzyl-2-bromo-N-methylbenzamide. Benchchem.
- Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. PubMed Central.
- Determination of benzimidazole anthelmintics in meat samples. PubMed.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central.
- Molecular and Biological Diagnostic Tests for Monitoring Benzimidazole Resistance in Human Soil-Transmitted Helminths. PMC - NIH.
- ChemScene: Building blocks | Bioactive small molecules. ChemScene.
- Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives. Scholars Middle East Publishers.
- Study on Benzimidazole: A Comprehensive Review. IJFMR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of benzimidazole anthelmintics in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PMC [pmc.ncbi.nlm.nih.gov]
stability of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole under different storage conditions
Welcome to the technical support guide for 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole (CAS No. 1020253-11-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounded in established principles of pharmaceutical stability analysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to keep the compound at 2-8°C in a refrigerator.[1] The container should be tightly sealed to prevent moisture absorption and stored in a dry, well-ventilated area away from direct light.[2] While some suppliers may ship the product at ambient temperatures, this is acceptable for short durations only.[1] For maintaining long-term purity, refrigerated conditions are crucial.
Q2: I've noticed a slight discoloration of the solid compound over time. What could be the cause and is it still usable?
A2: Discoloration is often an initial sign of degradation. Benzimidazole derivatives can be susceptible to oxidation and photolytic degradation.[3] The 4-methoxybenzyl group, in particular, can be prone to oxidation. Exposure to air (oxygen) and light can initiate degradation pathways, leading to colored impurities.
Before use, it is highly recommended to re-analyze the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine its purity. A significant decrease in the main peak area or the appearance of new impurity peaks would indicate degradation, and the material may not be suitable for sensitive applications.
Q3: Can I store this compound in a solution? What solvent should I use and what are the storage conditions?
A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other solvent-mediated degradation. If you must store it in solution for a short duration, use a dry, aprotic solvent like anhydrous DMSO or DMF. Prepare the solution fresh whenever possible. For short-term storage (e.g., a few days), store the solution at -20°C or -80°C in a tightly sealed vial with a protective inert atmosphere (e.g., argon or nitrogen). Always perform a purity check before use if the solution has been stored for an extended period.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on the structure of this compound and general knowledge of benzimidazole chemistry, several degradation pathways are plausible under stress conditions:[4][5]
-
Oxidation: The methoxybenzyl group and the electron-rich benzimidazole ring system can be susceptible to oxidation. This can lead to the formation of N-oxides or degradation of the benzyl moiety.
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, the molecule could potentially undergo hydrolysis, though this is less common for the core benzimidazole structure.
-
Photodegradation: Benzimidazoles are known to be sensitive to light.[3] UV or even ambient light exposure over time can induce photochemical reactions, leading to complex degradation products.
-
Thermolysis: At elevated temperatures, thermal decomposition can occur. The specific pathway would need to be investigated through forced degradation studies.
Understanding these potential pathways is a key objective of forced degradation studies, which are essential in pharmaceutical development.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected or poor results in biological assays | Compound degradation leading to lower effective concentration or formation of interfering byproducts. | 1. Confirm the purity of your stock material using HPLC or LC-MS. 2. If using a stock solution, prepare a fresh one from solid material. 3. Review your storage conditions against the recommended guidelines (2-8°C, protected from light and moisture).[1][2] |
| Precipitation observed in a stock solution | Poor solubility in the chosen solvent, or the compound has degraded to a less soluble species. | 1. Ensure you are using an appropriate solvent and not exceeding the solubility limit. 2. Gently warm the solution and sonicate to attempt redissolution. 3. If precipitation persists, it may indicate degradation. Analyze the supernatant and, if possible, the precipitate to identify the cause. |
| Multiple peaks observed during HPLC analysis of a fresh sample | Contamination during synthesis or degradation during shipping/handling. | 1. Review the Certificate of Analysis (CoA) from the supplier to check the reported purity and impurity profile. 2. If the observed profile differs significantly, contact the supplier's technical support. 3. Ensure your analytical method is stability-indicating. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like acetonitrile or methanol.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Analyze the sample and integrate the peak areas. Purity is typically expressed as the percentage of the main peak area relative to the total peak area.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are crucial for understanding the intrinsic stability of a molecule.[4][8] This workflow outlines the key steps to identify potential degradation products and establish a stability-indicating analytical method.
-
Initial Analysis: Characterize the pure, unstressed compound by HPLC, LC-MS, and NMR to establish a baseline.[9]
-
Stress Conditions: Subject the compound (in both solid and solution states) to various stress conditions as outlined by ICH guidelines.[7][8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid and solution to a light source combining UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: After exposure, neutralize the acid and base-stressed samples. Analyze all stressed samples by HPLC. The goal is to achieve 5-20% degradation.[8]
-
Method Validation: The HPLC method is considered "stability-indicating" if it can separate the intact compound from all degradation products. Peak purity analysis using a DAD detector or LC-MS is essential.
-
Characterization of Degradants: If significant degradation products are formed, they should be characterized using techniques like LC-MS/MS and NMR to elucidate their structures.[9]
Visualizing Workflows
Caption: A typical workflow for conducting forced degradation studies.
References
-
Pharmaffiliates. This compound. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]
-
Creative Biolabs. Forced Degradation Studies. [Link]
-
ResearchGate. Photodegradation Pattern of Benzimidazole Anthelmintics. [Link]
-
MDPI. Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. [Link]
-
PubMed Central (PMC). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]
-
MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
-
IOPscience. Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. onyxipca.com [onyxipca.com]
- 7. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
addressing poor cell permeability of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole in assays
Welcome, Researcher. This guide is designed to help you navigate and resolve challenges related to the poor cell permeability of small molecules, specifically focusing on 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole , in cell-based assays. As Senior Application Scientists, we've compiled our field-proven insights and best practices to help you diagnose the issue and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent or show weak activity, even at high concentrations. What could be the problem?
This is a common challenge when transitioning from biochemical (cell-free) to cell-based assays.[1] While several factors can contribute, a primary suspect is often poor cell permeability .[1][2] Your compound may be highly potent against its purified target, but if it cannot efficiently cross the cell membrane to reach its intracellular site of action, its apparent activity in a cellular context will be significantly diminished.[1] Other potential issues include compound instability in media, degradation by cellular metabolism, or rapid efflux out of the cell.
Q2: How can I determine if this compound is likely to have permeability issues?
A good starting point is to evaluate the compound's physicochemical properties against established guidelines like Lipinski's Rule of Five.[3][4][5][6][7] This rule predicts that poor absorption or permeation is more likely if a compound violates two or more of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons
-
LogP (a measure of lipophilicity) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
Let's analyze the properties of this compound.
| Property | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Formula | C₁₅H₁₃BrN₂O | N/A | N/A |
| Molecular Weight | 333.18 g/mol | ≤ 500 Da | Yes |
| cLogP | 4.3 - 4.8 (Predicted) | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (2 Nitrogens, 1 Oxygen) | ≤ 10 | Yes |
Based on this initial analysis, the compound does not violate Lipinski's rules, suggesting that passive diffusion shouldn't be severely limited. However, these are guidelines, not absolute laws, and they do not account for all factors influencing permeability, most notably active transport out of the cell by efflux pumps .[8]
Troubleshooting Guide: A Step-by-Step Approach
If your compound shows low activity despite favorable Lipinski properties, the issue likely lies in its interaction with the complex cellular environment.
Commonly Used Efflux Pump Inhibitors:
| Inhibitor | Target Pump(s) | Typical Working Concentration | Key Considerations |
| Verapamil | P-gp (MDR1) | 1-20 µM | Classic inhibitor, but can have off-target effects at higher concentrations. [9] |
| Tariquidar | P-gp (MDR1) | 50-500 nM | Highly potent and specific P-gp inhibitor. |
| Ko143 | BCRP | 0.1-1 µM | Potent and specific BCRP inhibitor. |
| PAβN (MC-207,110) | Broad-spectrum (e.g., AcrAB-TolC in bacteria) | 10-100 µM | Often used in bacterial studies but can inhibit eukaryotic pumps. [10][11] |
Experimental Protocol: Efflux Pump Inhibition Assay
This protocol provides a framework for testing the hypothesis that this compound is a substrate of cellular efflux pumps.
Objective: To compare the dose-response curve of the test compound in the presence and absence of an efflux pump inhibitor (e.g., Verapamil).
Materials:
-
Cell line of interest (e.g., a cancer cell line known to express P-gp, like MCF-7 or Caco-2)
-
Complete cell culture medium
-
Test Compound (TC): this compound, prepared as a 10 mM stock in DMSO
-
Efflux Pump Inhibitor (EPI): Verapamil, prepared as a 10 mM stock in DMSO
-
Assay plates (e.g., 96-well clear-bottom plates)
-
Assay reagents for measuring the desired endpoint (e.g., CellTiter-Glo® for viability, a fluorescent substrate for target engagement)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere and grow for 24 hours. [12]2. Preparation of Treatment Media:
-
Prepare two sets of serial dilutions of the Test Compound (TC) in culture medium. A typical 8-point, 3-fold dilution series starting from 100 µM might be appropriate.
-
Spike one set of the TC dilutions with a fixed, non-toxic concentration of the EPI (e.g., 10 µM Verapamil). This is the TC + EPI group.
-
The other set of dilutions will not contain the EPI. This is the TC alone group.
-
Crucial Controls: Prepare wells with:
-
Medium + Vehicle (DMSO) only (Negative Control)
-
Medium + EPI only (to check for inhibitor toxicity)
-
Medium + Highest concentration of TC vehicle (Vehicle Control)
-
Medium + Highest concentration of TC+EPI vehicle (Vehicle Control)
-
-
-
Compound Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared treatment media to the appropriate wells.
-
-
Incubation: Incubate the plates for the desired duration of your assay (e.g., 48-72 hours) under standard culture conditions (37°C, 5% CO₂).
-
Assay Readout: Perform the assay according to the manufacturer's protocol to measure your endpoint (e.g., cell viability, target inhibition).
Data Analysis (Step 4):
-
Normalize the data to the vehicle-only controls.
-
Plot the dose-response curves for the "TC alone" and "TC + EPI" groups.
-
Calculate the IC₅₀ (or EC₅₀) value for each curve.
-
Interpretation:
-
Significant Leftward Shift: If the IC₅₀ of the "TC + EPI" group is significantly lower (e.g., >3-fold) than the "TC alone" group, it provides strong evidence that your compound is being actively removed by the targeted efflux pump.
-
No Significant Change: If the IC₅₀ values are similar, efflux is likely not the primary reason for low cellular potency. In this case, you should investigate other possibilities such as metabolic instability or lack of target engagement in the cellular environment.
-
References
-
YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery. [Link]
-
Mishra, R., et al. (2023). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. ResearchGate. [Link]
-
Goméz-García, A., et al. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. [Link]
-
Kumar, S., et al. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC. [Link]
-
National Center for Biotechnology Information. Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors. PubMed Central. [Link]
-
VistaLab Technologies. (2022). 8 Ways to Optimize Cell Cultures. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
National Center for Biotechnology Information. (2021). A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load. [Link]
-
Gkeka, P., et al. (2019). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. PMC. [Link]
-
Conduct Science. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. [Link]
-
Shaji, J., & Jain, V. (2010). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
ResearchGate. (2015). How to increase cell permeability of highly lipophillic compounds in vitro?. [Link]
-
Yamaguchi, A., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]
-
Tang, H., et al. (2021). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Link]
-
Abdali, N., et al. (2017). Importance of Real-Time Assays to Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. ASM Journals. [Link]
-
Sadek, B., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. [Link]
-
Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. [Link]
-
National Institutes of Health. (2022). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. [Link]
-
Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
ACS Publications. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. [Link]
-
bioRxiv. (2023). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. [Link]
-
Liu, C., et al. (2023). Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. MDPI. [Link]
-
Al-Ostath, O., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. [Link]
-
Pharmaceutical Technology. (2022). Exploring Options for Optimizing Cell Line Development. [Link]
-
ACS Publications. (2018). Intrinsic Membrane Permeability to Small Molecules. [Link]
-
Scott, J. S., et al. (2019). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
National Center for Biotechnology Information. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
Moodle@Units. Lipinski's rule of five. [Link]
-
Benet, L.Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. PMC. [Link]
-
National Institutes of Health. (2024). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. [Link]
-
Veszelka, S., et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. MDPI. [Link]
-
MDPI. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
-
Emery Pharma. (2013). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. [Link]
-
PubMed. (2012). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. [Link]
-
ResearchGate. (2023). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. [Link]
-
PubMed. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. [Link]
-
National Center for Biotechnology Information. (2018). A statistical approach to improve compound screening in cell culture media. [Link]
-
YouTube. (2024). 4 Factors That Affect Cell Membrane Permeability | A Level AQA Biology. [Link]
-
YouTube. (2022). Optimising Cell Line Development for Bioprocessing. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
National Institutes of Health. (2023). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]
-
MDPI. (2023). Benzo[d]imidazole–Naphthalen-Arylmethanone Regioisomers as CB1 Ligands: Evaluation of Agonism via an Indirect Cytotoxicity-Based Approach. [Link]
-
Taylor & Francis Online. (2020). Lipinski's rule of five – Knowledge and References. [Link]
-
Labiotech.eu. (2024). Feeding the Factory: The Silent Science Behind Media Optimization in Biologics Production. [Link]
-
ScholarWorks@UTEP. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. [Link]
-
YouTube. (2023). Lipinski's rules & drug discovery beyond the rule of five. [Link]
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 2. mdpi.com [mdpi.com]
- 3. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers [mdpi.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moodle2.units.it [moodle2.units.it]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. 8 Ways to Optimize Cell Cultures [vistalab.com]
Technical Resource Hub: Refining Purification Protocols for High-Purity 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
Welcome to the technical support center for 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important building block and require methods to achieve high purity, a critical factor for downstream applications in drug discovery and materials science.
The introduction of the 4-methoxybenzyl (PMB) group serves to protect the benzimidazole nitrogen, allowing for selective functionalization at other positions.[1] However, challenges in purification often arise from closely related impurities and potential lability of the protecting group. This resource provides in-depth troubleshooting guides, validated purification protocols, and a comprehensive FAQ section to address common issues encountered during the purification of this compound.
Purification Troubleshooting Matrix
Quickly navigate to the most relevant section based on the issue you are observing.
| Observed Problem | Potential Cause(s) | Recommended Section |
| Low yield after work-up | Incomplete reaction; Product loss during extraction | |
| Multiple spots on TLC, close Rf values | Isomeric impurities; Unreacted starting materials | |
| Persistent colored impurities (yellow/brown) | Starting material impurities; Partial deprotection | |
| Product "oiling out" during recrystallization | Incorrect solvent system; High impurity load | |
| Product degradation on silica gel | Acidic nature of silica gel | |
| Unexpected peaks in NMR/MS | Residual solvents; Deprotected species; Isomers |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Based on the standard synthesis route, which involves the N-alkylation of 5-bromo-1H-benzimidazole with 4-methoxybenzyl chloride, the most common impurities include:
-
Unreacted 5-bromo-1H-benzimidazole: This starting material is significantly more polar than the desired product and will have a much lower Retention Factor (Rf) on a non-polar TLC plate.
-
Unreacted 4-methoxybenzyl chloride or alcohol: These are typically less polar than the product and can be removed with proper chromatography.
-
Isomeric Product (6-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole): Due to the tautomeric nature of the benzimidazole core, alkylation can occur on either nitrogen, leading to a mixture of the 5-bromo and 6-bromo isomers.[2] These isomers often have very similar polarities, making them the primary challenge in purification.
-
Bis-alkylation Product: Although sterically hindered, minor amounts of a quaternary benzimidazolium salt can form. This is a highly polar, ionic species that usually remains in the aqueous phase during work-up or stays at the baseline on TLC.
-
Partially Deprotected Product (5-bromo-1H-benzimidazole): The PMB group can be sensitive to strongly acidic conditions.[3][4] If the reaction work-up involves a harsh acid wash, some cleavage of the PMB group can occur, regenerating the starting material.
Q2: I'm seeing a low overall yield after the reaction and work-up. What are the common causes?
A2: Low yield can stem from several factors:
-
Incomplete Reaction: The N-alkylation of benzimidazoles can be slow. Ensure your reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time, temperature, or using a stronger base.
-
Inefficient Extraction: Benzimidazole derivatives can have moderate aqueous solubility, especially if the reaction mixture is acidic or basic. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. A brine wash of the combined organic layers can help break emulsions and remove excess water.
-
Precipitation During Work-up: Rapid pH changes can sometimes cause the product to precipitate out of solution at the interface of the organic and aqueous layers, making separation difficult. If this occurs, adding more organic solvent and filtering the entire biphasic mixture to recover the solid may be necessary.
Q3: My NMR or Mass Spec data shows unexpected signals. What could they be?
A3:
-
NMR: Besides the expected product peaks, you might see signals corresponding to the impurities listed in Q1. A key indicator of the isomeric impurity is a subtle shift in the aromatic proton signals. Residual solvents from purification (e.g., ethyl acetate, hexane, dichloromethane) are also common. A singlet around 8.1-8.3 ppm could indicate the C2-H of the deprotected 5-bromo-1H-benzimidazole.
-
Mass Spectrometry: The expected [M+H]+ for the product is approximately 317/319 (due to bromine isotopes). An ion at m/z 197/199 would strongly suggest the presence of the deprotected starting material, 5-bromo-1H-benzimidazole.
Troubleshooting Guides
Issue 1: Multiple Spots on TLC with Close Rf Values
Problem: After developing a TLC plate (e.g., in 30% Ethyl Acetate in Hexane), you observe two or more spots that are very close together, making it difficult to achieve baseline separation.
Causality: This is the classic presentation of the 5-bromo and 6-bromo isomers. Because their overall structures are very similar, their polarity is nearly identical, leading to poor separation in standard chromatography systems.
Solutions:
-
Optimize the Solvent System:
-
Reduce Polarity: Decrease the concentration of the polar solvent (ethyl acetate). Try running the column with a very shallow gradient, for example, starting from 10% EtOAc/Hexane and slowly increasing to 25-30%. This elongates the separation between compounds.
-
Try an Alternative Solvent System: Sometimes, switching solvents can alter the specific interactions with the silica stationary phase. Consider using a dichloromethane/hexane or toluene/ethyl acetate gradient.
-
-
Utilize a High-Performance Silica Gel:
-
Use a smaller particle size silica gel (e.g., 25-40 µm) for your column. This increases the surface area and theoretical plates, leading to better resolution of closely eluting compounds.
-
-
Consider Recrystallization:
-
If chromatography fails to provide complete separation, recrystallization can be an excellent orthogonal purification method. The subtle differences in the crystal lattice packing of the two isomers can lead to significant differences in solubility in a specific solvent system. Refer to the below.
-
Issue 2: Persistent Colored Impurities in the Final Product
Problem: The isolated product is a yellow or brown solid/oil, even after column chromatography.
Causality: Color can originate from several sources:
-
Impurities in Starting Materials: Commercial 4-methoxybenzyl chloride can degrade over time, producing colored impurities that carry through the reaction.
-
Oxidative Side Reactions: Benzimidazole rings can be susceptible to minor oxidation, leading to highly conjugated, colored byproducts.
-
Partial Debenzylation: Cleavage of the PMB group can sometimes be oxidative, especially if reagents like DDQ are used for other steps, which can generate colored byproducts.[3]
Solutions:
-
Activated Carbon (Charcoal) Treatment: This is the most effective method for removing colored impurities.
-
During the recrystallization process, dissolve the crude or semi-pure product in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution.
-
Keep the solution hot for 5-10 minutes.
-
Perform a hot filtration through a pad of Celite® to remove the charcoal.
-
Caution: Using too much charcoal can lead to significant product loss as it can adsorb your desired compound.[5]
-
-
Pre-column Purification: Before loading onto a silica gel column, you can pass a solution of your crude product through a small plug of silica gel or alumina with a non-polar solvent. Many highly colored, polar impurities will adsorb strongly, providing a cleaner material for the main chromatographic separation.
Issue 3: Product "Oils Out" During Recrystallization
Problem: When attempting to recrystallize the compound, it separates from the solution as an oil rather than forming solid crystals.
Causality: Oiling out occurs when a solution becomes supersaturated at a temperature that is above the melting point of the solute. This can be caused by:
-
High Impurity Load: Impurities can depress the melting point of the eutectic mixture, making it more likely to oil out.
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, requiring a very low temperature to induce crystallization, which might be below the compound's melting point in that solvent.
-
Too Rapid Cooling: Cooling the solution too quickly does not give the molecules enough time to align into an ordered crystal lattice.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more volume) to reduce the saturation level. Allow it to cool much more slowly.
-
Change the Solvent System: A mixed solvent system is often the solution. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in, like Dichloromethane or Ethyl Acetate) and then slowly add a "poor" solvent (one it's insoluble in, like Hexane or Heptane) at an elevated temperature until the solution just begins to turn cloudy. Then, add a drop or two of the good solvent to clarify it and allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
Issue 4: Suspected Product Degradation During Column Chromatography
Problem: You notice streaking on the TLC plate, and the yield from column chromatography is significantly lower than expected based on the crude material. New, more polar spots may appear in the collected fractions.
Causality: Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the hydrolysis of acid-sensitive protecting groups like the PMB group. The benzimidazole nitrogens can also interact strongly with the acidic silica surface, leading to tailing.[5]
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel. Prepare a slurry of the silica gel in your starting eluent and add 1% triethylamine (Et3N) by volume. This will neutralize the acidic sites and prevent degradation of your compound. Remember to also add ~0.5-1% Et3N to your chromatography eluent system.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your chromatography. Alumina is generally less acidic than silica and can be a better choice for acid-sensitive compounds. You will likely need to re-optimize your solvent system.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a "flash" chromatography approach). The longer the compound is on the silica, the more opportunity there is for degradation.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for purifying the crude product.
Caption: Decision workflow for purification.
Validated Purification Protocols
Protocol 1: High-Resolution Flash Column Chromatography
This protocol is optimized for separating the target compound from unreacted starting materials and the 6-bromo isomer.
1. Preparation of Treated Silica Gel:
- In a fume hood, weigh 100 g of silica gel (230-400 mesh) into a beaker.
- Create a slurry with 200 mL of Hexane.
- Add 2 mL of triethylamine (Et3N), stir gently for 5 minutes. This step is crucial to prevent degradation on the column.[5]
2. Column Packing:
- Wet-pack the column with the silica gel slurry using Hexane as the eluent.
- Ensure a flat, stable bed of silica is formed. Do not let the column run dry.
3. Sample Loading:
- Dissolve the crude product (max 1-2 g for a 100 g column) in a minimal amount of dichloromethane (~5-10 mL).
- Add ~5 g of silica gel to this solution and evaporate the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
- Carefully layer this dry-loaded sample onto the top of the packed column.
4. Elution:
- Begin eluting with the solvent system detailed in the table below. Collect fractions (e.g., 20 mL each) and monitor them by TLC.
| Elution Parameters for Chromatography | |
| Stationary Phase | Silica Gel (1% Et3N treated) |
| Mobile Phase | Gradient: Ethyl Acetate (EtOAc) in Hexane |
| Step 1 | 5% EtOAc in Hexane (2 column volumes) |
| Step 2 | Gradient from 5% to 25% EtOAc over 10 column volumes |
| Step 3 | Hold at 25% EtOAc until the product has fully eluted |
| Typical Rf of Product | ~0.35 in 25% EtOAc/Hexane |
5. Isolation:
- Combine the pure fractions as determined by TLC.
- Remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization for Final Polishing
This protocol is effective for removing trace impurities after chromatography or for directly purifying crude material that is already relatively clean.
1. Solvent Selection:
- The ideal solvent system is a binary mixture of a "soluble" solvent and an "anti-solvent." Ethyl acetate (soluble) and hexane (anti-solvent) work well.
2. Procedure:
- Place the semi-pure solid in an Erlenmeyer flask with a stir bar.
- Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. The solution should be near boiling.
- Optional Decolorization: If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and heat with stirring for 5 minutes. Perform a hot filtration through Celite to remove the charcoal.
- Slowly add warm hexane dropwise to the hot, stirred solution until a faint, persistent cloudiness appears.
- Add 1-2 drops of hot ethyl acetate to make the solution clear again.
- Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
- Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 30 minutes to maximize precipitation.
3. Isolation:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold hexane.
- Dry the crystals under high vacuum to remove residual solvents.
References
-
Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Contents. Retrieved from [Link]
-
Taylor, R. E. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Retrieved from [Link]
-
Stanetty, P., et al. (2000). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Retrieved from [Link]
-
Barbero, M., et al. (2015). Silica gel-immobilized. IRIS-AperTO - UniTo. Retrieved from [Link]
-
arXiv. (n.d.). Unsymmetrical synthesis of benzimidazole-fused naphthalene imides with panchromatic absorption and redox activity. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. Retrieved from [Link]
-
ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF 2,4-DISUBSTITUTED IMIDAZOLES: 4-(4-METHOXYPHENYL)-2-PHENYL-1H-IMIDAZOLE. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Combined directed ortho-zincation and palladium- catalyzed strategies: Synthesis of 4,n-dimethoxy- substituted benzo[b]furans. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]
-
PubMed. (n.d.). design and synthesis of new benzimidazole-arylpiperazine derivatives acting as mixed 5-HT1A/5-HT3 ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid- responsive multicolor luminescence. Retrieved from [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
Scholars Research Library. (n.d.). An Overview About Synthetic and Biological Profile of Benzimidazole. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supplementary Information. Retrieved from [Link]
-
PubMed Central. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Retrieved from [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. Retrieved from [Link]
-
MDPI. (2022). Can Mesoporous Silica Speed Up Degradation of Benzodiazepines? Hints from Quantum Mechanical Investigations. Retrieved from [Link]
-
ResearchGate. (2005). Benzyl 5-bromo-4-methylsalicylate. Retrieved from [Link]
-
MDPI. (2021). Adsorptive Removal of Anionic Azo Dye New Coccine Using Silica and Silica-gel with Surface Modification by Polycation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
strategies to enhance the selectivity of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole for its target
Welcome to the technical support center dedicated to providing in-depth guidance on strategies to enhance the selectivity of the novel benzimidazole derivative, 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are in the process of optimizing this compound for a specific biological target. Our goal is to equip you with the foundational knowledge, practical troubleshooting guides, and frequently asked questions to navigate the complexities of selectivity enhancement.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1] The journey from a promising hit compound to a selective drug candidate is a challenging yet critical phase in drug discovery.[2] This guide will provide a structured approach to systematically improve the selectivity of this compound for its intended target while minimizing off-target effects.
Part 1: Foundational Principles of Selectivity Enhancement
Before delving into specific troubleshooting, it is crucial to understand the core principles that govern molecular recognition and selectivity. A drug's selectivity is its ability to bind to the intended target with high affinity while having minimal interaction with other unintended biological molecules. Achieving this is a primary objective in drug design to minimize side effects and enhance therapeutic efficacy.[2][3][4][5]
Several key factors contribute to a compound's selectivity profile:
-
Shape Complementarity: The three-dimensional shape of the ligand and the binding pocket of the target protein are fundamental to their interaction. Subtle differences in the shape of binding sites among protein family members can be exploited to achieve selectivity.[3]
-
Electrostatic Interactions: The distribution of charges on both the ligand and the target protein plays a significant role in binding affinity and selectivity. Optimizing electrostatic complementarity can be a powerful strategy.[3][4]
-
Hydrogen Bonding: Specific hydrogen bond donor and acceptor patterns within the binding site can be targeted to enhance selectivity.
-
Hydrophobic Interactions: Modulating hydrophobic interactions can influence both potency and selectivity.
-
Allosteric Targeting: Binding to an allosteric site, which is often less conserved than the active site, can provide a significant advantage in achieving high selectivity.[5][6][7]
Part 2: Troubleshooting Guides for Selectivity Enhancement
This section provides step-by-step guidance to address common challenges encountered during the optimization of this compound.
Scenario 1: Your compound shows activity against the desired target but also interacts with several off-targets.
Problem: Lack of selectivity, also known as promiscuity, is a common issue with initial hit compounds.[8] This can lead to unwanted side effects and complicate the interpretation of experimental results.[9]
Troubleshooting Workflow:
Caption: Workflow for Improving Compound Selectivity.
Step-by-Step Protocol:
-
Comprehensive Off-Target Profiling:
-
Structural Biology and Computational Modeling:
-
Action: If crystal structures are available, perform a comparative analysis of the binding sites of your on-target and key off-targets. If not, utilize homology modeling.[5]
-
Rationale: This will help identify unique features in the target's binding pocket that are not present in the off-targets, such as differences in size, shape, or key amino acid residues.[3][6][7]
-
-
Structure-Activity Relationship (SAR) Studies:
-
Action: Synthesize a small library of analogs by making systematic modifications to the core structure of this compound.
-
Rationale: SAR studies help to understand which parts of the molecule are crucial for on-target activity and which can be modified to reduce off-target binding.
Table 1: Example SAR Table for Selectivity Enhancement
-
| Modification Position | Substituent | On-Target IC50 (nM) | Off-Target 1 IC50 (nM) | Selectivity Ratio (Off-Target/On-Target) |
| Parent Compound | - | 50 | 150 | 3 |
| Benzimidazole C5-Position | -Cl | 60 | 500 | 8.3 |
| -CH3 | 45 | 200 | 4.4 | |
| Methoxybenzyl C4'-Position | -OH | 75 | 300 | 4 |
| -F | 55 | 600 | 10.9 |
-
Rational Drug Design and Synthesis:
-
Action: Based on the structural and SAR data, design and synthesize new analogs with modifications aimed at exploiting the identified differences between the on- and off-targets. For example, introduce bulky groups that create a steric clash with a smaller off-target binding site.[8]
-
Rationale: This targeted approach increases the probability of designing more selective compounds.[2]
-
Scenario 2: Your compound has good selectivity, but you want to further enhance its potency for the primary target.
Problem: While selectivity is high, the compound's potency may not be sufficient for therapeutic efficacy.
Troubleshooting Workflow:
Caption: Workflow for Potency Enhancement.
Step-by-Step Protocol:
-
High-Resolution Co-crystal Structure or Advanced Modeling:
-
Action: Obtain a high-resolution crystal structure of your compound bound to the target protein or use advanced computational techniques like molecular dynamics simulations.[5]
-
Rationale: This provides a detailed map of the binding interactions, revealing opportunities to strengthen them.
-
-
Pharmacophore Optimization:
-
Action: Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) and identify opportunities to optimize them.
-
Rationale: Even small modifications, like changing the position of a hydrogen bond donor or acceptor, can significantly impact potency.
-
-
Introduction of Potency-Enhancing Moieties:
-
Action: Consider introducing functional groups that can form additional favorable interactions with the target.
-
Rationale: For example, adding a halogen atom can lead to halogen bonding, a strong non-covalent interaction that can enhance affinity.
-
-
Maintain Selectivity:
-
Action: After synthesizing more potent analogs, it is crucial to re-screen them against the panel of off-targets.
-
Rationale: Modifications aimed at increasing potency can sometimes inadvertently increase affinity for off-targets.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take if my compound is showing unexpected cellular toxicity?
A1: Unexpected toxicity can often be linked to off-target effects. The first step is to perform a broad selectivity screen to identify potential unintended targets.[10] Concurrently, conduct in vitro safety pharmacology assays to assess interactions with common liability targets like hERG channels or cytochrome P450 enzymes.
Q2: How can I use computational tools to guide my selectivity enhancement efforts?
A2: Computational modeling is a powerful tool in modern drug discovery.[5] Techniques like molecular docking can predict the binding poses of your compound in both the on-target and off-targets. Free energy perturbation (FEP) calculations can provide more accurate predictions of binding affinity changes upon modification. These methods can help prioritize which analogs to synthesize, saving time and resources.
Q3: My target is a kinase. What are some common strategies to achieve selectivity within this protein family?
A3: The high degree of conservation in the ATP-binding site of kinases makes achieving selectivity a significant challenge.[7][8] Effective strategies include:
-
Targeting the "Gatekeeper" Residue: The size of the gatekeeper residue varies among kinases, and designing inhibitors that exploit these differences can be a successful approach.[8]
-
Exploiting the DFG Motif Conformation: Targeting the inactive "DFG-out" conformation can lead to more selective inhibitors as this conformation is less conserved.
-
Allosteric Inhibition: Targeting allosteric sites outside the conserved ATP-binding pocket is a highly effective strategy for achieving selectivity.[6][7]
Q4: What is the role of cellular assays in confirming selectivity?
A4: While biochemical assays are essential for initial selectivity profiling, cellular assays provide a more biologically relevant assessment.[11] Cellular thermal shift assays (CETSA) can confirm target engagement in a cellular context.[12] Phenotypic screening in cells with and without the target protein (e.g., using CRISPR-Cas9 knockout) can also validate that the observed cellular effects are due to on-target inhibition.
Q5: Should I always aim for absolute selectivity for a single target?
A5: While high selectivity is generally desirable, it is not always necessary or even beneficial.[3] In some cases, a "multi-target" approach, where a compound is designed to inhibit a specific set of targets, can be therapeutically advantageous, for example, in complex diseases like cancer.[13] The desired selectivity profile depends on the therapeutic context.
References
- Patsnap Synapse. (2025, May 27). What pharmacological assays are used for lead optimization?
- Taylor & Francis Online. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
- PubMed Central. (n.d.). Rational Approaches to Improving Selectivity in Drug Design.
- ACS Publications. (n.d.). Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry.
- ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
- MIT DSpace. (n.d.). Rational Approaches to Improving Selectivity in Drug Design.
- PubMed Central. (n.d.). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance.
- Patsnap Synapse. (2025, May 21). How to improve drug selectivity?
- ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation.
- PubMed Central. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- NIH. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery.
- Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
- Sigma-Aldrich. (n.d.). Drug Activity and Drug Specificity.
- RSC Publishing. (n.d.). Multi-pathway cellular analysis of compound selectivity.
- RSC Publishing. (2025, June 3). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.
Sources
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 2. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 3. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to improve drug selectivity? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What pharmacological assays are used for lead optimization? [synapse.patsnap.com]
- 11. Multi-pathway cellular analysis of compound selectivity - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 12. pelagobio.com [pelagobio.com]
- 13. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
dealing with regioisomer formation during the synthesis of substituted benzimidazoles
Welcome to the technical support center for the synthesis of substituted benzimidazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of benzimidazole synthesis, with a particular focus on managing the formation of regioisomers. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal results in your experiments.
Section 1: Troubleshooting Guide - Regioisomer Formation
The synthesis of benzimidazoles from asymmetrically substituted o-phenylenediamines frequently yields a mixture of 5- and 6-substituted regioisomers, which can be challenging to separate. This section addresses common issues and provides actionable solutions.
Q1: My reaction with a 4-substituted o-phenylenediamine is giving me a nearly 1:1 mixture of the 5- and 6-substituted benzimidazole regioisomers. How can I improve the selectivity?
A1: Understanding and controlling the regioselectivity in this reaction is a common challenge that hinges on the electronic and steric differences between the two amino groups of the diamine.
The core of the issue lies in the initial nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde or carboxylic acid. The relative nucleophilicity of the two amino groups dictates the major regioisomer formed.
Root Cause Analysis & Solutions:
-
Electronic Effects of the Substituent: The electronic nature of the substituent at the 4-position of the o-phenylenediamine is the primary determinant of regioselectivity.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CF₃ decrease the electron density of the aromatic ring, reducing the nucleophilicity of both amino groups.[1][2] The amino group meta to the EWG (at position 2) is less deactivated than the amino group para to it (at position 1). Consequently, the initial reaction is more likely to occur at the more nucleophilic amino group, leading to the formation of the 6-substituted benzimidazole as the major product.
-
Electron-Donating Groups (EDGs) such as -CH₃, -OCH₃, or -OH increase the electron density of the ring, enhancing the nucleophilicity of the amino groups.[2] The amino group para to the EDG (at position 1) becomes more nucleophilic, favoring the formation of the 5-substituted benzimidazole.
-
-
Reaction Conditions:
-
Acid Catalysis (Phillips Condensation): In the Phillips condensation, which uses a carboxylic acid and a strong mineral acid like HCl, both amino groups are protonated.[3][4] The reaction proceeds through the monoacyl intermediate.[5] The selectivity is then governed by the relative basicity of the two amino groups. The less basic amino group is more readily acylated.
-
Lewis Acid Catalysis: Lewis acids like Er(OTf)₃, ZrCl₄, or nano-Ni(II)/Y zeolite can chelate with the o-phenylenediamine, altering the relative reactivity of the amino groups and influencing the reaction pathway.[6][7][8] Some catalysts have been reported to offer high regioselectivity.[7]
-
Solvent and Temperature: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioisomeric ratio. Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Experimental Protocol: Enhancing Regioselectivity with an EWG-Substituted Diamine
Objective: To favor the formation of the 6-nitro-2-phenyl-1H-benzimidazole.
-
Reactant Preparation: In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, for example, ZrO₂–Al₂O₃ solid acid catalyst (10 mol%).[7]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][9]
-
Work-up: Upon completion, evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the product and determine the regioisomeric ratio using ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).[10][11][12]
Q2: I am trying to synthesize a 1,2-disubstituted benzimidazole, but I am getting a significant amount of the 2-substituted product as a byproduct. How can I improve the yield of my desired product?
A2: The formation of a mixture of 1,2-disubstituted and 2-substituted benzimidazoles is a common issue when reacting o-phenylenediamines with aldehydes, especially when using a 1:1 molar ratio. [6]
The reaction can proceed through two different pathways, leading to either the mono-condensation product (2-substituted) or the double-condensation product (1,2-disubstituted).[6]
Controlling Factors and Solutions:
-
Stoichiometry: The molar ratio of the reactants is a critical factor. Using an excess of the aldehyde (e.g., a 1:2 ratio of diamine to aldehyde) will favor the formation of the 1,2-disubstituted product.[6]
-
Catalyst Choice: Certain catalysts can selectively promote the formation of the 1,2-disubstituted product. For instance, Er(OTf)₃ has been shown to be highly effective in catalyzing the double-condensation reaction, especially with electron-rich aldehydes.[6]
-
Reaction Conditions:
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and often improves the selectivity towards the 1,2-disubstituted product.[13][14][15][16] The rapid heating under microwave conditions can favor the formation of the thermodynamically more stable product.[15][17]
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, often in combination with microwave irradiation, can be highly efficient and selective.[13][16]
-
Data Summary: Influence of Catalyst and Conditions on Product Selectivity
| Diamine:Aldehyde Ratio | Catalyst | Conditions | Predominant Product | Reference |
| 1:1.1 | Er(OTf)₃ (10 mol%) | Water, 1°C, 5 min | Mixture of 1a and 1b | [6] |
| 1:2 | Er(OTf)₃ (10 mol%) | Water, MW, 15 min | 1,2-disubstituted (1b) | [6] |
| 1:2 | None | Water, MW, 15 min | Mixture of 1a and 1b | [6] |
| 1:1 | Er(OTf)₃ (1 mol%) | Solvent-free, MW, 5-10 min | 1,2-disubstituted | [13] |
Experimental Protocol: Selective Synthesis of 1-benzyl-2-phenyl-1H-benzimidazole
-
Reactant Mixture: In a microwave-safe vessel, mix N-phenyl-o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol).
-
Catalyst Addition: Add Er(OTf)₃ (1 mol%).[13]
-
Microwave Reaction: Irradiate the mixture in a microwave reactor for 5-10 minutes.[13][16]
-
Isolation: After cooling, add water to the reaction mixture and extract the product with ethyl acetate.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by recrystallization or column chromatography.
Section 2: Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism of the Phillips condensation reaction, and how does it influence regioselectivity?
A3: The Phillips condensation is the reaction of an o-phenylenediamine with a carboxylic acid, typically in the presence of a strong acid like 4N HCl.[3][4][18] The reaction proceeds through the formation of a monoacyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.[5]
Mechanism and Regioselectivity:
Caption: Mechanism of the Phillips condensation.
In an asymmetrically substituted o-phenylenediamine, the two amino groups exhibit different basicities and nucleophilicities. The initial acylation step is generally the regiochemistry-determining step. The more nucleophilic (and generally more basic) amino group will react faster with the protonated carboxylic acid. As discussed in Q1, an EDG at the 4-position increases the nucleophilicity of the amino group at position 1, leading to the 5-substituted product. Conversely, an EWG decreases the nucleophilicity of the amino group at position 1 more than at position 2, favoring the formation of the 6-substituted product.
Q4: What are the advantages of using microwave-assisted synthesis for preparing substituted benzimidazoles?
A4: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry for several reasons:[14][15]
-
Rate Acceleration: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[16][17]
-
Higher Yields: Often, MAOS provides higher yields of the desired product compared to conventional heating methods.[15][17]
-
Improved Selectivity: In some cases, microwave heating can enhance the regioselectivity of the reaction.[14]
-
Greener Chemistry: The reduction in reaction time and the potential for solvent-free reactions contribute to a more environmentally friendly process.[13][16]
-
Cleaner Reactions: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts.[17]
Q5: Which analytical techniques are most suitable for differentiating and quantifying benzimidazole regioisomers?
A5: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for distinguishing between 5- and 6-substituted benzimidazole regioisomers. The coupling patterns and chemical shifts of the aromatic protons on the benzene ring are distinct for each isomer. 2D NMR techniques like COSY and HMBC can provide further structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for separating and quantifying a mixture of regioisomers.[10][11][12] By developing a suitable method (i.e., selecting the appropriate column and mobile phase), baseline separation of the isomers can be achieved, allowing for accurate determination of the regioisomeric ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable benzimidazole derivatives, GC-MS can be used for separation and identification.[10] The mass spectra of the regioisomers will be identical, but they will have different retention times on the GC column.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and getting a preliminary indication of the number of components in the product mixture.[2][9] The regioisomers will often have slightly different Rf values.
References
- Royal Society of Chemistry. (n.d.). Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynthesis pathway. Chemical Communications.
- BenchChem. (2025). A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis.
- Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
- ACS Publications. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters.
- BenchChem. (2025). comparative study of substituted o-phenylenediamine reactivity in condensations.
- ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O-phenyldiamine.
- Journal of the American Chemical Society. (n.d.). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE.
- ResearchGate. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations.
- National Institutes of Health. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. PMC.
- MDPI. (n.d.). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.
- ResearchGate. (n.d.). Synthesis of 5‐ and 6‐substituted benzimidazoles.
- Royal Society of Chemistry. (n.d.). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry.
- ResearchGate. (n.d.). Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach.
- ACS Publications. (n.d.). Synthesis and anthelmintic activity of 5(6)-[(benzimidazol-2-yl)carboxamido]- and (4-substituted piperazin-1-yl)benzimidazoles. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
- ResearchGate. (n.d.). Selective synthesis of 2-substituted benzimidazoles.
- Asian Journal of Chemistry. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study.
- MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst.
- ResearchGate. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
- RSC Publishing. (n.d.). The regioselectivity and synthetic mechanism of 1,2-benzimidazole squaraines: combined experimental and theoretical studies.
- Journal of Chemical and Pharmaceutical Research. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review.
- Preprints.org. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation.
- PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- PubMed Central. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.
- JMPAS. (n.d.). The synthetic approach of benzimidazole derivatives as anti-inflammatory agents.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole.
- National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- PubMed. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B.
- ResearchGate. (2025). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection.
- MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.
- ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Note A green synthesis of benzimidazoles. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijariie.com [ijariie.com]
- 4. adichemistry.com [adichemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. preprints.org [preprints.org]
- 17. asianpubs.org [asianpubs.org]
- 18. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
Validation & Comparative
comparing the efficacy of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole with other benzimidazole inhibitors
A Comparative Efficacy Analysis of Benzimidazole-Based Inhibitors: A Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of various benzimidazole-based inhibitors, with a structural focus on 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic diversity of this critical scaffold. We will delve into the performance of different benzimidazole classes, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Introduction: The Benzimidazole Scaffold - A Cornerstone of Medicinal Chemistry
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged heterocyclic pharmacophore in drug discovery.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, including enzymes and proteins.[2] This versatility has led to the development of a wide array of FDA-approved drugs with diverse therapeutic applications, from anthelmintics (Albendazole) and proton pump inhibitors (Lansoprazole) to anticancer agents (Veliparib).[1][3] The adaptability of the benzimidazole core, which allows for functionalization at various positions, enables chemists to fine-tune its pharmacological properties to achieve desired potency and selectivity.[4]
Structural Profile: this compound
While extensive biological efficacy data for this compound is not yet widely published, an analysis of its structure provides clues to its potential therapeutic applications.
The key substitutions on the benzimidazole core are a bromine atom at the 5-position and a 4-methoxybenzyl group at the 1-position. The presence of a methoxybenzyl group is noteworthy, as related structures—substituted methoxybenzyl-sulfonyl-1H-benzo[d]imidazoles—have been evaluated as effective inhibitors of H+/K+-ATPase, the enzyme responsible for gastric acid secretion.[6] This suggests that this compound could be investigated for similar proton pump inhibitory activity. Furthermore, halogenation is a common strategy in drug design to enhance binding affinity and metabolic stability.[7]
A Comparative Landscape of Benzimidazole Inhibitor Efficacy
To contextualize the potential of novel derivatives like this compound, we will compare the efficacy of several well-characterized classes of benzimidazole inhibitors.
Tubulin Polymerization Inhibitors
One of the most established anticancer mechanisms for benzimidazoles is the inhibition of tubulin polymerization.[4] By binding to β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.
Kinase Inhibitors
Benzimidazoles are potent scaffolds for targeting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow.[8] Several benzimidazole derivatives have been designed to inhibit this tyrosine kinase.[8][9]
-
PARP Inhibitors: Poly (ADP-ribose) polymerase (PARP) is critical for DNA repair. Inhibitors like Veliparib, which contains a benzimidazole core, are effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[1]
H+/K+-ATPase (Proton Pump) Inhibitors
This class of drugs is widely used to treat acid-related gastrointestinal disorders. They work by irreversibly blocking the gastric proton pump. As mentioned, derivatives containing a methoxybenzyl group have shown significant promise in this area.[6]
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of representative benzimidazole inhibitors against various targets and cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target/Assay | Cell Line / System | IC50 Value | Reference |
| Flubendazole | Cell Viability | Paraganglioma | 0.01 µM | [10] |
| Mebendazole | Cell Viability | Pancreatic Cancer (PANC-1) | 0.31 µM | [10] |
| Albendazole | Cell Viability | Pancreatic Cancer (PANC-1) | 3.26 µM | [10] |
| Compound 4r | VEGFR-2 Inhibition | Enzyme Assay | Not Specified | [9] |
| Compound 4r | Cytotoxicity | A549 (Lung Cancer) | 0.3 µM | [9] |
| Compound 4s | Cytotoxicity | A549 (Lung Cancer) | 6.7 µM | [9] |
| Compound 8a | H+/K+-ATPase Inhibition | Goat Gastric Mucosa | 0.14 µM | [6] |
| Compound 8l | H+/K+-ATPase Inhibition | Goat Gastric Mucosa | 1.29 µM | [6] |
Methodologies for Efficacy Determination
Accurate and reproducible assays are fundamental to comparing inhibitor efficacy.[11] Below are detailed protocols for key experiments.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation after treatment with a compound.
Causality: The assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole inhibitors in the appropriate medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blotting for Target Protein Modulation
Western blotting is used to detect specific proteins in a sample and can reveal how an inhibitor affects the expression or phosphorylation status of its target and downstream signaling proteins.[12][13]
Causality: This technique separates proteins by size via gel electrophoresis, transfers them to a solid support membrane, and uses specific antibodies to detect the protein of interest.[14] Changes in band intensity can provide semi-quantitative data on protein levels.
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with the benzimidazole inhibitor for a specified time. Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.[12][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[14]
-
Gel Electrophoresis: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel.[15] Run the gel at 100-150 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-VEGFR2 or anti-β-tubulin) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three to five times for 5 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[15]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme catalyzes a reaction that produces light.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to normalize the data.
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by VEGF binding to its receptor, VEGFR-2, a key target for some benzimidazole kinase inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by benzimidazole derivatives.
Experimental Workflow for Inhibitor Screening
This workflow outlines the logical progression from initial high-throughput screening to more detailed cellular analysis.
Caption: A typical workflow for screening and characterizing novel benzimidazole-based inhibitors.
Conclusion
The benzimidazole scaffold remains a highly productive platform for the development of targeted inhibitors against a wide range of diseases. While the specific biological activity of this compound requires direct experimental validation, its structural features suggest it may hold potential as a modulator of targets like the H+/K+-ATPase. By comparing its structure to established inhibitors targeting tubulin, kinases, and proton pumps, researchers can form rational hypotheses for its investigation. The robust experimental protocols detailed in this guide provide a framework for rigorously evaluating its efficacy and that of other novel benzimidazole derivatives, paving the way for the next generation of targeted therapeutics.
References
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Medicinal Chemistry.
- Comparative Analysis of Synthetic Benzimidazole Derivatives: Protocols, Performance, and Biological Activity. (n.d.). Benchchem.
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
- Mand, H. A., et al. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Current Achievements of Benzimidazole: A Review. (2024). Preprints.org.
- Therapeutic Efficacy of Benzimidazole and Its Analogs: An Upd
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central.
- Spotlight: Cell-based kinase assay form
- Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (n.d.). PMC - NIH.
- Western Blot Protocols and Recipes. (n.d.). Thermo Fisher Scientific - ES.
- Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
- General Protocol for Western Blotting. (n.d.). Bio-Rad.
- Western Blotting Guide & Protocols. (n.d.). Biomol.
- Western Blot Protocol. (n.d.). Sigma-Aldrich.
- Study on Benzimidazole: A Comprehensive Review. (2023). IJFMR.
- Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (2021). PMC - PubMed Central.
- Western Blotting: Sample Prepar
- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI.
- Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. (2025). ACS Omega.
- Novel Benzimidazole Derivatives as Effective Inhibitors of Prolyl Oligopeptidase: Synthesis, in Vitro and in Silico Analysis. (n.d.). Taylor & Francis.
- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). PMC - NIH.
- In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. (2021). ACS Omega.
- In Vitro Efficacy of Dimethyl-Benzimidazole Derivatives: A Compar
- This compound. (n.d.). Chemical Company.
- This compound. (n.d.).
- Substituted methoxybenzyl-sulfonyl-1H-benzo[d]imidazoles evaluated as effective H+/K+-ATPase inhibitors and anti-ulcer therapeutics. (2017). PubMed.
-
Synthesis, Characterization, and Antifungal Activity of Novel Benzo[3][16]imidazo[1,2-d][2][16][17]triazine Derivatives. (n.d.). MDPI.
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). MDPI.
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Substituted methoxybenzyl-sulfonyl-1H-benzo[d]imidazoles evaluated as effective H+/K+-ATPase inhibitors and anti-ulcer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomol.com [biomol.com]
- 15. bio-rad.com [bio-rad.com]
- 16. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Cellular Validation of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole as a MAPK/ERK Pathway Inhibitor
Introduction: The Crucial Step Beyond Primary Screening
The discovery of novel bioactive molecules is the foundation of therapeutic innovation. High-throughput screening (HTS) campaigns often yield a plethora of "hits"—compounds that demonstrate activity in a primary, often biochemical, assay. However, this initial activity is merely the first step. The journey from a hit to a viable lead compound requires rigorous validation through a cascade of secondary and tertiary assays. This guide focuses on the critical next step for a promising hit compound, 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, moving from a putative kinase inhibitor to a validated cellular-active agent.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes, particularly protein kinases.[1][2][3] These kinases are central regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[3][4] Assuming our primary assay identified this compound as a potential inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2, this guide will provide the rationale and a detailed protocol for a secondary, cell-based assay to validate this bioactivity.
The MAPK/ERK pathway is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[5][6] Its canonical sequence involves RAS, RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-regulated kinase).[7] A compound that inhibits MEK in a purified, cell-free system must also demonstrate this activity within the complex intracellular environment to be considered a valuable lead. A cell-based assay is therefore essential to confirm target engagement, assess cell permeability, and provide an initial window into potential off-target effects or cytotoxicity.
Rationale for Secondary Assay Selection: From Biochemical Potency to Cellular Efficacy
The most logical and informative secondary assay to validate a putative MEK1/2 inhibitor is to measure the phosphorylation status of its direct downstream substrate, ERK1/2, in a cellular context.[8][9] Activated MEK phosphorylates ERK1/2 at specific threonine and tyrosine residues (Thr202/Tyr204).[10] Therefore, a successful MEK inhibitor should lead to a dose-dependent decrease in phosphorylated ERK (p-ERK) levels within treated cells.
Western blotting is a robust and widely used technique to quantify changes in protein phosphorylation.[11] It allows for the specific detection of both total ERK and p-ERK, enabling the normalization of the phosphorylation signal to the total protein level.[12][13] This normalization is critical to ensure that any observed decrease in p-ERK is due to the inhibition of the upstream kinase and not a result of general cytotoxicity leading to a decrease in overall protein levels.
This approach provides a self-validating system:
-
Target Engagement: A reduction in p-ERK directly indicates that the compound is engaging with and inhibiting the MAPK pathway at or upstream of MEK.[5]
-
Cellular Activity: It confirms the compound can cross the cell membrane and reach its intracellular target.
-
Specificity Insight: By comparing the levels of p-ERK to total ERK and a loading control (e.g., β-actin or GAPDH), we can distinguish targeted inhibition from non-specific toxic effects.
Comparative Analysis: Benchmarking Against Established Inhibitors
To contextualize the potency of this compound, it is essential to compare its performance against well-characterized, clinically relevant MEK inhibitors. Trametinib and Selumetinib are potent, selective, and FDA-approved MEK1/2 inhibitors that serve as excellent positive controls and benchmarks.[7][14][15]
| Compound | Target(s) | Reported IC50 (Cell-Free) | Reported IC50 (Cell-Based) |
| This compound | Putative MEK1/2 | (To Be Determined) | (To Be Determined) |
| Trametinib (GSK1120212) | MEK1, MEK2 | ~0.7 - 1.8 nM[14][16] | ~1.0 - 2.5 nM (BRAF V600E cells)[17] |
| Selumetinib (AZD6244) | MEK1, MEK2 | ~14 nM[7] | <1 µM (BRAF/RAS mutant cells)[7] |
Table 1: Comparison of the target compound with standard MEK inhibitors. The objective of the secondary assay is to determine the cell-based IC50 for the novel compound and compare its potency.
Experimental Design and Workflow
A well-designed experiment is crucial for generating reliable and reproducible data. The following workflow outlines the key stages of the validation process.
Caption: Experimental workflow for cellular validation.
Detailed Protocol: p-ERK1/2 Western Blot Assay
This protocol is designed for researchers familiar with basic cell culture and Western blotting techniques.
1. Cell Culture and Plating: a. Cell Line Selection: Choose a cell line with a constitutively active or inducible MAPK pathway. A375 (BRAF V600E mutant melanoma) or HeLa cells stimulated with Phorbol 12-myristate 13-acetate (PMA) are common choices. b. Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2. c. Plating: Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight.
2. Compound Treatment: a. Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare stocks for positive controls (Trametinib, Selumetinib) and a vehicle control (DMSO). b. Serial Dilution: Perform a serial dilution in culture media to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. c. Treatment: Replace the media in the wells with the media containing the compound dilutions. Include wells for vehicle control (DMSO only) and untreated controls. d. Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C.
3. Protein Extraction and Quantification: a. Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. b. Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. c. Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube. d. Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting: a. Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes. b. Gel Electrophoresis: Load samples onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.[11] c. Transfer: Transfer the separated proteins to a PVDF membrane. d. Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12] e. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation. Use the manufacturer's recommended dilution (e.g., 1:1000 in 5% BSA/TBST). f. Washing: Wash the membrane three times with TBST for 10 minutes each. g. Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. h. Detection: Wash the membrane again as in step 4f. Add an enhanced chemiluminescence (ECL) substrate and image the signal using a chemiluminescence detector.
5. Stripping and Re-probing (Trustworthiness Step): a. Documentation: Ensure the p-ERK signal is fully documented. b. Stripping: Incubate the membrane in a mild stripping buffer to remove the primary and secondary antibodies.[11] c. Re-blocking and Re-probing: Wash the membrane, re-block, and then probe for Total ERK1/2 and subsequently a loading control (e.g., β-actin) to confirm equal protein loading across all lanes. This ensures the observed changes in p-ERK are not due to variations in the amount of protein loaded.[13]
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensity for p-ERK, Total ERK, and the loading control for each lane using software like ImageJ.[13]
-
Normalization: For each sample, calculate the normalized p-ERK signal by dividing the p-ERK band intensity by the Total ERK band intensity. This ratio corrects for any minor variations in total ERK protein levels.
-
Dose-Response Curve: Plot the normalized p-ERK signal against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the cellular IC50 value, which is the concentration of the compound that inhibits 50% of the ERK phosphorylation.
The results should demonstrate a clear dose-dependent reduction in the p-ERK/Total ERK ratio for this compound, similar to the positive controls.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
Successfully demonstrating a dose-dependent reduction of ERK phosphorylation in a cellular context is a critical milestone. It elevates this compound from a simple biochemical "hit" to a "validated lead" with confirmed cellular activity. This secondary validation provides the confidence needed to proceed with more complex downstream studies, such as selectivity profiling against a broader kinase panel, cell proliferation assays, and eventually, in vivo efficacy models.[18] This methodical, evidence-based approach ensures that resources are focused on compounds with the highest potential for therapeutic development.
References
-
Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. PubMed. Available at: [Link]
-
A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. AACR Journals. Available at: [Link]
-
A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. PubMed. Available at: [Link]
-
Trametinib in the treatment of melanoma. PMC - PubMed Central. Available at: [Link]
-
Benzimidazole derivatives as kinase inhibitors. PubMed. Available at: [Link]
-
Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. ResearchGate. Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. PMC - PubMed Central. Available at: [Link]
-
Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial. PMC - PubMed Central. Available at: [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC - NIH. Available at: [Link]
-
What is the mechanism of Selumetinib?. Patsnap Synapse. Available at: [Link]
-
Structural basis for the action of the drug trametinib at KSR-bound MEK. PMC - NIH. Available at: [Link]
-
Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed. Available at: [Link]
-
Benzimidazole Inhibitors of the Protein Kinase CHK2: Clarification of the Binding Mode by Flexible Side Chain Docking and Protein-Ligand Crystallography. PubMed. Available at: [Link]
-
Western blot band for Erk and phopho(p). ResearchGate. Available at: [Link]
-
Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. PMC - NIH. Available at: [Link]
-
Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors. PubMed. Available at: [Link]
-
SRE Reporter Kit (MAPK/ERK Signaling Pathway). BPS Bioscience. Available at: [Link]
-
Figure 2 Selumetinib treatment inhibits OMM cell proliferation at IC 50... ResearchGate. Available at: [Link]
-
selumetinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Mekinist (trametinib) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. DiscoverX. Available at: [Link]
-
How should we analyze the two bands of phospho ERK1/2 in western blot ?. ResearchGate. Available at: [Link]
-
Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310). Abbopremier. Available at: [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. Available at: [Link]
Sources
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trametinib | MEK Inhibitors: Tocris Bioscience [rndsystems.com]
- 17. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Kinase Inhibitor Potential of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] This guide provides a comprehensive comparative analysis of the hypothetical kinase inhibitor profile of a novel compound, 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole , against structurally related and well-characterized multi-kinase inhibitors.
While direct experimental data for this compound is not yet publicly available, its structural features—a substituted benzimidazole core—strongly suggest a potential for kinase inhibition. By examining its structure in the context of established structure-activity relationships (SAR) for this class of compounds, we can formulate a compelling hypothesis for its likely targets and guide its future experimental evaluation.
This document will first delve into a comparative analysis with established benzimidazole-based kinase inhibitors, Dovitinib and Linifanib, to frame the potential target space. Subsequently, it will provide detailed, field-proven experimental protocols for researchers to validate these hypotheses and characterize the compound's biochemical and cellular activity.
The Benzimidazole Scaffold: A Cornerstone of Kinase Inhibition
The benzimidazole ring system is a versatile heterocyclic scaffold that has been extensively utilized in the development of kinase inhibitors.[2] Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design.[1] The inhibitory profile of benzimidazole derivatives can be finely tuned through substitutions at various positions, most notably at the N1, C2, C5, and C6 positions.[3]
The subject of this guide, this compound, possesses key substitutions that warrant investigation:
-
N1-substitution (4-methoxybenzyl group): This large hydrophobic group can occupy regions of the ATP-binding site, potentially influencing selectivity and potency.
-
C5-substitution (Bromo group): Halogen substitutions are known to modulate the electronic properties and binding affinity of inhibitors.[4] The bromine at the C5 position could enhance interactions within the kinase domain.
Given these features, we can hypothesize that this compound may exhibit inhibitory activity against receptor tyrosine kinases (RTKs), a class frequently targeted by benzimidazole-based drugs.
Comparative Analysis: Dovitinib and Linifanib
To build a framework for the potential kinase profile of this compound, we will compare it to two well-characterized, multi-targeted benzimidazole-containing kinase inhibitors: Dovitinib and Linifanib (ABT-869).
Dovitinib (TKI-258) is a potent inhibitor of several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[5][6]
Linifanib (ABT-869) is another multi-kinase inhibitor with potent activity against VEGFRs and PDGFRs, as well as FMS-like tyrosine kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF-1R).[7][8]
The following table summarizes the reported biochemical IC50 values for these two inhibitors against a panel of relevant kinases.
| Kinase Target | Dovitinib IC50 (nM) | Linifanib (ABT-869) IC50 (nM) |
| VEGFR1 (FLT1) | 10 | 3 |
| VEGFR2 (KDR) | 13 | 4 |
| VEGFR3 (FLT4) | 8 | 190 |
| FGFR1 | 8 | - |
| FGFR3 | 9 | - |
| PDGFRα | 27 | - |
| PDGFRβ | 210 | 66 |
| c-Kit | 2 | 14 |
| FLT3 | 1 | 4 |
| CSF-1R | 36 | 3 |
Data compiled from multiple sources.[5][6][7][9]
Based on the structural similarities and the known targets of Dovitinib and Linifanib, it is reasonable to hypothesize that This compound may also exhibit inhibitory activity against kinases within the VEGFR, FGFR, and PDGFR families. The specific potency and selectivity profile will, of course, depend on how the unique N1 and C5 substitutions of the topic compound interact with the respective kinase active sites.
Furthermore, other benzimidazole-containing compounds have shown potent inhibition of kinases such as AXL and c-Met. For instance, Bemcentinib (BGB324) is a selective AXL inhibitor with an IC50 of 14 nM, and BMS-777607 is a potent c-Met inhibitor with an IC50 of 3.9 nM.[2][4] This suggests that a comprehensive screening of this compound should also include these important oncogenic kinases.
Proposed Experimental Workflow for Characterization
To empirically determine the kinase inhibitor profile of this compound and compare it to existing inhibitors, a systematic experimental approach is required. The following workflow outlines the key stages of this process.
Figure 1: A proposed experimental workflow for the characterization of a novel kinase inhibitor.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the key experiments outlined in the workflow. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a fluorescence-based assay.
Rationale: This biochemical assay is the first step in quantifying the potency of a potential inhibitor against its purified target kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)
-
Test compound (this compound) and comparator inhibitors (Dovitinib, Linifanib) dissolved in DMSO
-
384-well microplates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound and comparator inhibitors in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Prepare a DMSO-only control.
-
-
Assay Setup:
-
In a 384-well plate, add a small volume (e.g., 50 nL) of the serially diluted compounds or DMSO control to the appropriate wells.
-
Prepare a master mix containing the kinase assay buffer, the specific peptide substrate, and ATP at their optimal concentrations (determined through prior optimization).
-
Add the master mix to all wells.
-
-
Kinase Reaction Initiation:
-
Prepare a solution of the recombinant kinase in kinase assay buffer.
-
Initiate the kinase reaction by adding the kinase solution to all wells.
-
The final reaction volume is typically 10-20 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction and develop the signal according to the manufacturer's instructions for the chosen fluorescence-based assay kit. This typically involves adding a detection reagent that quantifies the amount of ADP produced (a measure of kinase activity).
-
Read the fluorescence signal on a compatible microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no kinase) from all data points.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a known potent inhibitor or no ATP as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol details how to assess the effect of a kinase inhibitor on the phosphorylation state of its downstream targets in a cellular context.
Rationale: This cellular assay validates that the inhibitor is engaging its target within a living cell and affecting the intended signaling pathway.
Materials:
-
Cancer cell line known to be dependent on the target kinase pathway (e.g., a cell line with an activating mutation in the target kinase).
-
Cell culture medium and supplements.
-
Test compound and comparators.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase and its downstream effectors).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment:
-
Seed the chosen cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, comparators, or DMSO vehicle control for a specified time (e.g., 2-24 hours).
-
If the pathway is activated by a ligand, stimulate the cells with the appropriate ligand for a short period before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
-
Stripping and Reprobing (Self-Validation):
-
To ensure equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total (unphosphorylated) form of the same protein, as well as a loading control like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein band to the total protein band and/or the loading control.
-
Compare the levels of phosphorylated protein across the different treatment conditions to determine the effect of the inhibitor.
-
Visualizing the Path Forward
The following diagram illustrates the hypothetical interaction of this compound within a kinase ATP-binding pocket and its potential impact on downstream signaling.
Figure 2: A conceptual diagram of competitive kinase inhibition and its effect on a signaling pathway.
Conclusion and Future Directions
While the kinase inhibitory profile of this compound remains to be experimentally determined, its structural features, when compared to established benzimidazole-based kinase inhibitors like Dovitinib and Linifanib, provide a strong rationale for its investigation as a potential multi-targeted inhibitor of receptor tyrosine kinases. The proposed experimental workflow and detailed protocols in this guide offer a robust framework for researchers to elucidate its potency, selectivity, and mechanism of action.
Future studies should focus on a broad initial screening against a diverse kinase panel, followed by rigorous IC50 determination for any identified hits. Cellular assays will then be crucial to confirm on-target activity and evaluate the compound's potential as a modulator of cancer-relevant signaling pathways. The insights gained from such studies will be invaluable in determining the therapeutic potential of this novel benzimidazole derivative.
References
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]
-
Ali, A. M., Tawfik, S. S., Mostafa, A. S., & Massoud, M. A. M. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical biology & drug design, 100(5), 656–673. [Link]
-
Cervantes-Gomez, F., et al. (2012). Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor. Molecular cancer therapeutics, 11(4), 1023-1033. [Link]
-
Abdel-Mohsen, H. T., et al. (2019). Design, synthesis and biological evaluation of novel 1,2-disubstituted-1H-benzimidazole derivatives as VEGFR-2 inhibitors. European journal of medicinal chemistry, 179, 147–165. [Link]
-
Al-Otaibi, F., et al. (2022). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 27(21), 7283. [Link]
-
Sharma, S., et al. (2022). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. Medicinal Chemistry, 18(2), 238-248. [Link]
-
Zhang, Y., et al. (2018). Computational Simulation Studies on the Binding Selectivity of 1-(1H-Benzimidazol-5-yl)-5-aminopyrazoles in Complexes with FGFR1 and FGFR4. Molecules, 23(4), 773. [Link]
-
Gaba, M., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(16), 4992. [Link]
-
Holland, S. J., et al. (2010). R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer. Cancer research, 70(4), 1544–1554. [Link]
-
Schöffski, P. (2012). A phase I/II and pharmacodynamic study of dovitinib (TKI258), an inhibitor of fibroblast growth factor receptors and VEGF receptors, in patients with advanced melanoma. Annals of Oncology, 23(12), 3251–3259. [Link]
-
Hernandez-Davies, J. E., et al. (2011). The multitargeted receptor tyrosine kinase inhibitor linifanib (ABT-869) induces apoptosis through an Akt and glycogen synthase kinase 3β–dependent pathway. Molecular cancer therapeutics, 10(6), 949–959. [Link]
-
Chen, Y., et al. (2014). Discovery of novel type II c-Met inhibitors based on BMS-777607. European journal of medicinal chemistry, 81, 122–134. [Link]
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to Interpreting ¹H and ¹³C NMR Spectra of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
For researchers and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering detailed insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole , a substituted benzimidazole of interest in medicinal chemistry.
This guide will not only dissect the spectral features of the target molecule but also draw a critical comparison with its non-brominated counterpart, 1-(4-methoxybenzyl)-1H-benzo[d]imidazole . This comparative approach will illuminate the electronic effects of the bromine substituent on the benzimidazole core, providing a deeper understanding of structure-property relationships.
The Strategic Importance of the Benzimidazole Scaffold
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a frequent starting point for drug discovery campaigns. The addition of a bromo substituent and a methoxybenzyl group, as in our target molecule, allows for fine-tuning of its physicochemical and pharmacokinetic properties. Accurate spectral interpretation is therefore paramount for confirming the successful synthesis and purity of such designed analogues.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following provides a robust methodology for acquiring ¹H and ¹³C NMR spectra of the title compound.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with limited solubility or to observe exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable timeframe on a modern NMR spectrometer (400 MHz or higher).
-
Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Instrumental Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.0 s |
| Spectral Width | 16 ppm | 240 ppm |
Causality Behind Parameter Choices:
-
A 30-degree pulse angle (zg30) is used for the ¹H spectrum to allow for a shorter relaxation delay without saturating the signals, thus enabling faster data acquisition.
-
For the ¹³C spectrum, a proton-gated decoupling sequence (zgpg30) is employed to provide a quantitative spectrum where the integrals of the signals are more reliable, although this requires a longer experiment time. The larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.
Interpreting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents and the aromatic ring currents.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.0 | s | - | 1H |
| H-4 | ~7.8 | d | ~1.5 | 1H |
| H-6 | ~7.3 | dd | ~8.5, ~1.5 | 1H |
| H-7 | ~7.5 | d | ~8.5 | 1H |
| H-2'/H-6' | ~7.2 | d | ~8.5 | 2H |
| H-3'/H-5' | ~6.8 | d | ~8.5 | 2H |
| CH₂ | ~5.3 | s | - | 2H |
| OCH₃ | ~3.8 | s | - | 3H |
Analysis of Spectral Regions:
-
Benzimidazole Protons (H-4, H-6, H-7): The bromine atom at the C-5 position exerts a significant deshielding effect on the adjacent protons. H-4 will appear as a doublet due to coupling with H-6. H-6 will be a doublet of doublets, coupling to both H-4 and H-7. H-7 will be a doublet from coupling to H-6.
-
Imidazole Proton (H-2): This proton is typically the most downfield of the heterocyclic protons, appearing as a sharp singlet.
-
4-Methoxybenzyl Protons: The two sets of aromatic protons on the methoxybenzyl group will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The benzylic methylene protons (CH₂) will be a sharp singlet, and the methoxy protons (OCH₃) will also be a singlet, typically found around 3.8 ppm.
Interpreting the ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~144 |
| C-4 | ~112 |
| C-5 | ~115 (C-Br) |
| C-6 | ~125 |
| C-7 | ~122 |
| C-3a | ~143 |
| C-7a | ~135 |
| C-1' | ~128 |
| C-2'/C-6' | ~129 |
| C-3'/C-5' | ~114 |
| C-4' | ~159 |
| CH₂ | ~49 |
| OCH₃ | ~55 |
Analysis of Spectral Regions:
-
Benzimidazole Carbons: The carbon directly attached to the bromine (C-5) will be significantly influenced by the heavy atom effect, though its exact chemical shift can be complex to predict without experimental data. The other carbons of the benzimidazole core will resonate in the aromatic region, with their precise shifts determined by the combined electronic effects of the bromo and methoxybenzyl substituents.
-
Imidazole Carbon (C-2): This carbon is typically found in the downfield region of the aromatic carbons.
-
4-Methoxybenzyl Carbons: The carbon bearing the methoxy group (C-4') will be the most downfield of the benzyl aromatic carbons due to the oxygen's deshielding effect. The other aromatic carbons will appear in their expected regions. The benzylic methylene carbon (CH₂) and the methoxy carbon (OCH₃) will be found in the aliphatic region of the spectrum.
Comparative Analysis: The Influence of the Bromo Substituent
A direct comparison with the ¹H and ¹³C NMR spectra of 1-(4-methoxybenzyl)-1H-benzo[d]imidazole provides invaluable insights into the electronic impact of the bromine atom.
¹H NMR Comparison:
The most significant difference will be observed in the aromatic region of the benzimidazole core. In the non-brominated analogue, the protons H-4, H-5, H-6, and H-7 will exhibit a more complex, coupled spin system. The introduction of the bromine at C-5 simplifies this, as described above, and generally leads to a downfield shift of the adjacent protons (H-4 and H-6) due to the electron-withdrawing inductive effect of bromine.
¹³C NMR Comparison:
The C-5 signal in the brominated compound will be significantly different from the corresponding C-5 signal in the non-brominated analogue. Furthermore, the electronic perturbation caused by the bromine will induce smaller but measurable shifts in the other carbons of the benzimidazole ring.
Visualizing the Molecular Structure and NMR Workflow
To aid in the conceptualization of the spectral interpretation, the following diagrams illustrate the molecular structure with atom numbering and a workflow for the analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for the acquisition and interpretation of NMR spectra.
Conclusion
The interpretation of ¹H and ¹³C NMR spectra is a critical skill for chemists in all fields, particularly in drug discovery and development. This guide provides a detailed framework for the analysis of this compound, a molecule of significant interest. By understanding the influence of its constituent parts—the benzimidazole core, the bromo substituent, and the 4-methoxybenzyl group—on the NMR spectra, researchers can confidently confirm its structure and purity. The comparative analysis with its non-brominated analogue further deepens this understanding, highlighting the subtle yet important electronic effects at play. This systematic approach to spectral interpretation, grounded in the principles of chemical shifts, coupling constants, and substituent effects, is a powerful tool in the arsenal of the modern scientist.
References
-
General Principles of NMR Spectroscopy
- Title: Spectrometric Identific
- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
URL: [Link]
-
NMR of Benzimidazole Derivatives
- Title: ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- Source: García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022).
-
URL: [Link]
-
Substituent Effects in NMR
- Title: Substituent Effects on the ¹³C NMR Chemical Shifts of Benzene Deriv
- Source: Ewing, D. F. (1979). Substituent effects in ¹³C NMR spectroscopy. In Correlation Analysis in Chemistry (pp. 357-396). Springer, Boston, MA.
-
URL: [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Brominated vs. Non-Brominated Benzimidazoles
Introduction: The Benzimidazole Scaffold as a Privileged Core in Drug Discovery
The benzimidazole ring system, formed by the fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5][6][7] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, leading to a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects.[1][2][8][9][10][11][12][13] The versatility of the benzimidazole core lies in its amenability to substitution at several key positions, which allows for the fine-tuning of its physicochemical and pharmacological properties.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of non-brominated benzimidazoles versus their brominated counterparts. We will explore the fundamental SAR principles of the core scaffold, delve into the specific, often potency-enhancing, effects of bromine substitution, and provide supporting experimental data and protocols for researchers in the field of drug development.
The Benzimidazole Core: A Blueprint for Biological Activity
The benzimidazole nucleus offers several positions for chemical modification, primarily at the N-1, C-2, C-5, and C-6 positions.[14][15] Substitutions at these sites directly influence the molecule's steric, electronic, and lipophilic profile, which are critical determinants of its biological function.
Caption: General structure of the benzimidazole ring with key positions for substitution.
-
C-2 Position: This is one of the most frequently modified positions. Substitutions with aryl, heteroaryl, or functionalized alkyl chains often lead to highly potent compounds, as this position typically projects into the binding pockets of target enzymes or receptors.[1][2][14]
-
N-1 Position: Modification at this nitrogen atom can significantly alter the molecule's polarity, solubility, and ability to form hydrogen bonds. This position is crucial for modulating pharmacokinetic properties.
-
C-5 and C-6 Positions: These positions on the benzene ring are ideal for fine-tuning the electronic environment of the entire scaffold. Introducing electron-donating or electron-withdrawing groups can influence the pKa of the imidazole nitrogens and provide additional points of interaction with the biological target.[14][15]
Structure-Activity Relationship of Non-Brominated Benzimidazoles
As a baseline for comparison, the SAR of non-brominated benzimidazoles is dictated by the nature of the substituents at the key positions. For instance, in the realm of anti-inflammatory agents, 2-phenyl substituted benzimidazoles have shown that lipophilic groups on the phenyl ring favor COX-1 inhibition, while hydrophilic groups enhance COX-2 inhibition.[14] Similarly, for antimicrobial activity, the introduction of moieties like 1,3,4-thiadiazole or specific Schiff bases at the C-2 position has been shown to yield compounds with excellent activity against both Gram-positive and Gram-negative bacteria.[8] The underlying principle is that the substituent's size, shape, and electronic nature must be complementary to the topology of the target's active site.
The Bromine Advantage: Enhancing Potency and Modulating Properties
The introduction of a bromine atom into the benzimidazole scaffold is a powerful and widely used strategy in medicinal chemistry to optimize lead compounds.[16][17] This modification is not merely an arbitrary addition but a calculated decision to leverage the unique physicochemical properties of bromine.
The positive impact of bromination can be attributed to several key factors:
-
Enhanced Lipophilicity: Bromine is a lipophilic atom. Its incorporation can increase the overall lipophilicity of the molecule, which may improve its ability to cross biological membranes and reach its intracellular target.[17]
-
Halogen Bonding: This is a crucial, non-covalent interaction that significantly influences drug-receptor binding. The bromine atom possesses an electropositive region known as a "sigma-hole" on its outer surface, allowing it to act as a halogen bond donor.[16][18][19] This enables the formation of strong, directional interactions with nucleophilic atoms (like oxygen or nitrogen) in the amino acid residues of a target protein, thereby increasing binding affinity and potency.
-
Metabolic Stability: Bromine atoms can be strategically placed to block sites on the molecule that are susceptible to metabolic degradation by enzymes like cytochrome P450. This can increase the compound's metabolic stability and prolong its duration of action.[18][19]
-
Electron-Withdrawing Effects: As an electron-withdrawing group, bromine can modulate the electronic distribution of the benzimidazole ring system. This can influence the pKa of the molecule and its overall binding characteristics.[20] Studies have shown that benzoyl moieties with electron-withdrawing groups like bromine on the phenyl ring significantly enhance antimicrobial activity.[11][21]
Caption: The strategic impact of bromination on a benzimidazole scaffold.
Data-Driven Comparison: Brominated vs. Non-Brominated Analogues
The theoretical advantages of bromination are consistently supported by experimental data. A direct comparison of structurally similar pairs often reveals a significant increase in potency upon bromine substitution.
| Compound Series | R Group (Substitution) | Target/Assay | Activity (MIC in µg/mL) | Key Finding | Reference |
| Series A | 5-Chloro | Antibacterial (MRSA) | > Control | - | [20] |
| 5-Bromo | Antibacterial (MRSA) | < Control | The brominated derivative was more active than the chlorinated derivative, supporting the electron-withdrawing effect hypothesis. | [20] | |
| Series B | 2-(thiophen-2-yl) | Antibacterial (S. aureus) | Baseline Activity | - | [22] |
| 5-bromo-2-(3-bromothiophen-2-yl) | Antibacterial (S. aureus) | < 4 | Multiple brominations on both the benzimidazole and thiophene rings led to high potency. | [22] | |
| Series C | 2-benzoyl (R'=H) | Antimicrobial | Reduced Activity | - | [11][21] |
| 2-benzoyl (R'=Br) | Antimicrobial | Significantly Enhanced Activity | Electron-withdrawing groups like bromine on the appended phenyl ring boost antimicrobial efficacy. | [11][21] |
Note: This table synthesizes findings from multiple sources to illustrate the trend. Direct head-to-head IC50/MIC values for single substitution changes are often found within individual papers.
Experimental Protocols for Activity Validation
To ensure the trustworthiness and reproducibility of SAR findings, standardized and well-validated experimental protocols are essential.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This assay is fundamental for assessing the antibacterial or antifungal potential of synthesized compounds. The broth microdilution method is a standard and reliable technique.
Causality: This method determines the lowest concentration of a compound that prevents visible microbial growth. It directly measures the bacteriostatic or fungistatic activity by challenging the organism with a serial dilution of the test compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijsart.com [ijsart.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ijfmr.com [ijfmr.com]
- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isca.me [isca.me]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 17. researchgate.net [researchgate.net]
- 18. jms.ump.edu.pl [jms.ump.edu.pl]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 22. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of Substituted Benzimidazoles for Researchers and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide range of therapeutic activities, including antiulcer, antihypertensive, antiviral, antifungal, and anticancer agents.[1] The versatility of this heterocyclic system stems from the ability to readily introduce a variety of substituents at different positions, allowing for the fine-tuning of its pharmacological properties. Consequently, the efficient and selective synthesis of substituted benzimidazoles is a critical focus for researchers in both academia and the pharmaceutical industry.
This guide provides a comparative analysis of the most prominent synthetic routes to substituted benzimidazoles. We will delve into the mechanistic underpinnings of classical methods, explore the advancements offered by modern catalytic and green chemistry approaches, and provide detailed experimental protocols. The objective is to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy, balancing factors such as yield, reaction time, substrate scope, and environmental impact.
Classical Approaches: The Foundation of Benzimidazole Synthesis
The traditional methods for synthesizing benzimidazoles have been reliable workhorses for decades and are still widely employed. These routes typically involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives, or with aldehydes.
The Phillips-Ladenburg Condensation: A Time-Tested Method
One of the most established methods is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating.[2][3] The reaction generally proceeds well with aliphatic carboxylic acids, while aromatic carboxylic acids may require higher temperatures.[3]
Mechanism: The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the protonated carbonyl carbon of the carboxylic acid. This is followed by an intramolecular cyclization and subsequent dehydration to afford the benzimidazole ring.
Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles [2][4]
-
In a round-bottom flask, combine the desired o-phenylenediamine (1 equivalent) and the carboxylic acid (1.1 equivalents).
-
Add a catalytic amount of a mineral acid, such as 4M hydrochloric acid or polyphosphoric acid.
-
Heat the reaction mixture to reflux (typically 100-140 °C) for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.
-
Neutralize the mixture with a base (e.g., 10% sodium hydroxide solution) until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified benzimidazole.
Condensation with Aldehydes: A Versatile Alternative
The reaction of o-phenylenediamines with aldehydes is another widely used and versatile method for preparing 2-substituted and 1,2-disubstituted benzimidazoles.[1][5] This approach is often advantageous due to the vast commercial availability of a wide array of aldehydes. However, controlling the selectivity between the mono- and di-substituted products can be a challenge.[6]
Mechanism: The reaction proceeds through the initial formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization. Subsequent oxidation, often by air, leads to the formation of the aromatic benzimidazole ring. The use of an external oxidizing agent can improve the yield and reaction rate.[7]
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles from Aldehydes [8]
-
Dissolve the o-phenylenediamine (1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Add a catalyst, such as a catalytic amount of ammonium chloride.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80-90°C for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Modern Synthetic Strategies: Enhancing Efficiency and Sustainability
While classical methods are effective, they often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of stoichiometric amounts of reagents.[9][10] Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign approaches to benzimidazole synthesis.
Microwave-Assisted Synthesis: Accelerating Reactions
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields compared to conventional heating.[11][12] In the context of benzimidazole synthesis, microwave-assisted methods have been successfully applied to both the Phillips-Ladenburg condensation and the reaction with aldehydes.[13][14] Studies have shown that microwave-assisted synthesis can reduce reaction times from hours to minutes and increase yields by 10-50%.[13][14][15]
Causality Behind Experimental Choices: The rapid heating induced by microwave irradiation avoids the prolonged exposure of reactants to high temperatures, which can lead to decomposition and the formation of byproducts.[11] This often results in cleaner reaction profiles and higher yields of the desired product.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles [11][16]
-
In a microwave-safe reaction vessel, mix the o-phenylenediamine (1 equivalent) and the carboxylic acid or aldehyde (1-1.2 equivalents).
-
Add a few drops of an acid catalyst (e.g., 4M HCl) or a solid support catalyst if required.[11]
-
Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 350-450 W) for a short duration (typically 1.5-10 minutes).[11][16]
-
Monitor the reaction by TLC.
-
After completion, cool the vessel and work up the reaction mixture as described in the conventional protocols (precipitation in water, filtration, and recrystallization).
Metal-Catalyzed Syntheses: Expanding the Scope
The use of transition metal catalysts has revolutionized benzimidazole synthesis, enabling reactions under milder conditions and expanding the range of accessible substrates. Various metals, including copper, iron, palladium, and gold, have been employed to catalyze the formation of the benzimidazole ring through different mechanistic pathways.[17][18][19] For example, iron-catalyzed acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines provides a direct route to 1,2-disubstituted benzimidazoles.[17] Gold nanoparticles supported on titanium dioxide have been shown to be effective catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes at ambient conditions.[19][20]
Authoritative Grounding: The role of the metal catalyst is often to facilitate the key bond-forming steps, such as C-N bond formation or the oxidative cyclization, under milder conditions than are possible in the absence of a catalyst.[18]
Green Chemistry Approaches: Towards Sustainable Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for benzimidazole synthesis.[9][21] These approaches focus on the use of greener solvents (like water or deep eutectic solvents), solvent-free conditions, and the use of reusable catalysts.[5][10] For instance, the use of deep eutectic solvents (DES) as both the reaction medium and reagent has been reported for the selective synthesis of 1,2-disubstituted or 2-substituted benzimidazoles.[5] Other green methods include photocatalytic condensation using organic dyes like Rose Bengal, which operates under metal-free conditions.[8]
Comparative Analysis of Synthetic Routes
To facilitate the selection of an appropriate synthetic strategy, the following table summarizes the key performance indicators of the discussed methods.
| Synthetic Route | Typical Yields | Reaction Time | Reaction Temperature | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg Condensation | Moderate to Good | 2 - 8 hours | 100 - 180°C | Well-established, readily available starting materials. | Harsh conditions, long reaction times. |
| Condensation with Aldehydes | Moderate to Excellent | 2 - 6 hours | Room Temp. to 90°C | Wide variety of aldehydes available, milder conditions. | Potential for side products, selectivity issues. |
| Microwave-Assisted Synthesis | Good to Excellent[11][12] | 1.5 - 10 minutes[11][12] | Varies (controlled by power) | Drastically reduced reaction times, often higher yields.[13][14] | Requires specialized equipment. |
| Metal-Catalyzed Synthesis | Good to Excellent[18] | Varies (often shorter) | Milder conditions | High efficiency, broad substrate scope, novel reaction pathways.[17][18] | Catalyst cost and removal can be concerns. |
| Green Chemistry Approaches | Good to Excellent[5][10] | Varies | Often milder | Environmentally friendly, use of non-toxic reagents/solvents.[9] | May require optimization for specific substrates. |
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic routes, the following diagrams illustrate the core mechanisms and a general experimental workflow.
Caption: Core reaction mechanisms for classical benzimidazole syntheses.
Caption: A generalized experimental workflow for benzimidazole synthesis.
Conclusion
The synthesis of substituted benzimidazoles is a mature field with a rich history, yet it continues to evolve with the development of innovative and sustainable methodologies. While classical methods like the Phillips-Ladenburg condensation and reactions with aldehydes remain valuable for their simplicity and the accessibility of starting materials, modern approaches offer significant advantages in terms of efficiency, reaction times, and environmental impact. Microwave-assisted synthesis provides a dramatic acceleration of these reactions, while metal-catalyzed and green chemistry protocols open up new avenues for the construction of complex benzimidazole derivatives under mild and sustainable conditions. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. This guide has provided the foundational knowledge and practical protocols to aid researchers in navigating these choices and successfully synthesizing this vital class of heterocyclic compounds.
References
-
Verma, A., Joshi, S., & Singh, D. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115–117. [Link]
- Mobinikhaledi, A., Foroughifar, N., & Khodaei, M. M. (2009). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 21(2), 1301.
-
Yıldırım, S., Gümüş, M. H., & Çavuşoğlu, B. K. (2013). Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives containing a 1,2,4-triazol ring. Archiv der Pharmazie, 346(7), 556-561. [Link]
-
Organic Chemistry Portal. (n.d.). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Retrieved from [Link]
-
Bentham Science Publishers. (2024). Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Microwave assisted synthesis, antifungal evaluation and moleculer docking of benzimidazole derivatives. Retrieved from [Link]
-
Hernández-Vázquez, E., & González-Zamora, E. (2018). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molbank, 2018(4), M1014. [Link]
- Kathirvelan, D., & Raghunathan, R. (2007). A green synthesis of benzimidazoles. Indian Journal of Chemistry-Section B, 46(5), 879.
-
ResearchGate. (n.d.). Transition metal catalyzed 1,2-disubstituted benzimidazole synthesis via dehydrogenative coupling of alcohol. Retrieved from [Link]
-
Perin, N., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2186-2195. [Link]
-
Nguyen, T. L. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 13(48), 34185-34213. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Iannone, M., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(11), 3392. [Link]
-
Ali, I., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103529. [Link]
-
Sharma, S., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(13), 5028. [Link]
-
ResearchGate. (n.d.). Various approaches for the synthesis of benzimidazole derivatives catalysed by metal halides and nitrates. Retrieved from [Link]
-
Rori, K., & Stratakis, M. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Green Synthesis of Benzimidazole Derivatives. Retrieved from [Link]
-
Gürbüz, D., et al. (2011). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 16(8), 6908-6919. [Link]
-
Reddy, G. S., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 639-644. [Link]
-
Iannone, M., et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules, 24(16), 2905. [Link]
-
ResearchGate. (n.d.). Comparative study of synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles with the literature. Retrieved from [Link]
-
Sharma, S., et al. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis, 11(1), 7-32. [Link]
-
EnPress-Publisher. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Al-dujaili, A. H. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Egyptian Journal of Chemistry. [Link]
-
Bentham Science Publishers. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Retrieved from [Link]
-
Nguyen, T. L. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC advances, 13(48), 34185-34213. [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
EnPress-Publisher. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
Rori, K., & Stratakis, M. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. [Link]
-
Reddy, P. V. G., et al. (2016). Recent advances in the synthesis of benzimidazol (on) es via rearrangements of quinoxalin (on) es. RSC Advances, 6(41), 34783-34801. [Link]
-
ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. Retrieved from [Link]
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 19. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. sphinxsai.com [sphinxsai.com]
Confirming the Molecular Weight of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of a compound's molecular weight is a foundational step in chemical synthesis and characterization. This guide provides an in-depth, technical comparison of mass spectrometry-based methodologies for verifying the molecular weight of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, a key building block in many pharmaceutical development programs. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the primary technique with viable alternatives, all grounded in authoritative scientific principles.
The Subject: this compound
Before delving into the analytical techniques, it is crucial to understand the target molecule.
Chemical Structure:
Key Properties:
| Property | Value | Source |
| Molecular Formula | C15H13BrN2O | [1] |
| Molecular Weight | 317.19 g/mol | [1][2] |
The presence of nitrogen atoms and a bromine atom in the structure will result in a characteristic isotopic pattern in the mass spectrum, which is a key feature for its identification.
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For small molecules like this compound, "soft ionization" techniques are preferred as they generate molecular ions with minimal fragmentation, providing a clear indication of the intact molecular weight.[4][5]
Comparative Analysis of Ionization Techniques
Two of the most common soft ionization techniques suitable for this analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for Choice |
| Principle | Uses electrical energy to transfer ions from solution into the gaseous phase.[6][7] | Utilizes gas-phase ion-molecule reactions at atmospheric pressure.[8][9] | ESI is generally preferred for polar molecules that are already ions in solution or can be easily protonated or deprotonated. APCI is better suited for less polar, thermally stable compounds.[4][9] Given the structure of our target molecule, ESI is the more logical starting point. |
| Analyte Suitability | Ideal for polar and ionic compounds, including large biomolecules.[5][10] | Suitable for polar and relatively less polar thermally stable compounds with molecular weights typically less than 1500 Da.[8][11] | Our molecule possesses sufficient polarity for ESI. |
| Ion Formation | Formation of [M+H]⁺ or [M-H]⁻ ions is common.[10] | Primarily forms [M+H]⁺ or [M-H]⁻ ions.[9] | Both techniques are expected to produce a protonated molecular ion. |
| Fragmentation | Very little fragmentation, considered a very "soft" technique.[5] | Minimal fragmentation, also a "soft" ionization method.[4] | The goal is to observe the molecular ion, so minimal fragmentation is ideal. |
For the purpose of this guide, we will proceed with a detailed protocol based on Electrospray Ionization (ESI) due to the polar nature of the benzimidazole core and the methoxybenzyl group.
Experimental Workflow for Molecular Weight Confirmation by ESI-MS
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for molecular weight confirmation by ESI-MS.
Detailed Experimental Protocol
1. Instrument Calibration:
-
Rationale: Instrument calibration is a critical first step to ensure accurate mass measurement.[12][13] Without proper calibration, the measured m/z values may be inaccurate, leading to incorrect molecular weight determination.
-
Procedure:
-
Prepare a fresh solution of the instrument manufacturer's recommended calibration standard (e.g., sodium trifluoroacetate or a proprietary mixture).
-
Infuse the calibration solution into the mass spectrometer.
-
Perform the calibration routine according to the instrument's software instructions. This typically involves acquiring a mass spectrum of the calibration standard and allowing the software to create a calibration curve.[14]
-
Verify that the mass accuracy is within the manufacturer's specifications (typically <5 ppm for high-resolution instruments).
-
2. Sample Preparation:
-
Rationale: The sample must be dissolved in a solvent compatible with ESI-MS. The addition of a small amount of acid (like formic acid) promotes protonation, leading to the formation of the desired [M+H]⁺ ion.
-
Procedure:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of methanol and water containing 0.1% formic acid to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for direct infusion.
-
3. ESI-MS Analysis:
-
Rationale: Direct infusion is a quick method for analyzing a pure sample. The parameters of the ESI source are optimized to achieve stable and efficient ionization.
-
Procedure:
-
Set the ESI source parameters. Typical starting parameters for a small molecule like this would be:
-
Capillary Voltage: 3.5 kV
-
Nebulizing Gas (Nitrogen) Pressure: 30 psi
-
Drying Gas (Nitrogen) Flow: 10 L/min
-
Drying Gas Temperature: 300 °C
-
-
Load the diluted sample into a syringe and place it in a syringe pump.
-
Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire a full scan mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
4. Data Interpretation:
-
Rationale: The interpretation of the mass spectrum is the final step in confirming the molecular weight.[15] This involves identifying the molecular ion peak and its characteristic isotopic pattern.
-
Expected Results:
-
Molecular Ion Peak: The theoretical molecular weight is 317.19 g/mol . In positive mode ESI-MS, the molecule is expected to be protonated, resulting in an [M+H]⁺ ion. Therefore, the primary peak of interest should be at an m/z of approximately 318.19.
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are roughly equal in abundance and differ by 2 Da. This will result in a characteristic "doublet" for any bromine-containing ion. We expect to see a peak at m/z ~318 and another peak of similar intensity at m/z ~320.
-
Hypothetical Mass Spectrum:
A simplified, hypothetical mass spectrum of this compound would show:
| m/z | Relative Abundance | Interpretation |
| 318.03 | 100% | [M+H]⁺ with ⁷⁹Br |
| 320.03 | ~98% | [M+H]⁺ with ⁸¹Br |
The presence of this characteristic doublet at the expected m/z values provides strong evidence for the correct molecular weight and elemental composition.
Alternative and Complementary Techniques
While mass spectrometry is the most direct and accurate method for determining the molecular weight of a small molecule, other techniques can provide complementary information, particularly for polymers or complex mixtures.[16][17]
| Technique | Principle | Advantages | Limitations |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume in solution.[16][17] | Provides information on molecular weight distribution and purity.[16] | It is a relative method requiring calibration with standards and is more suited for polymers.[17][18] |
| Light Scattering | Measures the intensity of light scattered by molecules in solution to determine their size and molecular weight.[19] | An absolute method that does not require calibration.[20] | Requires highly purified samples and is sensitive to dust and aggregates.[20] |
For a pure, small molecule like this compound, GPC and light scattering would be unnecessarily complex and less precise than mass spectrometry.
Conclusion
The confirmation of the molecular weight of this compound is most effectively and accurately achieved using mass spectrometry with a soft ionization technique like Electrospray Ionization. The observation of the protonated molecular ion ([M+H]⁺) at m/z ~318, along with the characteristic isotopic doublet separated by 2 m/z units due to the presence of bromine, provides unequivocal evidence of the compound's identity and molecular weight. The described protocol, emphasizing proper instrument calibration and data interpretation, represents a robust and self-validating system for the characterization of this and other similar small molecules in a research and drug development setting.
References
- Greaves, J., & Roboz, J. (2013). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemist Reviews, 34(1), 21-35.
- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Law, L. K. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
-
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]
-
LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
- Li, F., & Li, L. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry, 95(3), 1545–1565.
-
Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]
- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3.
-
Slideshare. (n.d.). ATMOSPHERIC PRESSURE CHEMICAL IONIZATION (MPHARM,BPHARM ,MSC,BSC,P.ANALYSIS). Retrieved from [Link]
- Dong, Y., & Li, L. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques, 6(5), 1.
- Kellmann, M., Muenster, H., & Zomer, P. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and bioanalytical chemistry, 404(5), 1215–1225.
- Cheng, W. L., Lo, W. T., & Chan, M. H. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
- Cheng, W. L., Lo, W. T., & Chan, M. H. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
-
Labcompare. (2021, June 22). Calibration and Qualification of Chromatography, Mass Spectrometry Instruments. Retrieved from [Link]
- Cheng, W. L., Lo, W. T., & Chan, M. H. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
-
Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]
-
GlobalSpec. (n.d.). Mass Spectrometer Calibration Standards Search. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. Retrieved from [Link]
-
freesciencelessons. (2023, November 6). A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". Retrieved from [Link]
- Park, H. J., Kim, H. J., & Lee, T. H. (2015). Molecular Weight Determination by Counting Molecules. The Journal of Physical Chemistry Letters, 6(5), 845–849.
-
University of Rochester. (n.d.). Determination of Molecular Weight. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination. Retrieved from [Link]
-
Fiveable. (n.d.). Methods for determining molecular weight. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. labsolu.ca [labsolu.ca]
- 3. zefsci.com [zefsci.com]
- 4. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 9. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. ATMOSPHERIC PRESSURE CHEMICAL IONIZATION (MPHARM,BPHARM ,MSC,BSC,P.ANALYSIS) | PPTX [slideshare.net]
- 12. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annlabmed.org [annlabmed.org]
- 14. Calibration and Qualification of Chromatography, Mass Spectrometry Instruments | Lab Manager [labmanager.com]
- 15. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 16. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 17. Determination of Molecular Weight [eng.uc.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. fiveable.me [fiveable.me]
Evaluating the Novelty of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive evaluation of the potential novelty of the biological activity of a specific derivative, 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole. By synthesizing data from existing literature on related compounds, we will build a predictive framework for its likely activities and outline the experimental methodologies required for its validation.
The Benzimidazole Scaffold: A Foundation of Diverse Bioactivity
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents.[1][3] Its structural versatility allows for substitutions at various positions, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4] Several FDA-approved drugs, such as the anthelmintics albendazole and mebendazole, and the proton pump inhibitor omeprazole, feature the benzimidazole core, underscoring its clinical significance.[5]
The biological activity of benzimidazole derivatives is intricately linked to their substitution patterns. Structure-activity relationship (SAR) studies have consistently shown that modifications at the N-1, C-2, C-5, and C-6 positions can dramatically influence their therapeutic potential.[6][7]
Deconstructing the Subject: Structural Components and Predicted Activity
To evaluate the novelty of this compound, we must consider the individual contributions of its key structural features: the 5-bromo substitution and the 1-(4-methoxybenzyl) group.
The Role of the 5-Bromo Substitution
Halogenation, particularly at the 5- and 6-positions of the benzimidazole ring, is a common strategy to enhance biological activity. The introduction of a bromine atom at the 5-position can increase the lipophilicity of the molecule, potentially improving its membrane permeability and interaction with intracellular targets.[3] Several studies have reported that 5-bromo-substituted benzimidazole derivatives exhibit significant biological effects. For instance, certain 5-bromoindole-2-carboxamides have demonstrated potent antibacterial activity.[8] In the context of anticancer activity, halogen substitutions are often associated with increased cytotoxicity.[3]
The Influence of the 1-(4-methoxybenzyl) Group
The substituent at the N-1 position of the benzimidazole ring plays a crucial role in modulating the compound's interaction with biological targets. The 4-methoxybenzyl group is an electron-donating moiety that can influence the electronic properties of the benzimidazole core. While direct data on the 1-(4-methoxybenzyl) substitution in this specific combination is scarce, related studies on other N-substituted benzimidazoles suggest that this group can contribute to a range of activities.
Comparative Analysis with Structurally Related Compounds
| Compound | Key Structural Features | Reported Biological Activity | Reference |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | 5-Bromo-benzimidazole derivative | High activity against Staphylococcus aureus and Candida albicans with MIC values of 3.9 µg/mL.[9] | [9] |
| 5-Bromo-2-(diethoxymethyl)-1-(prop-2-ynyl)-1H-benzo[d]imidazole | 5-Bromo-benzimidazole derivative | Evaluated for antimicrobial activity.[10] | [10] |
| Various 2-aryl-benzimidazoles | Benzimidazole core with aryl substitution at C-2 | Potent anticancer activity through mechanisms like tubulin polymerization inhibition and apoptosis induction.[11][12] | [11][12] |
| Benzimidazole derivatives with N-benzyl substitutions | N-1 benzyl group | Varied biological activities including anticancer and antiviral properties.[13] | [13] |
Based on this comparative analysis, it is plausible to hypothesize that this compound will exhibit notable anticancer and antimicrobial activities. The presence of the 5-bromo group suggests the potential for enhanced cytotoxicity against cancer cell lines and potent inhibition of microbial growth. The 1-(4-methoxybenzyl) group will likely modulate the specificity and potency of these interactions.
Proposed Mechanisms of Action
The anticancer activity of benzimidazole derivatives is often multifactorial, targeting several key cellular pathways.
Caption: Experimental workflow for assessing anticancer activity using the MTT assay.
Workflow for Antimicrobial Susceptibility Testing
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. labsolu.ca [labsolu.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a cradle-to-grave responsibility for the chemicals we handle. The proper disposal of a compound like 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, scientifically-grounded protocol for managing this compound as a hazardous waste, ensuring the protection of both personnel and the environment.
Hazard Characterization and Risk Assessment
The primary hazards can be inferred from SDSs for similar structures, such as imidazole and other brominated imidazoles, and include:
-
Corrosivity/Irritation: Potential to cause skin and serious eye damage or irritation[4][5][6].
-
Respiratory Irritation: May cause respiratory irritation, particularly as a dust[3][5].
-
Environmental Hazard: Discharge into the environment must be avoided[7][8].
-
Combustibility: As a solid, it may form combustible dust concentrations in the air[3].
-
Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide[5].
Given these potential hazards, all waste forms of this compound, including pure solid, solutions, and contaminated materials, must be treated as hazardous chemical waste.[9]
| Hazard Profile & Handling Summary | |
| Presumed Hazard Class | Toxic, Irritant, Environmental Hazard |
| Physical State | Solid[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[4][6]. |
| Recommended Waste Container | Clearly labeled, sealable, airtight, compatible container (e.g., HDPE or glass)[6][10]. |
| Required Personal Protective Equipment (PPE) | Nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned lab coat[7][10]. |
The Core Principles: Segregation and Containment
The foundation of safe chemical waste management lies in rigorous segregation and secure containment. These practices prevent dangerous reactions and streamline the final disposal process, often reducing costs.
Causality of Segregation
Mixing different waste streams can have hazardous consequences and complicates disposal. For this compound, the most critical segregation practice is to classify it as a halogenated organic waste .[11]
-
Halogenated vs. Non-Halogenated: Halogenated solvents (containing bromine, chlorine, fluorine, or iodine) require specific disposal methods, typically high-temperature incineration. Mixing them with non-halogenated solvents like ethanol or acetone contaminates the entire volume, making it unsuitable for solvent recovery and increasing disposal costs significantly.[11]
-
Solid vs. Liquid: Solid waste, such as the pure compound or contaminated filter paper, must be kept separate from liquid waste streams.[12][13]
-
Acid/Base Incompatibility: Never mix acidic or basic waste streams with this compound. Keep acids segregated from bases to prevent violent reactions.[12][14]
Best Practices for Containment
The integrity of the waste container is paramount to preventing leaks and exposures.
-
Container Selection: Use only chemically compatible containers with secure, screw-top lids.[14] Avoid snap caps or stoppers that can dislodge.
-
Headroom: Always leave at least one inch of headroom in liquid waste containers to allow for vapor expansion.[14]
-
Closed Container Policy: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[9][15] This minimizes the release of vapors and prevents spills.
-
Secondary Containment: Where practical, store waste containers in a secondary containment tray or bin to contain any potential leaks.[13]
Step-by-Step Disposal Protocol
This protocol outlines the lifecycle of the waste from the point of generation to its final collection.
Step 1: Container Designation and Labeling
Proper labeling is a non-negotiable safety requirement. From the moment the first drop of waste is added, the container must be appropriately labeled.
-
Attach a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EH&S) department.[16]
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
If it is a mixed waste stream (e.g., dissolved in a solvent), list all constituents with their estimated percentages.
-
Ensure the start date of accumulation is recorded on the label.
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA.[14][15]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel. Waste should not be moved between different rooms for storage.[15]
-
Inspection: The SAA must be inspected weekly for leaks and proper container labeling.[14]
-
Quantity Limits: Regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons of total hazardous waste and/or one quart of acutely toxic waste).[15]
Step 3: Managing Contaminated Materials
Any item that comes into direct contact with the compound is considered hazardous waste.
-
Solids: Contaminated personal protective equipment (gloves, etc.), weigh boats, and spill cleanup materials should be collected in a sturdy, sealed plastic bag or a dedicated solid waste container.[16] This container must also be labeled as hazardous waste.
-
Sharps: Contaminated needles, syringes, or razor blades must be placed in a designated, puncture-proof sharps container that is then managed as hazardous chemical waste.[16]
-
Empty Containers: An empty container that held the compound must be managed as hazardous waste. While some regulations allow for triple-rinsing of containers that held acutely hazardous materials, a standard hazardous compound's container should be emptied, the label defaced, and disposed of via EH&S pickup.[9] Do not discard in the regular trash.
Step 4: Arranging Final Disposal
Under no circumstances should this chemical or its solutions be disposed of down the drain.[9][16][17] The sewer ban for hazardous pharmaceuticals is a key aspect of EPA regulations.[17]
-
Once the waste container is full or has been in the SAA for the maximum allowable time (often up to one year, provided quantity limits are not exceeded), arrange for collection.[14][15]
-
Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to schedule a pickup.[15] Follow their specific procedures for requesting a collection.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for proper disposal.
Caption: Workflow for compliant disposal of this compound.
Emergency Preparedness
In the event of an accidental release, prompt and correct action is crucial.
-
Small Spill: For a small spill that can be cleaned up in under 10 minutes by trained personnel, ensure proper PPE is worn. Absorb the material with an inert, dry material (e.g., vermiculite or sand). Place the absorbent material into a sealable container and label it as hazardous waste for disposal.[10]
-
Large Spill: If a significant amount is released, immediately evacuate the area, restrict access, and contact your institution's emergency response line or EH&S office.[10]
-
Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][7]
-
Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
By adhering to this scientifically-backed, procedural guide, you can ensure the safe and compliant disposal of this compound, upholding your commitment to a safe and sustainable research environment.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- This compound. ChemicalBook.
- This compound. Biosynth.
- Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA).
- What is bromine and what are the safe disposal and recycling methods? Ideal Response.
- SAFETY DATA SHEET - Imidazole. Fisher Scientific (CAS-No: 288-32-4).
- SAFETY DATA SHEET - 5-Bromo-2-methyl-4-nitro-1H-imidazole. Fisher Scientific.
- SAFETY DATA SHEET - 2,5-dibromo-4-nitro-1H-imidazole. XiXisys.
- Standard Operating Procedure for Bromine. Washington State University.
- Standard Operating Procedure for Imidazole. Washington State University.
- SAFETY DATA SHEET - Imidazole. Acros Organics (Revision Date: 2010-02-04).
- Safety Data Sheet: Imidazole. Chemos GmbH&Co.KG.
- Hazardous Waste Reduction. University of California, Santa Cruz - Environmental Health and Safety.
- Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT).
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA).
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals. Foley & Lardner LLP.
- EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Arnold & Porter.
- Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA).
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. labsolu.ca [labsolu.ca]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. chemos.de [chemos.de]
- 9. vumc.org [vumc.org]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. web.mit.edu [web.mit.edu]
- 17. epa.gov [epa.gov]
Navigating the Safe Handling of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights.
Core Safety Directives: A Proactive Stance on Protection
Given the hazard profile of similar brominated and benzimidazole-containing compounds, a proactive and cautious approach to handling is essential. The following personal protective equipment (PPE) recommendations are based on a synthesis of available safety data and established best practices for handling analogous chemical structures.
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, appropriate engineering controls must be in place. All handling of this compound in solid or solution form should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.
1. Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities.[9]
-
Enhanced Protection: For procedures with a risk of splashing or aerosol generation (e.g., preparing solutions, transfers of liquids), chemical splash goggles are required.[9][10]
-
Maximum Protection: When there is a significant risk of explosion, large splashes, or a highly exothermic reaction, a face shield must be worn in addition to safety goggles.[9][10]
2. Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat is essential and should be fully buttoned with sleeves rolled down to provide maximum skin coverage.[9][10]
-
Gloves: Disposable nitrile gloves are a suitable starting point for incidental contact.[10] However, for prolonged handling or direct immersion, it is crucial to consult a glove manufacturer's chemical resistance guide. Given the presence of a brominated aromatic structure, double-gloving with a more resistant material such as Viton™ or a laminate glove as an outer layer is a prudent measure. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.
-
Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.[10][11] Polyester and acrylic fabrics should be avoided as they can melt and adhere to the skin in the event of a fire.[10]
3. Respiratory Protection:
-
Standard Operations: When working in a properly functioning chemical fume hood, respiratory protection is typically not required.
-
High-Risk Procedures: For tasks with a high potential for aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator is necessary.[10][12] The type of respirator (e.g., an N95 particulate respirator for solids or an air-purifying respirator with organic vapor cartridges for solutions) should be determined by a formal risk assessment and in accordance with your institution's respiratory protection program.[10]
Summary of Recommended PPE
| Task | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Nitrile (double-gloved recommended) | Flame-resistant lab coat, long pants, closed-toe shoes | Not required in a fume hood |
| Preparing Solutions | Safety Goggles, Face Shield | Nitrile (double-gloved recommended) | Flame-resistant lab coat, long pants, closed-toe shoes | Not required in a fume hood |
| Reaction Work-up | Safety Goggles, Face Shield | Chemically resistant gloves (consult guide) | Flame-resistant lab coat, long pants, closed-toe shoes | As determined by risk assessment |
| Spill Cleanup | Safety Goggles, Face Shield | Heavy-duty, chemically resistant gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator |
Experimental Workflow for Safe Handling
The following workflow diagram illustrates the critical steps and associated safety measures for handling this compound.
Caption: A workflow for the safe handling of this compound.
Operational and Disposal Plans
A self-validating safety protocol extends to the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Storage
-
Store this compound in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents.[1][8]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Spill Management
In the event of a spill, your immediate actions are crucial to mitigating the hazard.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or you feel it is unsafe to handle.
-
Don PPE: Before attempting to clean up a small spill, don the appropriate PPE, including a respirator if necessary.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[1]
-
Collection and Disposal: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
Brominated organic compounds are considered hazardous waste and require special disposal procedures to prevent environmental contamination.[13]
-
Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be segregated into a designated, labeled hazardous waste container.
-
Disposal Method: The primary recommended disposal method for brominated waste is incineration at a licensed hazardous waste facility.[13] These facilities are equipped with scrubbers and other emission control systems to manage the byproducts of combustion, such as hydrogen bromide.[13]
-
Neutralization (for aqueous waste): In some cases, aqueous waste containing small amounts of brominated compounds may be neutralized with a reducing agent like sodium bisulfite or sodium thiosulfate to convert the bromine to less harmful bromide ions, but this should only be done by trained personnel following a validated standard operating procedure.[13]
The following decision tree provides a logical pathway for waste stream management.
Caption: A decision tree for the proper disposal of waste containing the target compound.
By adhering to these rigorous safety protocols, you can confidently handle this compound while ensuring your personal safety and the integrity of your research environment. Always remember that these guidelines are a starting point, and a thorough, procedure-specific risk assessment is an indispensable part of safe laboratory practice.
References
- This compound - ChemicalBook. (2022-08-11).
- What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025-03-18).
- This compound.
- Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 - epa nepis.
- Safety Data Sheet. (2024-12-19).
- How to do workup after doing bromination with NBS? - ResearchGate. (2017-02-25).
- Personal Protective Equipment (PPE) - CHEMM.
- Chemical Safety: Personal Protective Equipment.
- Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk.
- 4 - SAFETY DATA SHEET.
- SAFETY DATA SHEET. (2018-01-23).
- Bromine in waste incineration: Partitioning and influence on metal volatilisation | Request PDF - ResearchGate. (2025-08-06).
- 5-Bromo-1H-benzimidazole SDS, 4887-88-1 Safety Data Sheets - ECHEMI.
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth.
- 2 - SAFETY DATA SHEET. (2014-01-09).
- Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review - Aerosol and Air Quality Research. (2023-10-11).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07).
- Chemical Safety PPE | Environmental Health & Safety - University of Colorado Boulder.
- How to do workup after doing bromination with NBS? - ECHEMI.
- Available at
- Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals.
- Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
